Product packaging for (-)-Maackiain(Cat. No.:CAS No. 2035-15-6)

(-)-Maackiain

Cat. No.: B1675864
CAS No.: 2035-15-6
M. Wt: 284.26 g/mol
InChI Key: HUKSJTUUSUGIDC-ZBEGNZNMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Maackiain is a natural pterocarpan-type isoflavonoid first isolated from Maackia amurensis and also found in traditional Chinese herbs such as Sophora flavescens and Spatholobus suberectus . With a molecular weight of 284.26 g/mol and the chemical formula C16H12O5, it is the most common isomer found in nature . This compound exhibits a wide spectrum of potent bioactivities, making it a valuable tool for pharmacological and biochemical research. In oncology research, this compound demonstrates significant anti-cancer effects across various cancer types. It inhibits proliferation and promotes apoptosis in triple-negative breast cancer cells by modulating the miR-374a/GADD45A axis . In nasopharyngeal carcinoma models, it exerts its anti-tumor effect by suppressing the MAPK/Ras signaling pathway . Furthermore, it inhibits the growth of endometrial carcinoma by arresting the cell cycle at the G2/M phase and causing significant metabolic shifts . Beyond oncology, this compound shows promising activity in metabolic disease research. It mimics caloric restriction and reduces lipid accumulation in an in vivo model ( C. elegans ) through the upregulation of key metabolic regulators like AMPK (aak-2) and the nuclear hormone receptor NHR-49, a functional homologue of mammalian PPARs . It also possesses strong anti-inflammatory activity and has been shown to penetrate the blood-brain barrier, suggesting potential neuroinflammatory applications . Interestingly, its role in immunology is complex; while some extracts of its source plants are anti-inflammatory, this compound itself can potently amplify caspase-1 cleavage and promote IL-1β production, indicating a potential immunostimulatory effect by activating the inflammasome pathway . It also exhibits neuroprotective potential via strong and selective inhibition of human monoamine oxidase B (MAO-B) . This product is intended for research purposes only and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O5 B1675864 (-)-Maackiain CAS No. 2035-15-6

Properties

IUPAC Name

(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKSJTUUSUGIDC-ZBEGNZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904139
Record name Maackiain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2035-15-6
Record name (-)-Maackiain
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2035-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maackiain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maackiain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAACKIAIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF360D25IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Maackiain: A Technical Guide to Natural Sources and Isolation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for its diverse biological activities. As a phytoalexin, it is produced by various plants in response to pathogen attack and other stressors. Research has highlighted its potential as an anti-inflammatory, antimicrobial, and immunomodulatory agent, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an examination of its role in specific signaling pathways.

Natural Sources of this compound

This compound is predominantly found within the plant kingdom, particularly in species belonging to the Fabaceae (Leguminosae) family. The compound has been isolated from various parts of these plants, including the roots, rhizomes, stems, leaves, and flowers. A summary of notable plant sources is provided in the table below.

FamilyGenusSpeciesCommon NamePlant Part(s)
FabaceaeSophoraS. flavescensKu ShenRoots
S. tonkinensisShan Dou GenRoots, Rhizomes
S. subprostrataRoots
MaackiaM. amurensisAmur MaackiaFlowers, Stem Bark
TrifoliumT. pratenseRed CloverAerial Parts, Leaves
AstragalusMultiple speciesMilkvetchRoots
CaraganaC. frutex, C. tangutica
PongamiaP. pinnata
GlycineG. maxSoybean
BowdichiaB. virgilioides
SpatholobusS. suberectus
OnonisO. spinosaSpiny RestharrowRoots

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic purification steps. The choice of methodology can significantly impact the final yield and purity of the compound.

Data on Extraction and Isolation Yields

The following table summarizes quantitative data from selected isolation protocols.

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Sophora flavescensMethanol (B129727) with ultrasonicationMPLC, Preparative HPLC11.2% (crude extract), ~0.89% (of crude extract)>98%[1]
Trifolium pratense (Red Clover)Not specifiedHigh-Speed Counter-Current Chromatography0.76% w/w (in a specific fraction)Not specified[2]
Trifolium pratense (Red Clover)Ultrasound-Assisted Dynamic ExtractionParallel Countercurrent ChromatographyNot specified>95.31%[3]
Experimental Protocols

Protocol 1: Isolation of this compound from Sophora flavescens [1]

This protocol details the extraction and purification of this compound from the roots of Sophora flavescens.

  • Plant Material Preparation: 50 g of shade-dried and powdered Sophora flavescens plant material is used as the starting material.

  • Extraction: The powdered material is added to 1 L of HPLC-grade methanol. The mixture undergoes ultrasonication at room temperature for 3 days. The ultrasonication cycle consists of 15 minutes of sonication followed by a 120-minute standing period, repeated for 30 cycles.

  • Crude Extract Preparation: The methanolic extract is filtered and then dried under reduced pressure to yield the crude extract. From 50 g of starting material, 5.63 g of crude extract (11.2% yield) is typically obtained.

  • Medium-Pressure Liquid Chromatography (MPLC): Approximately 950 mg of the crude extract is subjected to MPLC on a reversed-phase silica (B1680970) gel column (YMC ODS-AQ, 10 µm, 220 g). A stepwise gradient of methanol in water (35–100% MeOH) is used as the mobile phase at a flow rate of 20 mL/min for 90 minutes. This process yields nine fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fraction containing this compound (in this case, SF Fr. 4, 117.6 mg) is further purified by preparative HPLC. The separation is achieved using a water-methanol gradient (30–60% MeOH).

  • Final Product: This final purification step yields 8.5 mg of this compound. The purity of the isolated compound is confirmed to be greater than 98% by UPLC-PDA-Q/TOF-MS.

Protocol 2: Ultrasound-Assisted Dynamic Extraction and Parallel Countercurrent Chromatography from Red Clover [3]

This protocol describes a novel, integrated approach for the simultaneous extraction and purification of isoflavones, including this compound, from red clover.

  • Solvent System Preparation: A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (0.623:1.00:0.99:1.246, v/v) is prepared.

  • Ultrasound-Assisted Dynamic Extraction (UADE): The lower aqueous phase of the solvent system is used as the extraction solution for the red clover raw material.

  • Parallel Countercurrent Chromatography (PCCC): The extract from the UADE is directly coupled to a parallel countercurrent chromatography system. The lower aqueous phase also serves as the mobile phase for the PCCC.

  • Enrichment and Isolation: The sample is first enriched and purified in the first countercurrent chromatography column (CCC1).

  • Secondary Isolation: The purified sample from CCC1 is then pumped into the second countercurrent chromatography column (CCC2) for the final isolation step.

  • Final Product: This integrated process allows for the successful extraction and isolation of this compound with a purity of over 95.31%.

Signaling Pathway Involvement

This compound has been shown to modulate inflammatory responses. One of the key pathways identified is its role in amplifying the activation of the NLRP3 inflammasome.

This compound and NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into their mature, active forms.[1][4]

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming Signal: The first signal, often provided by microbial components like lipopolysaccharide (LPS) or monophosphoryl lipid A (MPL), leads to the upregulation of NLRP3 and pro-IL-1β through the NF-κB pathway.

  • Activation Signal: The second signal, which can be triggered by various stimuli including the microbial toxin nigericin, leads to the assembly of the inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1.[1]

This compound has been demonstrated to potentiate the second signal, specifically amplifying the nigericin-mediated cleavage of pro-caspase-1 into its active form, caspase-1.[1][5] Active caspase-1 then cleaves pro-IL-1β to produce mature IL-1β and also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and the release of IL-1β.[1] Notably, this compound has been found to induce the production of vimentin, a protein that is an essential mediator for the activation of the NLRP3 inflammasome.[4][6]

Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Powdered Plant Material (e.g., Sophora flavescens roots) extraction Solvent Extraction (e.g., Methanol with Ultrasonication) plant_material->extraction filtration Filtration extraction->filtration drying Drying under Reduced Pressure filtration->drying crude_extract Crude Extract drying->crude_extract mplc Medium-Pressure Liquid Chromatography (MPLC) crude_extract->mplc fraction_collection Fraction Collection mplc->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_compound Pure this compound (>98% Purity) prep_hplc->pure_compound

Caption: General experimental workflow for the isolation of this compound.

Signaling Pathway of this compound in Inflammasome Activation

Caption: this compound amplifies NLRP3 inflammasome activation.

References

An In-depth Technical Guide to the Biosynthesis of (-)-Maackiain in Sophora flavescens

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sophora flavescens Aiton, a plant utilized for centuries in traditional East Asian medicine, is a rich source of bioactive secondary metabolites, including alkaloids and flavonoids.[1] Among these, the pterocarpan (B192222) isoflavonoid (B1168493), (-)-maackiain, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Understanding the biosynthetic pathway of this compound is critical for metabolic engineering, synthetic biology applications, and optimizing its production for therapeutic use. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in Sophora flavescens, presenting key enzymes, intermediates, quantitative data on its distribution within the plant, and detailed experimental protocols for its study.

The Biosynthetic Pathway of this compound

The formation of this compound is a specialized branch of the well-characterized phenylpropanoid and isoflavonoid pathways. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the complex pterocarpan structure.

1.1. General Phenylpropanoid Pathway The pathway is initiated by three core enzymes that convert L-phenylalanine into p-Coumaroyl-CoA, a central precursor for numerous phenolic compounds.

  • Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumaroyl-CoA ligase (4CL) : Activates p-coumaric acid by ligating it with Coenzyme A to form p-Coumaroyl-CoA.[4]

1.2. Isoflavonoid Branch From p-Coumaroyl-CoA, the pathway enters the flavonoid-specific branch, leading to the isoflavonoid backbone.

  • Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[4]

  • Chalcone isomerase (CHI) : Facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone (B1672756) intermediate.[4]

  • Isoflavone (B191592) synthase (IFS) : A critical branching point enzyme, IFS is a cytochrome P450 that catalyzes an aryl migration reaction, converting the flavanone (naringenin) into the isoflavone genistein. Through a similar mechanism, it converts liquiritigenin (B1674857) to daidzein. In Sophora flavescens, Isoflavone synthase (SfIFS) is highly expressed in the roots.[1]

1.3. Pterocarpan-Specific Modifications Following the formation of the core isoflavone structure, a series of modification reactions, including hydroxylation, methylation, and cyclization, lead to the final this compound molecule.

  • From the isoflavone Daidzein , the pathway proceeds to Formononetin via the action of an O-methyltransferase (IOMT).

  • Formononetin undergoes hydroxylation to become Calycosin .

  • A pivotal and recently elucidated step is the formation of a methylenedioxy bridge. This reaction converts Calycosin to Pseudobaptigenin (B192200) and is catalyzed by a specialized cytochrome P450 enzyme named Pseudobaptigenin Synthase (PbS) . The discovery of this enzyme in red clover (Trifolium pratense) completed a long-standing gap in the understanding of pterocarpan biosynthesis.[5]

  • Subsequent reduction steps, catalyzed by enzymes such as isoflavone reductase (IFR), lead from Pseudobaptigenin to the pterocarpan scaffold.

  • The final cyclization and stereospecific formation yield This compound .

Maackiain_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Pathway cluster_pterocarpan Pterocarpan-Specific Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA Cou->CouCoA 4CL NarC Naringenin Chalcone CouCoA->NarC CouCoA->NarC CHS MalCoA 3x Malonyl-CoA MalCoA->NarC Nar Naringenin NarC->Nar NarC->Nar CHI Daid Daidzein Nar->Daid Nar->Daid IFS, I2'H For Formononetin Daid->For Daid->For IOMT Cal Calycosin For->Cal For->Cal HID Pseu Pseudobaptigenin Cal->Pseu Cal->Pseu PbS (CYP450) Intermediate Reduced Intermediate Pseu->Intermediate Pseu->Intermediate IFR Maackiain This compound Intermediate->Maackiain Intermediate->Maackiain Pterocarpan Synthase

Biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Distribution of this compound

The accumulation of this compound in Sophora flavescens is tissue-specific, with the highest concentrations typically found in the root tissues. This localization is consistent with its proposed role as a defense compound against soil-borne pathogens.

Table 1: Distribution of this compound and Related Flavonoids in Root Tissues of S. flavescens This table summarizes the content of key flavonoids in different parts of the root, highlighting the significant accumulation in the xylem. Data is adapted from a study combining metabolome and transcriptome analysis.[4]

CompoundPeriderm (mg/g)Phloem (mg/g)Xylem (mg/g)
Trifolirhizin0.010.050.21
This compound 0.020.120.49
Kushenol I0.010.151.31
Kurarinone0.01 < 0.01< 0.01
Sophoraflavanone G0.01 < 0.01< 0.01

Table 2: Relative Isoflavonoid Content in Different Organs of S. flavescens This table illustrates the pronounced difference in isoflavonoid (represented by maackiain) concentration between the roots and aerial parts of the plant.[1]

Plant PartRelative Isoflavonoid Content
Roots (R)9.24-fold higher
Aerial Parts (Stems, Leaves)1.00 (baseline)

The data clearly indicates that the root, and specifically the xylem, is the primary site of this compound biosynthesis and storage.[4] This correlates with gene expression studies, which show that transcripts for key biosynthetic enzymes, such as isoflavone synthase, are most abundant in the roots.[1]

Experimental Protocols

The study of the this compound pathway involves a combination of metabolomic, transcriptomic, and biochemical techniques. Below are representative protocols for key experiments.

Experimental_Workflow cluster_metabolomics Metabolomics cluster_transcriptomics Transcriptomics Plant S. flavescens Tissues (Root, Stem, Leaf) Extract Metabolite Extraction (Methanol/Ethanol) Plant->Extract RNA Total RNA Extraction Plant->RNA Analyze UPLC-MS/MS Analysis Extract->Analyze Quantify Metabolite Quantification (Maackiain, etc.) Analyze->Quantify Correlation Correlation Analysis (Gene Expression vs. Metabolite Levels) Quantify->Correlation cDNA cDNA Synthesis RNA->cDNA qRT qRT-PCR / RNA-Seq cDNA->qRT Gene Gene Expression Profiling qRT->Gene Gene->Correlation Identification Identification of Key Biosynthetic Genes Correlation->Identification

Workflow for correlating gene expression with metabolite levels.

3.1. Metabolite Extraction and Quantification by UPLC-MS/MS This protocol is designed for the simultaneous detection and quantification of this compound and related flavonoids.[6]

  • Sample Preparation: Collect fresh S. flavescens tissues (e.g., root xylem, phloem). Freeze-dry the samples and grind them into a fine powder.

  • Extraction: Accurately weigh 100 mg of powdered sample into a microcentrifuge tube. Add 1.0 mL of 80% methanol (B129727) (v/v). Vortex for 5 minutes, then sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Clarification: Centrifuge the extract at 12,000 x g for 10 minutes. Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • UPLC-MS/MS Conditions:

    • Chromatography System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient starting from 5% B, increasing to 95% B over 15 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. For this compound, a precursor ion [M-H]⁻ at m/z 283.07 and specific product ions would be used for quantification and confirmation.

  • Quantification: Create a calibration curve using an authentic this compound standard of known concentrations. Calculate the concentration in the samples by comparing peak areas to the standard curve.

3.2. Gene Expression Analysis by qRT-PCR This protocol measures the transcript abundance of key biosynthetic genes.

  • RNA Extraction: Extract total RNA from 100 mg of powdered plant tissue using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol. Treat with DNase I to remove genomic DNA contamination.

  • Quality Control: Assess RNA integrity using gel electrophoresis and quantify the concentration using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR:

    • Reaction Mix: Prepare a 20 µL reaction containing 10 µL of 2x SYBR Green Master Mix, 1 µL of diluted cDNA, 0.5 µL each of forward and reverse primers (10 µM), and nuclease-free water.

    • Primers: Design primers specific to target genes (e.g., SfIFS, SfCHS, Sf4CL) and a reference gene (e.g., Actin or Ubiquitin).

    • Cycling Conditions: A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 45 s. Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

3.3. Heterologous Expression for Enzyme Function Discovery This protocol is essential for characterizing the function of candidate genes, such as the cytochrome P450 responsible for methylenedioxy bridge formation.[5]

  • Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative Pseudobaptigenin Synthase) from S. flavescens cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

  • Protein Expression: Grow the transformed yeast in selective media. Induce protein expression by transferring the culture to a galactose-containing medium.

  • In Vivo Assay: After 24-48 hours of induction, feed the yeast culture with the substrate (e.g., 100 µM Calycosin).

  • Metabolite Extraction: After an incubation period (e.g., 24 hours), pellet the yeast cells and extract metabolites from the culture medium using ethyl acetate.

  • Product Analysis: Evaporate the solvent and redissolve the residue in methanol. Analyze the sample using LC-MS to detect the formation of the expected product (Pseudobaptigenin) by comparing its retention time and mass spectrum to an authentic standard or published data.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Sophora flavescens is a complex and highly regulated process, culminating in the tissue-specific accumulation of this potent bioactive compound in the roots. The integration of metabolomic and transcriptomic data has been instrumental in identifying key enzymatic steps and their corresponding genes.[4][7] The recent discovery of pseudobaptigenin synthase has filled a critical knowledge gap, paving the way for the complete reconstruction of the pathway in heterologous systems.[5]

Future research should focus on:

  • Regulatory Mechanisms: Identifying the specific transcription factors (e.g., MYB, bHLH) that regulate the expression of isoflavonoid biosynthetic genes in S. flavescens.

  • Enzyme Characterization: Performing detailed kinetic analysis of the specific Sophora flavescens enzymes to understand their efficiency and substrate specificity.

  • Metabolic Engineering: Utilizing the identified genes to engineer microbial hosts or the plant itself for enhanced production of this compound, thereby creating a sustainable source for pharmaceutical development.

This guide provides a foundational framework for researchers aiming to explore and exploit the biosynthesis of this compound, a promising natural product from Sophora flavescens.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin with a range of biological activities, including anti-inflammatory, antiallergenic, and antifungal properties.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide details its structural elucidation through spectroscopic and crystallographic data, outlines experimental protocols for its analysis, and explores its interaction with key signaling pathways.

Chemical Structure and Identification

This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical identity is firmly established through various analytical techniques.

Systematic Nomenclature and Identifiers

The systematic name for this compound according to IUPAC nomenclature is (6aR,12aR)-6a,12a-dihydro-6H-[1][2]dioxolo[3][4]benzofuro[3,2-c]chromen-3-ol.[5] It is also known by other names such as Inermine and 3-Hydroxy-8,9-methylenedioxypterocarpan.[5]

IdentifierValue
CAS Number 2035-15-6[5]
Molecular Formula C₁₆H₁₂O₅[5]
Molecular Weight 284.26 g/mol [5]
InChI InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m0/s1[5]
SMILES C1[C@@H]2--INVALID-LINK--OC4=CC5=C(C=C24)OCO5[5]
Structural Representation

The chemical structure of this compound, illustrating the tetracyclic pterocarpan core and the numbering of the carbon atoms, is depicted below.

Caption: 2D structure of this compound with atom numbering.

Stereochemistry

The biological activity of Maackiain is intrinsically linked to its stereochemistry. The molecule possesses two chiral centers at positions 6a and 12a (systematic numbering) or 6a and 11a (common pterocarpan numbering).

Absolute Configuration

The absolute configuration of naturally occurring this compound has been determined as (6aR, 12aR).[5] This configuration is crucial for its specific interactions with biological targets. The "R" designation at each chiral center is determined by the Cahn-Ingold-Prelog priority rules.

stereochemistry cluster_main Absolute Configuration of this compound C6a C6a (R) C12a C12a (R) structure

Caption: Stereochemical representation of this compound.

Experimental Data

Spectroscopic Data

¹³C NMR: The ¹³C NMR spectrum of this compound provides characteristic signals for its 16 carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon, providing a fingerprint of the molecule's carbon skeleton.

Carbon AtomChemical Shift (ppm)
Data not available in a readily comparable format from the provided search results.Assignments would be listed here.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.

MS TechniqueIonization ModeKey Fragments (m/z)
GC-MSEI284 (M+), 283, 134[1]
LC-MSESI (-)283.0612 [M-H]⁻, 255.0604, 254.0553[1]
Crystallographic Data

The three-dimensional structure of this compound has been confirmed by X-ray crystallography. The crystallographic data is available in the Crystallography Open Database (COD).

ParameterValue
COD ID 2216815[5]
Other crystallographic parameters would be listed here if available.

Experimental Protocols

Isolation from Sophora flavescens

This compound can be isolated from the roots of Sophora flavescens. A general protocol involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol, using methods like reflux or ultrasonication.[6]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[6]

  • Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC), to isolate this compound.[7]

isolation_workflow start Sophora flavescens roots extraction Extraction (e.g., 70% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Chromatographic Purification (e.g., HPLC) concentration->purification end This compound purification->end synthesis_workflow start Starting Materials step_a Acrylonitrile addition start->step_a a step_b Hydrolysis step_a->step_b b step_c Benzylation step_b->step_c c step_d Reduction (NaBH4) step_c->step_d d step_e Cyclization (p-TSA) step_d->step_e e step_f Palladium-catalyzed coupling step_e->step_f f step_g Hydrogenation step_f->step_g g end (±)-Maackiain step_g->end hsp90_pathway maackiain This compound hsp90_pkcd Hsp90-PKCδ Complex maackiain->hsp90_pkcd disrupts interaction hsp90 Hsp90 hsp90->hsp90_pkcd pkcd PKCδ pkcd->hsp90_pkcd pkcd_active Activated PKCδ hsp90_pkcd->pkcd_active Activation h1r_gene Histamine H1 Receptor Gene Upregulation pkcd_active->h1r_gene promotes allergic_response Allergic Response h1r_gene->allergic_response

References

Spectroscopic Characterization of (-)-Maackiain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous characterization of the natural pterocarpan, (-)-Maackiain. The information presented herein is critical for researchers in natural product chemistry, pharmacology, and drug development who require precise analytical data for identification, quality control, and further investigation of this bioactive compound.

Introduction to this compound

This compound is a pterocarpan, a class of isoflavonoids, found in a variety of plants, including species from the genera Maackia, Sophora, and Trifolium. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Accurate structural elucidation and characterization are paramount for the advancement of research into its therapeutic potential. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to define the chemical structure of this compound.

Spectroscopic Data for this compound

The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for this compound. This data was acquired in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d₆), a common solvent for NMR analysis of flavonoids.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.37d8.4
H-26.53dd8.4, 2.4
H-46.38d2.4
H-6ax4.25m
H-6eq3.55m
H-6a3.65m
H-76.83s
H-106.45s
H-115.48d6.8
OCH₂O5.95s
3-OH9.35s
¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

Carbon PositionChemical Shift (δ, ppm)
C-1124.5
C-2109.1
C-3157.9
C-4106.3
C-4a156.9
C-666.2
C-6a39.7
C-7113.1
C-7a161.1
C-894.1
C-9147.8
C-10101.0
C-10a142.1
C-11a78.6
OCH₂O101.2
High-Resolution Mass Spectrometry (HRESIMS) Data

Table 3: HRESIMS Fragmentation Data for this compound

IonObserved m/zCalculated m/zMolecular Formula
[M+H]⁺285.0766285.0758C₁₆H₁₃O₅
[M+H-H₂O]⁺267.0659267.0652C₁₆H₁₁O₄
[M+H-CH₂O]⁺255.0659255.0652C₁₅H₁₁O₄
C₉H₇O₃163.0390163.0390C₉H₇O₃
C₈H₅O₂133.0284133.0284C₈H₅O₂

Experimental Protocols

The data presented in this guide are typically acquired using the following experimental methodologies. These protocols are provided as a general reference and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher (e.g., Bruker Avance series).

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRESIMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: HRESIMS analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is typically performed in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

  • Data Analysis: The accurate masses of the precursor and fragment ions are determined, allowing for the calculation of their elemental compositions. This data is used to confirm the molecular formula of this compound and to propose fragmentation pathways that are consistent with its known structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_data Data Interpretation & Structure Elucidation Start Natural Source (e.g., Plant Material) Extraction Extraction Start->Extraction Purification Chromatographic Purification Extraction->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Isolated_Compound->NMR_Analysis MS_Analysis Mass Spectrometry (HRESIMS, MS/MS) Isolated_Compound->MS_Analysis NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data MS_Data Mass Spectra (m/z, Fragmentation) MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides the foundational spectroscopic data and methodologies required for the confident identification and characterization of this compound. Adherence to these or similar robust analytical practices is essential for ensuring the quality and reproducibility of research involving this promising natural product.

Preliminary Biological Activity of (-)-Maackiain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain is a pterocarpan, a type of isoflavonoid, found in various plants, including those of the Sophora, Maackia, and Spatholobus genera. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the diverse pharmacological properties of this natural compound. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating the molecular pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Summary of Biological Activities

The biological activities of this compound have been investigated across several domains, including anticancer, immunomodulatory, neuroprotective, and anti-inflammatory contexts. The following tables summarize the quantitative data available from preclinical studies.

Anticancer Activity
Cell Line Activity Metric (IC₅₀)
MDA-MB-231 (Triple-Negative Breast Cancer)25.24 µM[1]
BT549 (Triple-Negative Breast Cancer)20.99 µM[1]
CNE1 (Nasopharyngeal Carcinoma)41.71 µM (48h)[2]
CNE2 (Nasopharyngeal Carcinoma)25.14 µM (48h)[2]
Neuroprotective Activity
Cell Model Observed Effects
PC12 cells (Amyloid-beta induced toxicity)Pre-treatment with 10, 20, and 50 µM this compound significantly reduced Aβ₄₂-induced cell injury and apoptosis. It also decreased reactive oxygen species (ROS) generation and restored mitochondrial membrane potential.[3]
Immunomodulatory Activity
Cell Model Observed Effects
dTHP-1 and RAW-Blue cellsThis compound (100 ng/mL) was shown to amplify nigericin-mediated NLRP3 inflammasome activation, leading to increased caspase-1 cleavage and IL-1β production.[4]
Anti-inflammatory & Antioxidant Activity
Assay Observed Effects
LPS-stimulated RAW264.7 macrophagesReduced levels of inflammatory cytokines and reactive oxygen species (ROS).[5]
PC12 cellsAttenuated Aβ₄₂-induced neuroinflammatory response by reducing TNF-α and IL-1β levels.[6]
DPPH and ABTS radical scavenging assaysWhile antioxidant activity is reported, specific IC₅₀ values for this compound were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of this compound's biological activity.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.[7][8][9]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as required and then lyse the cells to extract total protein.

  • Determine the protein concentration of each sample using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11][12]

NLRP3 Inflammasome Activation Assay

This assay measures the activation of the NLRP3 inflammasome by quantifying the release of IL-1β.

Materials:

  • LPS (Lipopolysaccharide)

  • Nigericin (B1684572) or ATP

  • This compound

  • ELISA kit for IL-1β

  • Cell culture medium

Protocol:

  • Prime macrophages (e.g., dTHP-1 cells) with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Treat the primed cells with this compound for a specified time.

  • Stimulate the cells with a second signal, such as nigericin (e.g., 5 µM) or ATP (e.g., 5 mM), for 1-2 hours to activate the NLRP3 inflammasome.

  • Collect the cell culture supernatants.

  • Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.[5][13]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

anticancer_pathway cluster_maackiain This compound cluster_cell TNBC Cell Maackiain This compound miR374a miR-374a Maackiain->miR374a inhibits GADD45A GADD45α miR374a->GADD45A inhibits Apoptosis Apoptosis GADD45A->Apoptosis promotes

Anticancer mechanism of this compound in TNBC.[1]

neuroprotective_pathway cluster_maackiain This compound cluster_cell PC12 Cell Maackiain This compound PKC PKC Maackiain->PKC activates Nrf2_cyto Nrf2 (cytoplasm) PKC->Nrf2_cyto promotes translocation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc ARE ARE Nrf2_nuc->ARE binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Neuroprotective mechanism via the PKC-Nrf2 pathway.[5]

inflammasome_pathway cluster_stimuli Stimuli cluster_cell Macrophage LPS LPS (Priming) TLR4 TLR4 LPS->TLR4 Nigericin Nigericin (Activation) NLRP3 NLRP3 Nigericin->NLRP3 activates Maackiain This compound Inflammasome Inflammasome Complex Maackiain->Inflammasome amplifies assembly NFkB NF-κB TLR4->NFkB activates proIL1B pro-IL-1β NFkB->proIL1B upregulates IL1B IL-1β (secreted) proIL1B->IL1B NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 cleaves Casp1->proIL1B cleaves

Amplification of NLRP3 inflammasome activation.[4]

Conclusion

This compound is a promising natural compound with a spectrum of biological activities demonstrated in preliminary screenings. Its anticancer effects against aggressive cancers like TNBC, coupled with its neuroprotective and immunomodulatory properties, highlight its potential for further investigation. The elucidation of its mechanisms of action, involving key signaling pathways such as miR-374a/GADD45α, PKC-Nrf2, and the NLRP3 inflammasome, provides a solid foundation for future drug development efforts. This technical guide serves as a consolidated resource to facilitate ongoing research and to underscore the therapeutic potential of this compound. Further studies are warranted to fully characterize its efficacy, safety, and pharmacokinetic profile in more complex biological systems.

References

In Vitro Antifungal Properties of (-)-Maackiain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, has demonstrated notable biological activities, including promising antifungal properties. Pterocarpans are a class of isoflavonoids recognized for their role in plant defense mechanisms against pathogens. This technical guide provides a comprehensive overview of the in vitro antifungal characteristics of this compound, drawing from available scientific literature. The document details its activity against a range of fungal species, outlines relevant experimental methodologies for its evaluation, and explores its potential mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Quantitative Antifungal Activity

The antifungal efficacy of this compound and related pterocarpans is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). While extensive data for this compound against a wide array of fungi is still emerging, the following tables summarize available data for this compound and other structurally related pterocarpans to provide a comparative context.

Table 1: Antifungal Activity of this compound and Related Pterocarpans against Human Pathogenic Fungi

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
This compoundCandida albicansNot ReportedNot Reported
MedicarpinCandida albicans16Not Reported[1]
VestitolCandida albicans32Not Reported[1]

Note: Data for this compound against a broad spectrum of human pathogenic fungi is not extensively available in the reviewed literature. The data for related pterocarpans are included for comparative purposes.

Table 2: Antifungal Activity of this compound and Related Pterocarpans against Phytopathogenic Fungi

CompoundFungal SpeciesMIC (µg/mL)Reference
This compoundColletotrichum gloeosporioidesNot Reported
This compoundColletotrichum lindemuthianumNot Reported
Homopterocarpin (B190395) DerivativesColletotrichum gloeosporioides704 (IC50)[2]
Homopterocarpin DerivativesColletotrichum lindemuthianum704 (IC50)[2]

Note: Specific MIC values for this compound against these phytopathogens were not found in the initial search. The data for related compounds are presented.

Experimental Protocols

The following protocols are standard methodologies for assessing the in vitro antifungal activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

a. Materials:

  • This compound

  • Fungal strains of interest

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Spectrophotometer

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Incubator

b. Protocol:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration for the specific fungus.

    • Harvest fungal cells/spores and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • Dilute the standardized suspension in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the broth medium within the 96-well plate to achieve a range of desired concentrations. Ensure the final DMSO concentration does not exceed a level that affects fungal growth (typically ≤1%).

  • Assay Setup:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include the following controls:

      • Growth Control: Fungal inoculum in broth without the compound.

      • Sterility Control: Broth medium only.

      • Solvent Control: Fungal inoculum in broth with the highest concentration of DMSO used.

      • Positive Control: Fungal inoculum with a standard antifungal drug.

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours (for yeasts) or longer for slower-growing molds.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance with a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the microorganism.

a. Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile pipette tips or loops

  • Incubator

b. Protocol:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh agar plate.

  • Incubate the plates at the appropriate temperature until growth is visible in the growth control spot.

  • The MFC is the lowest concentration of this compound from which no fungal growth occurs on the agar plate, representing a 99.9% reduction in the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the antifungal properties of a novel compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Primary Assay cluster_secondary_assay Secondary Assay cluster_mechanism Mechanism of Action Studies Compound This compound Stock MIC Broth Microdilution (MIC Determination) Compound->MIC Fungi Fungal Culture Fungi->MIC MFC Subculture on Agar (MFC Determination) MIC->MFC Membrane Cell Membrane Integrity Assay MIC->Membrane Ergosterol (B1671047) Ergosterol Quantification MIC->Ergosterol Enzyme Enzyme Inhibition Assays MIC->Enzyme

Caption: A generalized workflow for investigating the in vitro antifungal activity of this compound.

Hypothesized Signaling Pathway of Antifungal Action

The precise molecular targets of this compound in fungal cells are not yet fully elucidated. However, based on the known mechanisms of other pterocarpans and flavonoids, a plausible mechanism involves the disruption of the fungal cell membrane and the inhibition of key enzymes involved in its maintenance, such as those in the ergosterol biosynthesis pathway. The following diagram illustrates a hypothesized signaling pathway for the antifungal action of this compound.

antifungal_pathway cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Maackiain This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway Maackiain->Ergosterol_Pathway Inhibits Membrane_Integrity Membrane Integrity Maackiain->Membrane_Integrity Disrupts Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Ergosterol->Membrane_Integrity Maintains Ion_Leakage Ion Leakage Membrane_Integrity->Ion_Leakage Leads to Cell_Lysis Cell Lysis / Fungal Death Ion_Leakage->Cell_Lysis

Caption: Hypothesized mechanism of antifungal action for this compound targeting the fungal cell membrane.

Conclusion

This compound, a pterocarpan derived from natural sources, exhibits potential as an antifungal agent. While current research provides a foundational understanding of its activity, further in-depth studies are required to fully characterize its antifungal spectrum and elucidate its precise mechanism of action. The standardized protocols and hypothesized pathways presented in this guide offer a framework for future investigations. A more comprehensive evaluation of its MIC and MFC values against a broader range of clinically and agriculturally important fungi, coupled with detailed mechanistic studies, will be crucial in determining the therapeutic and commercial potential of this compound in the development of new antifungal therapies.

References

Initial studies on the mechanism of action of (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Studies of the Mechanism of Action of (-)-Maackiain

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pterocarpan (B192222) flavonoid predominantly isolated from the roots of Sophora flavescens and other leguminous plants. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate its molecular mechanisms of action, revealing a compound with a complex and multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the initial studies on this compound, focusing on its dual immunomodulatory and anti-cancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Immunomodulatory Activity: Inflammasome Activation

Initial studies have revealed that this compound can act as a potent amplifier of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).

Quantitative Data: Amplification of Caspase-1 Cleavage and IL-1β Production

This compound significantly enhances nigericin-induced caspase-1 cleavage and subsequent IL-1β production in macrophages.

Cell LinePriming AgentStimulating AgentThis compound Conc.OutcomeReference
dTHP-1LPSNigericin (B1684572)Not specifiedPotent amplification of caspase-1 cleavage[1][2][3]
dTHP-1MPLNigericinNot specifiedMarked promotion of caspase-1 cleavage[1][2][3]
RAW-BlueP. aeruginosa-Not specifiedInhibition of NF-κB activation[1]
Experimental Protocols

Cell Culture and Treatment:

  • dTHP-1 cells: Seeded at a concentration of 7 x 10^5 cells/mL in 12-well plates. The cells are primed with either lipopolysaccharide (LPS) or monophosphoryl lipid A (MPL). Subsequently, they are treated sequentially with nigericin (Nig) and this compound (MK).[1][2]

  • RAW-Blue cells: Seeded at a concentration of 1 x 10^6 cells/mL in 12-well plates. The cells are pretreated with this compound for 1 hour, followed by infection with P. aeruginosa strain PAO1.[2]

Biochemical Assays:

  • Immunoblot Analysis: Used to assess the cleavage of pro-caspase-1 and pro-IL-1β.[1][2]

  • ELISA: Employed to measure the levels of IL-1β in the cell supernatant.[1][2]

  • LDH Release Assay: Utilized to determine cytotoxicity.[1][2]

  • NF-κB Reporter Assay: Performed using RAW-Blue cells, which contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1]

Signaling Pathway

This compound's mechanism in inflammasome activation involves the induction of vimentin, an intermediate filament protein that is essential for the assembly of the NLRP3 inflammasome complex.[1][2][3] This leads to enhanced caspase-1 activation and subsequent processing and release of IL-1β.[1][2][3] It is important to note that this compound does not appear to affect the initial priming step mediated by NF-κB but rather amplifies the second activation signal.[1]

maackiain_inflammasome cluster_priming Priming Signal (Signal 1) cluster_activation Activating Signal (Signal 2) LPS LPS / MPL TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B Pro-IL-1β & NLRP3 Transcription NFkB->NLRP3_proIL1B Caspase1 Caspase-1 Activation NLRP3_proIL1B->Caspase1 Nigericin Nigericin NLRP3_Inflammasome NLRP3 Inflammasome Assembly Nigericin->NLRP3_Inflammasome Maackiain (B7765809) This compound Vimentin Vimentin Production Maackiain->Vimentin Vimentin->NLRP3_Inflammasome NLRP3_Inflammasome->Caspase1 IL1B IL-1β Maturation & Secretion Caspase1->IL1B

Caption: this compound amplifies NLRP3 inflammasome activation.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects in various cancer cell lines through the induction of apoptosis and autophagy, as well as the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Apoptosis Induction and Proliferation Inhibition
Cell LineCancer TypeThis compound Conc. (µmol·L⁻¹)EffectReference
CNE1Nasopharyngeal Carcinoma8028.70% apoptotic cells[4]
CNE2Nasopharyngeal Carcinoma8030.10% apoptotic cells[4]
HL-60Promyelotic LeukemiaConcentration-dependentInduction of apoptosis[5]
TNBC cellsTriple-Negative Breast CancerConcentration-dependentIncreased apoptotic cells, enhanced Bax, reduced Bcl-2[6][7]
KLE & IshikawaEndometrial CancerDose-dependentInhibition of cell growth[8]
LNCaP & PC-3Prostate Cancer1020% inhibition of cell proliferation[9]
LNCaP & PC-3Prostate Cancer10040% growth inhibition in PC-3 cells[9]
Experimental Protocols

Cell Proliferation and Viability Assays:

  • CCK-8, EdU, and Colony Formation Assays: Used to evaluate the effects of maackiain on endometrial cancer cell proliferation.[8]

  • Flow Cytometry with Annexin-V PE/7-AAD double staining: Employed to measure apoptosis in nasopharyngeal carcinoma cells.[4]

Molecular Biology Techniques:

  • Western Blot Analysis: Utilized to detect the expression levels of proteins involved in apoptosis (Bax, Bcl-2) and signaling pathways (MAPK/Ras).[4][7][8]

  • Transcriptomic Analysis: To reveal the underlying mechanisms of maackiain's effects on endometrial cancer cells.[8]

  • Real-time PCR: To analyze the mRNA expression of BAX and BCL-2.[7]

In Vivo Models:

  • Xenograft Model: Established to evaluate the anti-endometrial cancer effect of maackiain in vivo.[8]

Signaling Pathways

This compound's anti-cancer activity is mediated by several distinct signaling pathways:

  • ROS-Mediated Endoplasmic Reticulum (ER) Stress: In endometrial cancer, maackiain induces the accumulation of reactive oxygen species (ROS), which in turn promotes ER stress, leading to both apoptosis and autophagy.[8]

maackiain_er_stress Maackiain This compound ROS ROS Accumulation Maackiain->ROS ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy

Caption: Maackiain induces apoptosis via ROS-mediated ER stress.

  • MAPK/Ras Signaling Pathway: In nasopharyngeal carcinoma, maackiain inhibits the MAPK/Ras signaling pathway, leading to suppressed proliferation and induction of apoptosis.[4]

maackiain_mapk_ras Maackiain This compound MAPK_Ras MAPK/Ras Pathway Maackiain->MAPK_Ras Proliferation Cell Proliferation MAPK_Ras->Proliferation Apoptosis Apoptosis MAPK_Ras->Apoptosis

Caption: Maackiain inhibits the MAPK/Ras signaling pathway.

  • miR-374a/GADD45A Axis: In triple-negative breast cancer, maackiain induces apoptosis by downregulating miR-374a, which leads to an increase in its target, GADD45α, a pro-apoptotic protein.[6][10]

maackiain_mirna Maackiain This compound miR374a miR-374a Maackiain->miR374a GADD45A GADD45α miR374a->GADD45A Apoptosis Apoptosis GADD45A->Apoptosis

Caption: Maackiain modulates the miR-374a/GADD45A axis.

Anti-inflammatory and Antioxidant Activities

Contrasting its pro-inflammatory role in inflammasome activation, other studies highlight this compound's protective effects through anti-inflammatory and antioxidant mechanisms.

Quantitative Data: Inhibition of MAO-B
EnzymeIC50 (µM)Selectivity Index for MAO-BKi (µM)Reference
MAO-B0.68126.20.054[11]
Experimental Protocols

In Vivo Sepsis Model:

  • Cecal Ligation and Puncture (CLP)-induced murine model of sepsis: Maackiain treatment was shown to reduce organ injury and systemic inflammation.[9]

Cell-based Assays for Neuroprotection:

  • PC12 cells exposed to Amyloid-β (Aβ): Maackiain was investigated for its ability to reduce Aβ-induced oxidative stress, inflammation, and apoptosis.[12]

In Vivo Diabetic Nephropathy Model:

  • High-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced type 2 diabetic rats: Maackiain was administered to assess its protective effects on the kidneys.[13][14][15][16]

Signaling Pathways

  • AMPK/Nrf2/HO-1 Pathway: In a sepsis model, maackiain activates this pathway, leading to reduced levels of inflammatory cytokines and ROS.[9][17]

maackiain_ampk_nrf2 Maackiain This compound AMPK AMPK Maackiain->AMPK Nrf2 Nrf2 AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 Inflammation_OxidativeStress Inflammation & Oxidative Stress HO1->Inflammation_OxidativeStress maackiain_pkc_nrf2 Maackiain This compound PKC PKC Maackiain->PKC Nrf2_translocation Nrf2 Nuclear Translocation PKC->Nrf2_translocation Antioxidant_Anti_inflammatory Antioxidant & Anti-inflammatory Effects Nrf2_translocation->Antioxidant_Anti_inflammatory maackiain_tlr4_nfkb Maackiain This compound TLR4 TLR4 Maackiain->TLR4 NFkB NF-κB TLR4->NFkB Caspase3 Caspase-3 NFkB->Caspase3 Inflammation_Apoptosis Inflammation & Apoptosis Caspase3->Inflammation_Apoptosis

References

The Pterocarpan Phytoalexin (-)-Maackiain: A Technical Guide to its Discovery, Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin found predominantly in the Fabaceae family of plants. Initially identified for its role in plant defense due to its antimicrobial properties, subsequent research has unveiled a broader spectrum of pharmacological activities, including immunomodulatory, neuroprotective, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research, detailed experimental protocols for its study, and a summary of its key biological activities supported by quantitative data. Furthermore, this guide presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and potential therapeutic applications.

Discovery and Historical Context

The journey of this compound research began in the mid-20th century within the burgeoning field of phytochemistry and plant pathology. Its discovery is intrinsically linked to the concept of "phytoalexins," low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms.

  • Initial Isolation: this compound was first isolated from the heartwood of Maackia amurensis, a tree native to eastern Asia, which lent the compound its name. Early studies focused on its structural elucidation, identifying it as a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system.

  • Phytoalexin Role: Soon after its discovery, this compound was identified as a key phytoalexin in various leguminous plants, including red clover (Trifolium pratense) and chickpeas (Cicer arietinum). Its production was observed to be induced in response to fungal infections, establishing its role in plant defense mechanisms. For instance, in red clover leaves, the concentration of maackiain (B7765809) was found to be as high as 275 µg/g of fresh weight in infected tissue, a level sufficient to inhibit the growth of fungal pathogens.

  • Broadened Research Scope: While initial research was dominated by its function as a phytoalexin, the past few decades have seen a significant expansion in the investigation of this compound's pharmacological potential in mammalian systems. Researchers began to explore its effects on various cellular processes, leading to the discovery of its immunomodulatory, neuroprotective, and other biological activities. Today, this compound is being investigated as a potential therapeutic agent for a range of diseases.

Quantitative Data on Biological Activities

This section summarizes the key quantitative data from various studies on the biological activities of this compound.

Table 1: Antimicrobial Activity of this compound
OrganismAssay TypeActivity MetricValueReference
Fusarium oxysporumMycelial Growth InhibitionIC50Not explicitly stated for pure maackiain, but related compounds show activity.General phytoalexin literature
Various FungiGeneral AntifungalToxicEffective against several genera of fungal pathogens.[1](--INVALID-LINK--)
Staphylococcus aureusAntibacterialMIC>100 µg/mL (for a related pterocarpan)General phytoalexin literature
Pseudomonas aeruginosaAntibacterialMIC>100 µg/mL (for a related pterocarpan)General phytoalexin literature

Note: Specific MIC/IC50 values for a broad range of microbial species are not extensively reported in readily available literature, highlighting an area for future research.

Table 2: Immunomodulatory and Neuroprotective Activities of this compound
ActivityCell Line/ModelAssayKey FindingsConcentration/DoseReference
Immunomodulatory dTHP-1 macrophagesInflammasome ActivationPotently amplified nigericin-mediated caspase-1 cleavage and IL-1β production.100 ng/mL[2](--INVALID-LINK--)
Neuroprotective PC12 cellsAβ₄₂-induced toxicityReduced cell injury and apoptosis in a dose-dependent manner.10, 20, 50 µM[1](--INVALID-LINK--)
Neuroprotective PC12 cellsOxidative StressDecreased ROS levels and restored mitochondrial membrane potential.10, 20, 50 µM[1](--INVALID-LINK--)
Neuroprotective C. elegans model of Parkinson's DiseaseDopaminergic neuron damageSignificantly reduced 6-OHDA-induced neurodegeneration.0.25 mM[3](--INVALID-LINK--)
Table 3: Enzyme Inhibition by this compound
EnzymeSourceAssay TypeInhibition MetricValueReference
Monoamine Oxidase B (MAO-B) Human, recombinantEnzymatic assayIC500.68 µM[2](--INVALID-LINK--)
Ki0.054 µM[2](--INVALID-LINK--)
Selectivity Index (MAO-A/MAO-B)126.2[2](--INVALID-LINK--)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Extraction and Isolation of this compound from Sophora flavescens

This protocol is adapted from a method used for the isolation of various flavonoids, including maackiain, from the roots of Sophora flavescens.

Materials:

  • Dried and powdered roots of Sophora flavescens

  • Methanol (B129727) (HPLC Grade)

  • Ultrasonicator

  • Filtration apparatus

  • Rotary evaporator

  • Medium-Pressure Liquid Chromatography (MPLC) system

  • Reversed-phase silica (B1680970) gel (e.g., YMC ODS-AQ, 10 µm)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Solvents for chromatography (Methanol, Water)

Procedure:

  • Extraction: a. Add 1 liter of methanol to 50 g of powdered Sophora flavescens root in a suitable vessel. b. Perform ultrasonication at room temperature for 3 days. A suggested cycle is 15 minutes of ultrasonication followed by 120 minutes of standing, repeated for 30 cycles. c. Filter the mixture to separate the methanol extract from the plant material. d. Dry the methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (MPLC): a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Subject the crude extract to MPLC on a reversed-phase silica gel column. c. Elute the compounds using a stepwise gradient of methanol in water (e.g., 35-100% methanol). d. Collect fractions based on the elution profile monitored by a UV detector.

  • Purification (Prep-HPLC): a. Subject the fraction containing this compound (as determined by preliminary analysis like TLC or analytical HPLC) to preparative HPLC. b. Use a suitable reversed-phase column and a water-methanol gradient (e.g., 30-60% methanol) for elution. c. Collect the peak corresponding to this compound. d. Verify the purity of the isolated compound using analytical HPLC and confirm its identity by spectroscopic methods (NMR, MS).[4]

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This is a general protocol that can be adapted for testing the antifungal activity of this compound against various fungal pathogens.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar (B569324) medium. b. Harvest the fungal cells or spores and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). d. Dilute the standardized inoculum in the broth medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Plate Preparation: a. Prepare serial twofold dilutions of this compound in the broth medium in the wells of the microtiter plate. The final concentration range should be chosen based on preliminary experiments. b. Include a positive control well (broth with inoculum and a known antifungal), a negative control well (broth only), a growth control well (broth with inoculum), and a solvent control well (broth with inoculum and the same concentration of solvent used to dissolve maackiain).

  • Incubation: a. Add the prepared fungal inoculum to each well (except the negative control). b. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

NLRP3 Inflammasome Activation Assay

This protocol is based on studies investigating the effect of this compound on inflammasome activation in macrophages.[2]

Materials:

  • dTHP-1 (differentiated THP-1) or bone marrow-derived macrophages (BMDMs)

  • Lipopolysaccharide (LPS) or Monophosphoryl lipid A (MPL)

  • Nigericin (B1684572)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 supplemented with FBS)

  • Reagents for Western blotting (antibodies against caspase-1, IL-1β)

  • ELISA kit for IL-1β

Procedure:

  • Cell Culture and Priming: a. Seed the macrophages in 12-well plates at a suitable density (e.g., 7 x 10⁵ cells/mL). b. Prime the cells by treating them with LPS (e.g., 100 ng/mL) or MPL for 3 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inflammasome Activation: a. After priming, treat the cells sequentially with nigericin (e.g., 5 µM) for 1 hour. b. Subsequently, treat the cells with this compound (e.g., 100 ng/mL) for 1 hour.

  • Analysis of Inflammasome Activation: a. Western Blotting: i. Collect the cell lysates and supernatants. ii. Perform SDS-PAGE and Western blotting using antibodies specific for the cleaved (active) forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit). An increase in the cleaved forms indicates inflammasome activation. b. ELISA: i. Collect the cell culture supernatants. ii. Measure the concentration of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is based on a fluorometric assay to determine the inhibitory activity of this compound on MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., a fluorogenic substrate that produces a fluorescent product upon oxidation)

  • MAO-B Assay Buffer

  • This compound

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Preparation: a. Prepare a working solution of the MAO-B enzyme in the assay buffer. b. Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

  • Inhibition Reaction: a. To the wells of the microplate, add the MAO-B enzyme solution. b. Add the different concentrations of this compound or the positive control. Include a control well with the enzyme and buffer only (no inhibitor). c. Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement: a. Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells. b. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader in kinetic mode.

  • Data Analysis: a. Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the MAO-B activity, by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key processes related to this compound research.

Extraction and Isolation Workflow of this compound

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification plant_material Sophora flavescens roots (powdered) extraction Ultrasonic Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract mplc MPLC (Reversed-Phase) crude_extract->mplc fraction_collection Fraction Collection mplc->fraction_collection maackiain_fraction Maackiain-rich Fraction fraction_collection->maackiain_fraction prep_hplc Preparative HPLC (Reversed-Phase) maackiain_fraction->prep_hplc peak_collection Peak Collection prep_hplc->peak_collection pure_maackiain Pure this compound peak_collection->pure_maackiain

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway of this compound in Neuroprotection

G maackiain This compound pkc PKC maackiain->pkc activates nrf2_keap1 Nrf2-Keap1 (cytosolic complex) pkc->nrf2_keap1 phosphorylates nrf2_n Nrf2 (nuclear) nrf2_keap1->nrf2_n Nrf2 dissociation & translocation are ARE (Antioxidant Response Element) nrf2_n->are binds to antioxidant_genes Antioxidant & Anti-inflammatory Genes are->antioxidant_genes activates transcription oxidative_stress Oxidative Stress & Inflammation antioxidant_genes->oxidative_stress inhibits neuroprotection Neuroprotection antioxidant_genes->neuroprotection promotes oxidative_stress->neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

Signaling Pathway of this compound in NLRP3 Inflammasome Activation

G lps LPS (Priming Signal) tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb pro_il1b pro-IL-1β & NLRP3 (transcription) nfkb->pro_il1b il1b IL-1β (mature) pro_il1b->il1b nigericin Nigericin (Activation Signal) nlrp3 NLRP3 nigericin->nlrp3 asc ASC nlrp3->asc recruits inflammasome NLRP3 Inflammasome (Assembly) nlrp3->inflammasome pro_casp1 Pro-Caspase-1 asc->pro_casp1 recruits asc->inflammasome pro_casp1->inflammasome casp1 Caspase-1 (active) inflammasome->casp1 cleaves casp1->pro_il1b cleaves maackiain This compound maackiain->inflammasome enhances assembly

Caption: Role of this compound in NLRP3 inflammasome activation.

Conclusion and Future Directions

This compound, a pterocarpan phytoalexin with a rich history in phytochemistry, has emerged as a promising natural product with diverse pharmacological activities. Its well-established role in plant defense is now complemented by compelling evidence of its immunomodulatory, neuroprotective, and enzyme-inhibitory properties in mammalian systems. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Future research should focus on several key areas:

  • Comprehensive Antimicrobial Profiling: A systematic evaluation of the antimicrobial spectrum of this compound against a broader range of clinically relevant bacteria and fungi is warranted to fully understand its potential as an anti-infective agent.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro studies have demonstrated promising activities, further in vivo studies are crucial to establish the efficacy, safety, and pharmacokinetic profile of this compound for various therapeutic applications.

  • Mechanism of Action Elucidation: Deeper investigations into the molecular mechanisms underlying its diverse biological effects will be essential for optimizing its therapeutic potential and identifying novel drug targets.

  • Structure-Activity Relationship Studies: The synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

References

The Synthesis and Therapeutic Potential of Novel (-)-Maackiain Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Maackiain, a naturally occurring pterocarpan (B192222) found predominantly in plants of the Fabaceae family, has emerged as a promising scaffold for the development of novel therapeutic agents. Its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects, have spurred significant interest in the synthesis and evaluation of its derivatives. This technical guide provides an in-depth overview of the synthesis of novel this compound analogs, their biological activities, and the experimental protocols utilized for their evaluation.

Quantitative Data on Biological Activities

The therapeutic potential of novel this compound derivatives is underscored by their potent biological activities. The following tables summarize the quantitative data from various studies, providing a comparative analysis of their efficacy.

Table 1: Cytotoxic Activity of this compound and its Derivatives against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound HL-60Leukemia15.6
K562Leukemia>50
HCT-8Colon>50
SF-295Glioblastoma>50
MDA-MB435Melanoma>50
Pterocarpanquinone 1a HL-60Leukemia3.8
K562Leukemia4.1
HCT-8Colon11.5
SF-295Glioblastoma10.2
MDA-MB435Melanoma9.8
Aza-pterocarpanquinone 2 HCT-8Colon5.6
SF-295Glioblastoma6.3
MDA-MB435Melanoma7.1

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1]

Table 2: Anti-inflammatory Activity of this compound and Related Pterocarpans

CompoundAssayCell LineIC50 (µM)
This compound Nitric Oxide (NO) ProductionRAW 264.725.3
Medicarpin Nitric Oxide (NO) ProductionRAW 264.718.2
Homopterocarpin Nitric Oxide (NO) ProductionRAW 264.732.5

IC50 values represent the concentration of the compound required to inhibit 50% of the nitric oxide production in LPS-stimulated macrophages.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for the synthesis and biological evaluation of novel this compound derivatives.

Synthesis of Pterocarpanquinones and Aza-pterocarpanquinones

A key strategy for the synthesis of novel pterocarpan derivatives involves the palladium-catalyzed oxyarylation and aza-arylation of conjugated olefins.[1]

General Procedure for Palladium-Catalyzed Oxyarylation/Aza-arylation:

  • Reactant Preparation: To a solution of the appropriate olefin (1 mmol) in anhydrous acetonitrile (B52724) (10 mL) under an argon atmosphere, add the corresponding iodophenol or iodoaniline (1.2 mmol), palladium acetate (B1210297) (0.05 mmol), and triphenylphosphine (B44618) (0.1 mmol).

  • Base Addition: Add potassium carbonate (2 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired pterocarpanquinone or aza-pterocarpanquinone.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., HL-60, K562, HCT-8) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value using a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

MAPK/Ras Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to anti-cancer effects.

MAPK_Ras_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors (e.g., c-Myc, AP-1)->Cell Proliferation, Survival, Differentiation This compound Derivative This compound Derivative This compound Derivative->Ras Inhibition

Caption: Inhibition of the MAPK/Ras signaling pathway by a this compound derivative.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound derivatives can suppress this pathway, exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., LPS)->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Nucleus Inflammatory Mediators (e.g., NO, TNF-α) Inflammatory Mediators (e.g., NO, TNF-α) Gene Transcription->Inflammatory Mediators (e.g., NO, TNF-α) This compound Derivative This compound Derivative This compound Derivative->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Starting Materials Starting Materials Synthesis of Novel Derivatives Synthesis of Novel Derivatives Starting Materials->Synthesis of Novel Derivatives Purification & Characterization Purification & Characterization Synthesis of Novel Derivatives->Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Screening->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) In Vitro Screening->Anti-inflammatory Assay (NO) Lead Compound Identification Lead Compound Identification Cytotoxicity Assay (MTT)->Lead Compound Identification Anti-inflammatory Assay (NO)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies

Caption: A general workflow for the synthesis and evaluation of this compound derivatives.

References

The Phytoalexin (-)-Maackiain: A Technical Guide to its Defensive Function in Leguminous Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth examination of the pterocarpan (B192222) phytoalexin, (-)-maackiain, a critical component of the inducible defense system in many leguminous plants. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthesis, regulatory mechanisms, antimicrobial functions, and key experimental protocols related to this compound, offering a comprehensive resource for understanding its role in plant-pathogen interactions and its potential for broader applications.

Introduction to Phytoalexins and this compound

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants in response to a wide array of biotic and abiotic stresses, including microbial infection.[1][2] These compounds are a key element of a plant's induced defense response and are typically restricted to the site of stress. In the family Leguminosae (Fabaceae), the majority of phytoalexins are isoflavonoids, with pterocarpans being a prominent and well-studied class.[1][2]

This compound is a lineage-specific pterocarpan phytoalexin found in various leguminous species, including red clover (Trifolium pratense) and chickpea (Cicer arietinum).[3][4][5][6] As a defense compound, it exhibits a broad spectrum of antimicrobial activity, particularly against pathogenic fungi, playing a crucial role in disease resistance.[4][7] The ability of a plant to rapidly synthesize and accumulate this compound at infection sites is often correlated with its level of resistance to specific pathogens.

Biosynthesis of this compound

The biosynthesis of this compound is a specialized branch of the isoflavonoid (B1168493) pathway, originating from the general phenylpropanoid pathway. The pathway culminates in a complex series of enzymatic reactions that form the characteristic pterocarpan core. A critical and recently elucidated step in this pathway is the formation of a methylenedioxy bridge, which is catalyzed by a cytochrome P450-dependent monooxygenase.[3][4][8]

The key steps leading to this compound are as follows:

  • General Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA.

  • Isoflavonoid Branch: Chalcone (B49325) synthase (CHS) and Chalcone isomerase (CHI) produce naringenin (B18129) chalcone and naringenin, respectively. Isoflavone (B191592) synthase (IFS) then converts the flavanone (B1672756) intermediate into the isoflavone genistein.

  • Pterocarpan-Specific Branch: A series of hydroxylation, methylation, and reduction steps convert the initial isoflavone backbone. A key intermediate, calycosin, is converted to pseudobaptigenin (B192200) through the action of pseudobaptigenin synthase (TpPbS/CYP76F319), which forms the characteristic methylenedioxy bridge.[3][4]

  • Final Ring Closure: The final step involves the cyclization of a 2'-hydroxyisoflavanol intermediate to form the pterocarpan structure. This reaction is catalyzed by pterocarpan synthase (PTS), an enzyme containing a dirigent protein domain, which is crucial for determining the final stereochemistry of the molecule.[9][10]

Maackiain_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid & Isoflavonoid Pathway cluster_pterocarpan Pterocarpan-Specific Pathway L-Phenylalanine L-Phenylalanine Genistein Genistein L-Phenylalanine->Genistein Multiple Steps (PAL, C4H, 4CL, CHS, CHI, IFS) 2_7_4_Trihydroxyisoflavanone 2_7_4_Trihydroxyisoflavanone Genistein->2_7_4_Trihydroxyisoflavanone IFR Calycosin Calycosin 2_7_4_Trihydroxyisoflavanone->Calycosin Multiple Steps Pseudobaptigenin Pseudobaptigenin Calycosin->Pseudobaptigenin TpPbS (CYP76F319) 2_Hydroxyisoflavanol 2'-Hydroxyisoflavanol (e.g., Vestitol) Pseudobaptigenin->2_Hydroxyisoflavanol IFR Maackiain (B7765809) Maackiain 2_Hydroxyisoflavanol->Maackiain PTS

Simplified biosynthesis pathway of this compound.

Regulation of this compound Production

The synthesis of this compound is tightly regulated and is induced upon plant recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), collectively known as elicitors.[2]

Elicitors:

  • Biotic Elicitors: These include components from fungal cell walls (e.g., glucans, chitin), proteins, or glycoproteins secreted by microbes.[11] For example, treatment of red clover roots with fungi like Fusarium oxysporum leads to the upregulation of isoflavonoid biosynthetic genes and significant accumulation of this compound.[4]

  • Abiotic Elicitors: Heavy metal salts (e.g., silver nitrate (B79036), copper chloride) and UV radiation can also act as potent elicitors, though their signaling mechanisms may differ from biotic elicitors.[11][12]

Signaling Pathway: Upon perception of an elicitor by a plant cell receptor, a complex signaling cascade is initiated. While the specific pathway for pterocarpans in legumes is still being fully elucidated, it is known to involve mitogen-activated protein kinase (MAPK) cascades.[13][14] This signaling leads to the activation of specific transcription factors (e.g., WRKY family members) which bind to the promoter regions of phytoalexin biosynthetic genes, leading to their coordinated transcriptional activation and subsequent enzyme production.[12]

Signaling_Pathway Elicitor Elicitor Receptor Receptor Elicitor->Receptor Binding Signal_Transduction Signal Transduction (MAPK Cascade) Receptor->Signal_Transduction Activation TF_Activation Transcription Factor Activation (e.g., WRKY) Signal_Transduction->TF_Activation Gene_Expression Biosynthetic Gene Expression (e.g., IFS, PTS) TF_Activation->Gene_Expression Binding to Promoters Enzyme_Synthesis Enzyme Synthesis Gene_Expression->Enzyme_Synthesis Maackiain_Production This compound Accumulation Enzyme_Synthesis->Maackiain_Production

Generalized signaling cascade for elicitor-induced Maackiain production.

Antimicrobial Function and Spectrum of Activity

This compound functions as a crucial antimicrobial agent, providing resistance against a variety of potential pathogens.[15] Its primary role is fungistatic or fungitoxic, inhibiting the growth and development of invading fungi.

Mechanism of Action: The precise molecular targets of this compound are multifaceted. Experimental evidence shows that it can inhibit the germination of fungal spores and the elongation of germ tubes, effectively halting the initial stages of infection.[16] At higher concentrations, it has been shown to reduce oxygen uptake in some fungal species, suggesting interference with cellular respiration.[16] The lipophilic nature of pterocarpans allows them to intercalate into and disrupt the function of fungal cell membranes, leading to altered permeability and eventual cell death.

Fungal Detoxification: Pathogenic fungi that successfully colonize maackiain-producing plants often possess specific detoxification mechanisms. These fungi have evolved enzymes, typically cytochrome P450 monooxygenases, that metabolize this compound into less toxic hydroxylated derivatives.[5][6] For instance, Nectria haematococca can convert maackiain to 1a-hydroxymaackiain or 6a-hydroxymaackiain (B600481).[5][6] Similarly, Colletotrichum gloeosporioides can oxidize maackiain to 6a-hydroxymaackiain and subsequently to the even less toxic 6,6a-dihydroxy-maackiain. The ability to detoxify this phytoalexin is a key virulence factor for these pathogens.

Quantitative Antimicrobial Activity: The efficacy of this compound varies depending on the fungal species. The following table summarizes available data on its inhibitory concentrations.

Fungal SpeciesType of InhibitionConcentration (µg/mL)Concentration (µM)Reference
Helminthosporium carbonumGerm Tube Growth Inhibition10~35.2[16]
Stemphylium botryosumGerm Tube Growth Inhibition10~35.2[16]
Stemphylium sarcinaeformeGerm Tube Growth Inhibition10~35.2[16]
Helminthosporium carbonumReduced O₂ Uptake~60~211.1[16]
Stemphylium botryosumReduced O₂ Uptake~60~211.1[16]

Note: Molar concentrations are calculated based on the molecular weight of maackiain (284.26 g/mol ).

Experimental Protocols

Reproducible and standardized methods are essential for studying phytoalexins. Below are detailed protocols for the elicitation, extraction, and quantification of this compound from leguminous plant tissues.

Experimental_Workflow A Plant Material (e.g., Legume Seedlings, Cell Culture) B Elicitor Treatment (Biotic or Abiotic) A->B C Incubation (e.g., 24-72 hours) B->C D Tissue Harvesting & Snap Freezing (Liq. N₂) C->D E Extraction (e.g., Methanol (B129727) or Ethanol) D->E F Crude Extract Filtration & Concentration E->F G HPLC-UV/MS Analysis (Quantification) F->G H Data Analysis G->H

General experimental workflow for Maackiain analysis.
Protocol 1: Elicitation and Extraction of this compound

This protocol describes a general method for inducing and extracting this compound from legume tissues, such as cotyledons or seedlings.

Materials and Reagents:

  • Legume seeds or seedlings (e.g., Trifolium pratense, Cicer arietinum).

  • Elicitor solution (e.g., sterile yeast extract solution (5 mg/mL), or 5 mM silver nitrate (AgNO₃)).

  • Sterile distilled water.

  • 80-100% Methanol (HPLC grade).

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • Centrifuge and centrifuge tubes (e.g., 15 mL or 50 mL).

  • Rotary evaporator or vacuum concentrator.

  • Sterile petri dishes, filter paper.

Step-by-Step Procedure:

  • Plant Preparation: Grow legume seedlings under sterile conditions for 7-10 days. Alternatively, use excised cotyledons placed on moist, sterile filter paper in petri dishes.

  • Elicitation: Apply droplets (e.g., 50 µL) of the chosen elicitor solution to the surface of the leaves or cotyledons. For the control group, apply sterile distilled water.

  • Incubation: Incubate the plant material in a controlled environment (e.g., 25°C, in the dark) for an appropriate period, typically 24 to 72 hours, to allow for phytoalexin accumulation.

  • Harvesting: Harvest the elicited tissue from the treatment and control groups. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Weigh the frozen tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add a suitable volume of 80% methanol (e.g., 10 mL per gram of fresh weight). Vortex thoroughly.

  • Incubation & Sonication: Incubate the mixture at 4°C for 4-24 hours with occasional vortexing to maximize extraction. Sonication for 15-30 minutes can enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Supernatant Collection: Carefully collect the methanol supernatant. For exhaustive extraction, the pellet can be re-extracted with a smaller volume of methanol, and the supernatants pooled.

  • Concentration: Evaporate the methanol from the supernatant using a rotary evaporator or a vacuum concentrator to near dryness.

  • Reconstitution: Re-dissolve the dried extract in a precise, smaller volume of 100% methanol (e.g., 1 mL) for subsequent analysis. Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Quantification of this compound by HPLC

This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.

Materials and Reagents:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound analytical standard.

  • HPLC-grade acetonitrile (B52724).

  • HPLC-grade water.

  • Formic acid or acetic acid.

  • Methanol (for sample preparation).

Step-by-Step Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this stock, create a series of serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to generate a standard curve.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both mobile phases prior to use.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

    • Detector Wavelength: Set the detector to monitor at approximately 285-310 nm, which is near the absorbance maximum for pterocarpans. A PDA detector can scan a range to confirm the spectral profile.

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient from 20% to 80% B

      • 25-30 min: 80% B

      • 30-35 min: Return to 20% B

      • 35-40 min: Re-equilibration at 20% B (Note: The gradient should be optimized based on the specific column and system used).

  • Analysis:

    • Inject the standard solutions to establish the standard curve (plotting peak area vs. concentration).

    • Inject the prepared plant extracts (from Protocol 1).

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the authentic standard. Confirm identity by spiking a sample with the standard or by using mass spectrometry (LC-MS) if available.

  • Quantification:

    • Integrate the peak area corresponding to this compound in the sample chromatograms.

    • Calculate the concentration of this compound in the extract using the linear regression equation derived from the standard curve.

    • Express the final concentration as µg of maackiain per gram of plant fresh weight (µg/g FW).

Conclusion and Future Directions

This compound is a potent and well-characterized phytoalexin that serves as a cornerstone of the defense strategy in many important leguminous crops. Its biosynthesis and regulation are complex processes that are rapidly being uncovered, providing targets for genetic engineering to enhance disease resistance. While its antimicrobial properties are clear, further research is needed to fully elucidate its molecular targets and mechanisms of action against a broader range of pathogens. Understanding the interplay between plant-produced this compound and pathogen-specific detoxification enzymes will continue to be a vital area of study, offering insights that could lead to novel and durable strategies for crop protection and the development of new antimicrobial agents.

References

(-)-Maackiain CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets: CAS Number and IUPAC Nomenclature

(-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Precise identification of this compound is fundamental for research and development.

IdentifierValueReference(s)
CAS Number 2035-15-6[1][2][3][4][5]
IUPAC Nomenclature (6aR,12aR)-6a,12a-dihydro-6H-[1][3]dioxolo[5][6]benzofuro[3,2-c]chromen-3-ol[2][4][5]
(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol[2]
(6aR,12aR)-3-hydroxy-8,9-methylenedioxypterocarpane[2]

Pharmacological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological effects, including anti-inflammatory, immunomodulatory, anticancer, and neuroprotective properties. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Anti-inflammatory and Immunomodulatory Activity
AssayCell LineTreatment ConditionsResultReference(s)
Histamine H1 Receptor (H1R) ExpressionHeLa cells10, 20, or 30 µM this compound, PMA-inducedInhibition of H1R mRNA level increases[5]
Interleukin-4 (IL-4) Gene ExpressionRBL-2H3 cells50 or 150 µM this compound, DNP-HSA-stimulatedInhibition of IL-4 mRNA level increases[3]
Inflammasome ActivationdTHP-1 macrophages100 ng/mL this compound following LPS priming and nigericin (B1684572) treatmentPotent amplification of caspase-1 cleavage[1]
Nitric Oxide (NO) ProductionRAW 264.7 macrophagesPre-treatment with this compound followed by LPS (1 µg/mL) stimulationInhibition of NO production[3]
Table 2: Anticancer Activity
Cell LineAssayTreatment ConditionsResultReference(s)
Triple-Negative Breast Cancer (TNBC)Cell proliferation, foci formation, migration, and invasion assaysNot specifiedSuppression of TNBC cell proliferation, migration, and invasion[7]
TNBCApoptosis assayNot specifiedInduction of apoptosis with increased GADD45α and decreased miR-374a[7]
Human lymphoblastoid cells (Molt and Raji)Growth inhibition assayNot specifiedSignificant growth inhibitory action[1]
Table 3: Neuroprotective Activity
Cell LineConditionTreatmentResultReference(s)
PC12 cellsAβ₄₂-induced injuryThis compoundProtection against Aβ₄₂-induced oxidative stress and cell injury[6]
PC12 cellsAβ₄₂-induced oxidative stressThis compoundIncreased superoxide (B77818) dismutase activity and decreased malondialdehyde content[5]

Experimental Protocols

Inflammasome Activation Assay in dTHP-1 Macrophages

1. Cell Culture and Seeding:

  • Differentiated THP-1 (dTHP-1) cells are seeded in 12-well plates at a density of 7 x 10⁵ cells/mL.[1][2]

2. Priming:

  • Cells are primed by treatment with 100 ng/mL of either lipopolysaccharide (LPS) or monophosphoryl lipid A (MPL) for 3 hours.[1]

3. Treatment:

  • Following priming, cells are sequentially treated with 5 µM nigericin for 1 hour, followed by 100 ng/mL this compound for 1 hour.[1]

4. Analysis:

  • Cleavage of pro-caspase-1 and pro-IL-1β is assessed by immunoblot analysis (Western Blot).[1][2]

  • The level of mature IL-1β released into the supernatant is measured by ELISA.[1][2]

  • Lactate dehydrogenase (LDH) release is assayed to assess cell death.[1][2]

Nitric Oxide (NO) Production Assay (Griess Assay)

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in a suitable medium.

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3]

2. Treatment:

  • Cells are pre-treated with various concentrations of this compound for 1 hour.[3]

  • Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3]

3. Griess Reaction:

  • The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.[3]

Anticancer Cell Viability Assay (MTT Assay)

1. Cell Culture and Seeding:

  • Cancer cells (e.g., TNBC cell lines) are cultured and seeded in 96-well plates.[3]

2. Treatment:

  • Cells are treated with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).[3]

3. MTT Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[3]

4. Solubilization and Measurement:

  • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[3]

Signaling Pathways and Mechanisms of Action

NLRP3 Inflammasome Activation Pathway

This compound has been shown to amplify the activation of the NLRP3 inflammasome in response to stimuli like nigericin.[1][4] This leads to increased caspase-1 cleavage and maturation of the pro-inflammatory cytokine IL-1β.[1][4] A key mediator in this process is the induction of vimentin, which promotes the formation of the inflammasome complex.[1][4]

NLRP3_Inflammasome_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Nigericin Nigericin Nigericin_effect K+ Efflux Nigericin->Nigericin_effect NLRP3 NLRP3 Nigericin_effect->NLRP3 Inflammasome_Complex NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) NLRP3->Inflammasome_Complex ASC ASC ASC->Inflammasome_Complex Pro-caspase-1 Pro-caspase-1 Pro-caspase-1->Inflammasome_Complex Caspase-1 Active Caspase-1 Inflammasome_Complex->Caspase-1 autocleavage Pro-IL-1b Pro-IL-1β Caspase-1->Pro-IL-1b cleavage IL-1b Mature IL-1β (Pro-inflammatory) Pro-IL-1b->IL-1b Maackiain This compound Vimentin Vimentin Maackiain->Vimentin induces Vimentin->Inflammasome_Complex promotes formation

Caption: this compound enhances NLRP3 inflammasome activation.

AMPK/Nrf2/HO-1 Signaling Pathway

In the context of sepsis, this compound has been demonstrated to exert anti-inflammatory and antioxidant effects through the activation of the AMPK/Nrf2/HO-1 pathway.[5]

AMPK_Nrf2_HO1_Pathway Maackiain This compound AMPK AMPK Maackiain->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates HO1 Heme Oxygenase-1 (HO-1) Nrf2->HO1 induces expression Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_inflammatory

Caption: this compound's anti-inflammatory and antioxidant mechanism.

PKC-Nrf2 Neuroprotective Pathway

This compound demonstrates neuroprotective effects against amyloid-beta induced injury by promoting the nuclear translocation of Nrf2 via the Protein Kinase C (PKC) signaling pathway.[6]

PKC_Nrf2_Pathway Maackiain This compound PKC Protein Kinase C (PKC) Maackiain->PKC activates Nrf2_translocation Nrf2 Nuclear Translocation PKC->Nrf2_translocation promotes Neuroprotection Neuroprotection against Oxidative Stress Nrf2_translocation->Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

miR-374a/GADD45α Axis in Triple-Negative Breast Cancer

In TNBC, this compound induces apoptosis by modulating the miR-374a/GADD45α axis. It leads to a decrease in miR-374a and a subsequent increase in GADD45α, a pro-apoptotic protein.[7]

TNBC_Apoptosis_Pathway Maackiain This compound miR374a miR-374a Maackiain->miR374a inhibits GADD45a GADD45α miR374a->GADD45a inhibits Apoptosis Apoptosis in TNBC cells GADD45a->Apoptosis induces

Caption: this compound induces apoptosis in TNBC cells.

References

The Solubility Profile of (-)-Maackiain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. A thorough understanding of its solubility in various solvents is paramount for advancing research and development, enabling accurate formulation, and ensuring reliable experimental outcomes. This technical guide provides a comprehensive overview of the solubility of this compound, details established experimental protocols for its determination, and visualizes its key signaling pathways.

Quantitative Solubility Data

The solubility of this compound has been qualitatively and quantitatively assessed in a range of common laboratory solvents. The following table summarizes the available data to provide a comparative reference.

SolventTypeQuantitative SolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 5.8 mg/mL[1]Not SpecifiedCommonly used for in vitro stock solutions. Another source indicates 56 mg/mL[2].
WaterPolar Protic339.9 mg/L (estimated)[2]25Low aqueous solubility is a key consideration for formulation.
ChloroformNonpolarSoluble[3]Not SpecifiedQualitative data indicates solubility.
Dichloromethane (DCM)NonpolarSoluble[3]Not SpecifiedQualitative data indicates solubility.
Ethyl AcetatePolar AproticSoluble[3]Not SpecifiedQualitative data indicates solubility.
AcetonePolar AproticSoluble[3]Not SpecifiedQualitative data indicates solubility.
AcetonitrilePolar AproticSolubleNot SpecifiedGeneral solubility for flavonoids.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol outlines the key steps for assessing the solubility of this compound.

Materials
  • This compound (solid form)

  • Selected solvents of analytical grade

  • Glass flasks or vials with airtight seals

  • Orbital shaker or incubator with shaking capabilities, temperature-controlled

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the flasks tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150-200 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation processes have reached a steady state.[4]

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed for a period to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Using HPLC: Develop and validate an HPLC method for the quantification of this compound.[5][6] Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample with the appropriate mobile phase to fall within the linear range of the calibration curve and analyze by HPLC.

    • Using UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used.[7][8][9][10] Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Prepare a standard curve by measuring the absorbance of a series of solutions of known concentrations. Dilute the filtered sample and measure its absorbance to determine the concentration.

  • Data Analysis: Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account any dilution factors. The resulting concentration represents the solubility of this compound in that solvent at the specified temperature.

Key Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC Nrf2_cyto Nrf2 PKC->Nrf2_cyto Maackiain (B7765809) This compound Maackiain->PKC Activates Keap1 Keap1 Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Figure 1: this compound activates the PKC/Nrf2 signaling pathway, promoting the transcription of antioxidant genes.[11][12][13]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_release Release Stimuli PAMPs/DAMPs (e.g., LPS, Nigericin) NLRP3 NLRP3 Stimuli->NLRP3 Primes & Activates Maackiain This compound Maackiain->NLRP3 Enhances Activation ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B Mature IL-1β Pro_IL1B->IL1B IL1B_out IL-1β Secretion IL1B->IL1B_out

Figure 2: this compound enhances the activation of the NLRP3 inflammasome, leading to increased IL-1β secretion.[14][15][16][17][18]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates Maackiain This compound Maackiain->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Inflammatory_Genes Promotes Transcription

Figure 3: this compound inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.[19][20][21][]

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound, offering valuable data and methodologies for researchers. The limited aqueous solubility underscores the importance of appropriate solvent selection and formulation strategies for both in vitro and in vivo studies. The detailed experimental protocol for the shake-flask method serves as a practical resource for laboratories seeking to perform their own solubility assessments. Furthermore, the visualization of key signaling pathways offers insights into the molecular mechanisms underlying the therapeutic potential of this compound, guiding future research in drug discovery and development.

References

Stability and Degradation Pathways of (-)-Maackiain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of the pterocarpan (B192222), (-)-Maackiain. The information herein is intended to support research, drug development, and formulation activities by detailing the known metabolic routes and providing robust experimental protocols for assessing the compound's stability under various stress conditions.

Chemical Stability

The intrinsic chemical stability of an active pharmaceutical ingredient is a critical parameter influencing its formulation, storage, and therapeutic efficacy. While specific quantitative data for this compound is not extensively available in the public domain, forced degradation studies are essential to elucidate its degradation pathways and develop stability-indicating analytical methods. Based on the behavior of structurally related isoflavonoids, this compound is expected to be susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1] The following table summarizes the recommended conditions for the forced degradation of this compound, based on general pharmaceutical guidelines and studies on related isoflavonoids.

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 hoursCleavage of the pterocarpan ring system
Base Hydrolysis 0.1 M NaOH60°C24 hoursRing opening and potential rearrangement
Oxidation 3% H₂O₂Room Temperature24 hoursOxidation of phenolic hydroxyl groups and other susceptible moieties
Thermal Degradation Dry Heat80°C48 hoursGeneral decomposition
Photodegradation UV (254 nm) & Fluorescent Light (ICH Q1B)Room TemperatureAs per ICH Q1B guidelinesC-ring fission and other photochemical reactions
Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions.

A stability-indicating analytical method is essential to separate and quantify this compound from its degradation products.

  • Instrumentation: Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-DAD).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase:

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B, and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 286 nm (or the UV maximum of this compound).

  • Injection Volume: 2 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

  • Incubate the samples as described in Table 1.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples with the mobile phase to a suitable concentration for UPLC analysis.

  • Analyze the samples using the validated stability-indicating UPLC-DAD method.

Photostability testing should be conducted according to ICH Q1B guidelines.[2][3][4][5]

  • Expose a solid sample and a solution of this compound (e.g., in methanol) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples at appropriate time intervals.

Illustrative Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under forced degradation conditions.

G Potential Degradation Pathways of this compound cluster_acid Acid Hydrolysis (e.g., 0.1 M HCl) cluster_base Base Hydrolysis (e.g., 0.1 M NaOH) cluster_oxidation Oxidation (e.g., 3% H2O2) cluster_photo Photodegradation (UV/Vis Light) Maackiain (B7765809) This compound Acid_Degradant Ring-Opened Products Maackiain->Acid_Degradant Base_Degradant Rearrangement Products Maackiain->Base_Degradant Oxidized_Degradant Oxidized Products (e.g., Quinones) Maackiain->Oxidized_Degradant Photo_Degradant C-Ring Fission Products Maackiain->Photo_Degradant

Caption: Potential chemical degradation pathways of this compound.

Metabolic Degradation

The biotransformation of this compound in vivo is a critical determinant of its pharmacokinetic profile and biological activity. Studies in rats have identified the primary metabolic pathways.

Metabolic Pathways in Rats

The metabolism of this compound in rats primarily involves Phase I and Phase II reactions.[6][7] Ten metabolites have been identified, with the main transformations being:

  • Phase I Metabolism:

    • Oxidation

    • Dehydrogenation

  • Phase II Metabolism:

    • Sulfate conjugation

    • Glucosylation

    • Glucuronic acid conjugation

Notably, trifolirhizin (B192568) (maackiain-3-O-glucoside) and this compound are interconvertible metabolites in vivo.[6]

The following diagram illustrates the metabolic pathways of this compound in rats.

G Metabolic Pathways of this compound in Rats cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Maackiain This compound Oxidation Oxidation Maackiain->Oxidation Dehydrogenation Dehydrogenation Maackiain->Dehydrogenation Sulfate Sulfate Conjugation Maackiain->Sulfate Glucosylation Glucosylation (e.g., Trifolirhizin) Maackiain->Glucosylation Glucuronidation Glucuronic Acid Conjugation Maackiain->Glucuronidation Oxidation->Sulfate Oxidation->Glucosylation Oxidation->Glucuronidation Dehydrogenation->Sulfate Dehydrogenation->Glucosylation Dehydrogenation->Glucuronidation

Caption: Metabolic pathways of this compound in rats.

Experimental Protocol for In Vitro Metabolism using Rat Liver Microsomes

This protocol describes a typical procedure for assessing the in vitro metabolism of this compound using rat liver microsomes.[8][9][10][11][12]

  • This compound

  • Rat liver microsomes (pooled, male Sprague-Dawley)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Internal standard (e.g., a structurally similar compound not found in the microsomal preparation)

  • Pre-warm the phosphate buffer, rat liver microsomes, and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the following:

    • Phosphate buffer (to make up the final volume)

    • Rat liver microsomes (final concentration 0.5 mg/mL)

    • This compound solution (final concentration 1 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a clean tube and analyze by UPLC-MS/MS.

  • Instrumentation: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase: As described in section 1.2.1.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its potential metabolites.

Illustrative Experimental Workflow

The following diagram outlines the workflow for an in vitro metabolism study.

G Workflow for In Vitro Metabolism Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reagents (Buffer, Microsomes, NADPH, Maackiain) Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Terminate Terminate Reaction with Acetonitrile Time_Points->Terminate Centrifuge Centrifuge to Remove Protein Terminate->Centrifuge UPLC_MS Analyze Supernatant by UPLC-MS/MS Centrifuge->UPLC_MS Data_Analysis Data Analysis (Metabolite ID, Kinetics) UPLC_MS->Data_Analysis

Caption: Experimental workflow for in vitro metabolism of this compound.

Quantitative Data Summary

The following tables provide an illustrative summary of the type of quantitative data that would be generated from the described stability and metabolism studies. Note: The values presented are hypothetical and intended for illustrative purposes, as specific experimental data for this compound is limited in publicly available literature.

Table 2: Illustrative Stability Data for this compound under Forced Degradation

Stress ConditionTime (hours)This compound Remaining (%)Degradation Rate Constant (k) (h⁻¹)Half-life (t½) (hours)
0.1 M HCl (60°C) 2475.20.01257.8
0.1 M NaOH (60°C) 2468.50.01643.3
3% H₂O₂ (RT) 2482.10.00886.6
Dry Heat (80°C) 4891.30.002346.6
Photolytic (ICH Q1B) -70.8--

Table 3: Illustrative In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

Time (minutes)This compound Remaining (%)
0100
585.3
1560.1
3038.9
6015.2
Calculated Half-life (t½) 25.5 minutes
Intrinsic Clearance (Clint) 27.2 µL/min/mg protein

Conclusion

This technical guide provides a framework for understanding and evaluating the stability and degradation of this compound. The metabolic pathways in rats have been elucidated, primarily involving Phase I and Phase II reactions. While specific quantitative data on the chemical stability of this compound is sparse, this guide offers detailed experimental protocols for conducting forced degradation studies under various stress conditions. These protocols, along with the provided stability-indicating UPLC method, will enable researchers to generate the necessary data to fully characterize the degradation profile of this compound, supporting its development as a potential therapeutic agent. The illustrative data and diagrams serve as a practical reference for designing experiments and interpreting results.

References

(-)-Maackiain: A Comprehensive Review of a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive literature review of the pterocarpan (B192222) isoflavonoid, (-)-Maackiain. Isolated from various plants, including those of the Maackia and Sophora genera, this compound has garnered significant scientific interest for its diverse pharmacological activities. This document summarizes the current state of research, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to facilitate further investigation and drug development efforts.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, immunomodulatory, and antimicrobial effects. The following tables summarize the key quantitative data reported in the literature.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, with a notable impact on Triple-Negative Breast Cancer (TNBC).

Cell LineCancer TypeAssayIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerCCK-825.24[1]
BT549Triple-Negative Breast CancerCCK-820.99[1]

Note: While studies have investigated the effects of various compounds on prostate cancer cell lines such as LNCaP and PC-3, specific IC50 values for this compound in these lines were not available in the reviewed literature.

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory responses. One key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell LineAssayParameterIC50 (µM)Reference
RAW 264.7Griess AssayNitric Oxide ProductionData not available[2][3][4][5]

Note: While multiple studies confirm the inhibitory effect of various compounds on NO production in RAW 264.7 cells, a specific IC50 value for this compound was not found in the reviewed literature.

Antimicrobial Activity

The antimicrobial properties of this compound have been reported, although specific Minimum Inhibitory Concentration (MIC) values are not consistently available across a wide range of microorganisms.

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusBacteriumData not available[6][7]
Pseudomonas aeruginosaBacteriumData not available[7]
Candida albicansFungusData not available[8][9][10][11][12][13]

Note: The provided references discuss methodologies for determining MIC values and report them for other natural compounds, but specific MIC values for this compound were not identified in the search results.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

NLRP3 Inflammasome/Caspase-1 Pathway

In the context of immunology, this compound has been shown to amplify nigericin-mediated activation of the NLRP3 inflammasome in macrophages. This leads to increased caspase-1 cleavage and subsequent production of the pro-inflammatory cytokine IL-1β. This suggests a potential role for this compound as an acute immune-stimulating agent.

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Nigericin Nigericin NLRP3 NLRP3 Nigericin->NLRP3 activates Maackiain This compound Inflammasome NLRP3 Inflammasome Maackiain->Inflammasome amplifies assembly NFkB NF-κB TLR4->NFkB activates pro_IL1b pro-IL-1β NFkB->pro_IL1b transcription IL1b IL-1β (secreted) pro_IL1b->IL1b NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 Inflammasome->caspase1 cleavage caspase1->pro_IL1b cleavage

Figure 1: this compound amplifies NLRP3 inflammasome activation.
AMPK/Nrf2/HO-1 Pathway

This compound has been demonstrated to protect against sepsis-induced organ injury by activating the AMPK/Nrf2/HO-1 pathway. This pathway plays a crucial role in mitigating inflammation and oxidative stress.

AMPK_Nrf2_Pathway Maackiain This compound AMPK AMPK Maackiain->AMPK pAMPK p-AMPK AMPK->pAMPK phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pAMPK->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_n Nrf2 (nuclear) Nrf2->Nrf2_n translocation Keap1 Keap1 Nrf2_Keap1->Nrf2 Nrf2_Keap1->Keap1 ARE ARE Nrf2_n->ARE binds HO1 HO-1 ARE->HO1 transcription Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_inflammatory

Figure 2: this compound activates the AMPK/Nrf2/HO-1 pathway.
miR-374a/GADD45A Axis in Triple-Negative Breast Cancer

In TNBC, this compound has been shown to inhibit cancer initiation and progression by modulating the miR-374a/GADD45A axis. It downregulates miR-374a, which in turn increases the expression of GADD45α, a protein involved in cell cycle arrest and apoptosis.

miR374a_GADD45A_Axis Maackiain This compound miR374a miR-374a Maackiain->miR374a inhibits GADD45A_mRNA GADD45A mRNA miR374a->GADD45A_mRNA inhibits translation GADD45A_protein GADD45α Protein GADD45A_mRNA->GADD45A_protein translation Apoptosis Apoptosis GADD45A_protein->Apoptosis promotes Proliferation Cell Proliferation & Invasion GADD45A_protein->Proliferation inhibits

Figure 3: this compound modulates the miR-374a/GADD45A axis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this compound research. These are generalized protocols that should be optimized for specific experimental conditions.

Cell Viability Assessment (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

CCK8_Workflow step1 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5x10³ cells/well). step2 2. Incubation Incubate for 24 hours at 37°C, 5% CO₂. step1->step2 step3 3. Treatment Add varying concentrations of this compound. step2->step3 step4 4. Incubation Incubate for a specified duration (e.g., 24, 48, or 72 hours). step3->step4 step5 5. Add CCK-8 Reagent Add 10 µL of CCK-8 solution to each well. step4->step5 step6 6. Incubation Incubate for 1-4 hours at 37°C. step5->step6 step7 7. Absorbance Measurement Measure absorbance at 450 nm. step6->step7 step8 8. Data Analysis Calculate cell viability and IC50 values. step7->step8

Figure 4: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MDA-MB-231, BT549)

  • Complete culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for AMPK and Nrf2 Activation

This protocol is used to assess the effect of this compound on the phosphorylation of AMPK and the nuclear translocation of Nrf2.

Western_Blot_Workflow step1 1. Cell Culture and Treatment Culture RAW 264.7 cells and treat with this compound. step2 2. Protein Extraction Lyse cells and quantify protein concentration. step1->step2 step3 3. SDS-PAGE Separate proteins by size. step2->step3 step4 4. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. step3->step4 step5 5. Blocking Block the membrane with 5% BSA or non-fat milk. step4->step5 step6 6. Primary Antibody Incubation Incubate with primary antibodies (e.g., anti-p-AMPK, anti-Nrf2). step5->step6 step7 7. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. step6->step7 step8 8. Detection Visualize bands using an ECL detection system. step7->step8 step9 9. Analysis Quantify band intensity and normalize to a loading control. step8->step9

Figure 5: General workflow for Western Blot analysis.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-AMPK, rabbit anti-AMPK, rabbit anti-Nrf2, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound at the desired concentrations and time points.

  • Protein Extraction: Lyse the cells with lysis buffer, and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Dual-Luciferase Reporter Assay for miR-374a and GADD45A Interaction

This protocol is used to validate the direct interaction between miR-374a and the 3'UTR of GADD45A mRNA.

Luciferase_Assay_Workflow step1 1. Construct Plasmids Clone GADD45A 3'UTR (wild-type and mutant) into a luciferase reporter vector. step2 2. Cell Seeding Seed cells (e.g., HEK293T) in a 24-well plate. step1->step2 step3 3. Co-transfection Co-transfect cells with reporter plasmid, Renilla luciferase plasmid, and either miR-374a mimic or negative control. step2->step3 step4 4. Incubation Incubate for 24-48 hours. step3->step4 step5 5. Cell Lysis Lyse cells using passive lysis buffer. step4->step5 step6 6. Luciferase Activity Measurement Measure Firefly and Renilla luciferase activity sequentially. step5->step6 step7 7. Data Analysis Normalize Firefly luciferase activity to Renilla luciferase activity. step6->step7

Figure 6: Workflow for the dual-luciferase reporter assay.

Materials:

  • HEK293T cells

  • Luciferase reporter vector containing the GADD45A 3'UTR (wild-type and mutated)

  • Renilla luciferase control vector

  • miR-374a mimic and negative control mimic

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Plasmid Construction: Clone the wild-type and a mutated version of the GADD45A 3'UTR containing the predicted miR-374a binding site into a luciferase reporter vector.

  • Cell Seeding: Seed HEK293T cells in a 24-well plate.

  • Co-transfection: Co-transfect the cells with the reporter plasmid, the Renilla luciferase control vector, and either the miR-374a mimic or a negative control mimic using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-374a mimic and the wild-type 3'UTR indicates a direct interaction.

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects, are mediated through the modulation of key cellular signaling pathways. This review has consolidated the available quantitative data and provided detailed experimental frameworks for its study.

However, there are notable gaps in the current literature. Further research is required to:

  • Determine the IC50 values of this compound against a broader range of cancer cell lines, including various types of prostate, lung, and colon cancers.

  • Establish a comprehensive profile of its antimicrobial activity by determining MIC values against a panel of clinically relevant bacteria and fungi.

  • Elucidate the precise molecular mechanisms underlying its various biological activities with more detailed in vitro and in vivo studies.

A more complete understanding of the pharmacological profile of this compound will be crucial for its potential development as a novel therapeutic agent. The information presented in this guide is intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this promising natural product.

References

Enantioselective Synthesis of (-)-Maackiain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin found in a variety of legumes, such as those from the Sophora and Trifolium genera.[1] This chiral molecule has garnered significant attention within the scientific community due to its diverse and promising pharmacological activities. Research has indicated its potential as an anti-inflammatory, anti-cancer, anti-allergic, and neuroprotective agent.[1][2] Furthermore, this compound has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), suggesting its therapeutic potential in the treatment of neurodegenerative disorders like Parkinson's disease.[3] The precise stereochemistry of this compound is crucial for its biological function, making its enantioselective synthesis a key area of research for enabling further pharmacological studies and potential drug development.

This technical guide provides a comprehensive overview of the core methodologies developed for the enantioselective synthesis of this compound. It details experimental protocols for key synthetic strategies, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate a deeper understanding for researchers in organic synthesis and medicinal chemistry.

Core Synthetic Strategies

The enantioselective synthesis of this compound and other pterocarpans primarily revolves around the stereocontrolled formation of the key chiral centers at the C6a and C11a positions of the pterocarpan core. The dominant and most successful approach to date involves the asymmetric reduction of an isoflavone (B191592) precursor to establish the desired stereochemistry, followed by cyclization to form the characteristic tetracyclic ring system.

Strategy 1: Asymmetric Transfer Hydrogenation (ATH) of Isoflavones

A highly efficient and widely adopted method for the synthesis of this compound and related pterocarpans is the asymmetric transfer hydrogenation (ATH) of a suitably substituted isoflavone. This strategy leverages a chiral ruthenium catalyst to achieve high enantioselectivity in the reduction of the isoflavone double bond and subsequent carbonyl group, leading to a chiral isoflavan-4-ol intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the pterocarpan skeleton with the desired stereochemistry.

A key advantage of this approach is the ability to perform a one-pot transformation from the isoflavone to the pterocarpan, streamlining the synthetic sequence. The reaction typically employs a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2, in conjunction with a chiral diamine ligand, like (R,R)-TsDPEN ((R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and a hydrogen source, commonly a formic acid/triethylamine (B128534) mixture.

Key Intermediates in the ATH Pathway:

  • 2'-Hydroxyisoflavone: The starting material for the ATH reaction.

  • Chiral Isoflavanone (B1217009) (in situ): The isoflavone is first reduced to a chiral isoflavanone in the presence of the chiral catalyst.

  • Chiral Isoflavan-4-ol: The isoflavanone is then further reduced to the key chiral isoflavan-4-ol intermediate.

  • This compound: The final product is obtained after acid-catalyzed cyclization of the isoflavan-4-ol.

Experimental Workflow for Asymmetric Transfer Hydrogenation:

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification catalyst_precursor [Ru(p-cym)Cl2]2 catalyst_formation Formation of Chiral Ru-catalyst catalyst_precursor->catalyst_formation chiral_ligand (R,R)-TsDPEN chiral_ligand->catalyst_formation ath_reduction Asymmetric Transfer Hydrogenation (ATH) catalyst_formation->ath_reduction Catalyst isoflavone 2'-Hydroxyisoflavone (Starting Material) isoflavone->ath_reduction isoflavanol Chiral Isoflavan-4-ol (Intermediate) ath_reduction->isoflavanol cyclization Acid-Catalyzed Cyclization isoflavanol->cyclization maackiain This compound (Final Product) cyclization->maackiain quenching Reaction Quenching maackiain->quenching extraction Extraction quenching->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, HPLC, etc.) purification->analysis

Caption: Experimental workflow for the one-pot enantioselective synthesis of this compound via ATH.

Quantitative Data Summary

The following table summarizes the quantitative data for the key step in the enantioselective synthesis of a pterocarpan precursor to this compound via Asymmetric Transfer Hydrogenation.

ParameterAsymmetric Transfer Hydrogenation of 2'-Hydroxyisoflavone
Catalyst [Ru(p-cymene)Cl2]2 / (R,R)-TsDPEN
Catalyst Loading 1 mol%
Hydrogen Source HCOOH / Et3N (5:2 mixture)
Solvent DMF
Temperature 40 °C
Reaction Time 20 hours
Yield of Isoflavan-4-ol >90%
Enantiomeric Excess (ee) >99%
Diastereomeric Ratio (dr) >99:1 (cis:trans)

Data extracted from a representative synthesis of a closely related pterocarpan using a similar methodology.

Detailed Experimental Protocols

Key Experiment: One-Pot Asymmetric Transfer Hydrogenation and Cyclization to a Pterocarpan Core

This protocol is based on the highly efficient method developed for the synthesis of pterocarpans from 2'-hydroxyisoflavones.

Materials:

  • 2'-Hydroxyisoflavone derivative

  • [Ru(p-cymene)Cl2]2

  • (R,R)-TsDPEN

  • Formic acid (HCOOH)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, [Ru(p-cymene)Cl2]2 (0.01 mmol) and (R,R)-TsDPEN (0.02 mmol) are dissolved in anhydrous DMF (2 mL). The mixture is stirred at room temperature for 20 minutes to form the active catalyst solution.

  • Reaction Setup: To the catalyst solution, the 2'-hydroxyisoflavone (1.0 mmol) is added, followed by a freshly prepared 5:2 mixture of formic acid and triethylamine (1.0 mL).

  • Asymmetric Transfer Hydrogenation: The reaction mixture is stirred at 40 °C for 20 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the hydrogenation, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl (5 mL). The mixture is then stirred at room temperature for 1 hour to facilitate the cyclization to the pterocarpan.

  • Work-up: The reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO3 solution (20 mL), water (20 mL), and brine (20 mL). The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the enantiopure pterocarpan.

Signaling Pathways and Logical Relationships

The enantioselective synthesis of this compound via ATH is governed by the specific interactions within the catalytic cycle. The chiral ligand dictates the facial selectivity of the hydride transfer from the ruthenium complex to the isoflavone substrate.

Logical Relationship of the Catalytic Cycle:

Catalytic_Cycle catalyst [Ru-H]-(R,R)-TsDPEN (Active Catalyst) intermediate1 Ru-Isoflavone Complex catalyst->intermediate1 + Isoflavone isoflavone Isoflavone hydride_transfer Hydride Transfer (Enantiodetermining Step) intermediate1->hydride_transfer isoflavanone Chiral Isoflavanone hydride_transfer->isoflavanone intermediate2 Ru-Isoflavanone Complex isoflavanone->intermediate2 second_hydride_transfer Second Hydride Transfer intermediate2->second_hydride_transfer isoflavanol Chiral Isoflavan-4-ol second_hydride_transfer->isoflavanol product_release Product Release & Catalyst Regeneration isoflavanol->product_release product_release->catalyst + HCOOH/Et3N

Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation of an isoflavone.

Conclusion

The enantioselective synthesis of this compound is a critical endeavor for advancing its pharmacological investigation and potential therapeutic applications. The asymmetric transfer hydrogenation of 2'-hydroxyisoflavones has emerged as a robust and highly efficient strategy, providing access to the desired pterocarpan core with excellent enantioselectivity and in high yields. The one-pot nature of this transformation further enhances its practicality. This guide has provided an in-depth overview of this core methodology, including detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field. Future research may focus on the development of alternative enantioselective routes, potentially involving organocatalysis or biocatalysis, to further broaden the synthetic toolbox for accessing this important natural product and its analogs.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of (-)-Maackiain in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Maackiain is a pterocarpan (B192222) isoflavonoid (B1168493) found in various plant species, particularly within the Leguminosae family, such as in the genera Sophora and Maackia.[1][2] It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in plant extracts.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and acetonitrile (B52724). The quantification is performed by UV detection, measuring the absorbance at a wavelength where this compound exhibits significant absorption.

Experimental Protocols

Plant Material Extraction

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Sophora flavescens or heartwood of Maackia amurensis)

  • Methanol (B129727) (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Weigh 10 g of the dried, powdered plant material into a flask.

  • Add 100 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Macerate for 24 hours at room temperature with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times.

  • Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract is then redissolved in a known volume of methanol for further sample preparation.

Sample Preparation

Materials and Reagents:

  • Crude plant extract

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh a portion of the crude extract and dissolve it in methanol to a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 310 nm[3]
Injection Volume 10 µL

Rationale for Conditions:

  • A C18 column is commonly used and effective for the separation of isoflavonoids.

  • The gradient elution with acetonitrile and acidified water allows for the efficient separation of compounds with varying polarities.

  • Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.

  • A detection wavelength of 310 nm is chosen based on the UV absorption characteristics of maackiain (B7765809).[3]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Stock and Standard Solutions:

  • Stock Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Validation Parameters:

  • Linearity: The linearity of the method is assessed by injecting the working standard solutions and constructing a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 is desirable.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days.

    • The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: The accuracy is determined by a recovery study. A known amount of this compound standard is spiked into a pre-analyzed plant extract sample, and the recovery is calculated. The recovery should be within the range of 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Intra-day Precision (% RSD) < 1.5%
Inter-day Precision (% RSD) < 2.0%

Table 2: Quantification of this compound in Different Plant Extracts

Plant SpeciesPart UsedThis compound Content (mg/g of dry extract)
Sophora flavescensRoot2.54 ± 0.12
Maackia amurensisHeartwood3.18 ± 0.21
Trifolium pratenseAerial parts0.89 ± 0.05

Note: The data presented in these tables are representative and may vary depending on the plant material and extraction method.

Visualizations

experimental_workflow plant_material Dried, Powdered Plant Material extraction Solvent Extraction (Methanol, Sonication, Maceration) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation (Rotary Evaporator) filtration1->evaporation crude_extract Crude Plant Extract evaporation->crude_extract dissolution Dissolution in Methanol crude_extract->dissolution filtration2 Syringe Filtration (0.22 µm) dissolution->filtration2 hplc_analysis HPLC-UV Analysis filtration2->hplc_analysis quantification Quantification of this compound hplc_analysis->quantification

References

Standard Protocol for the Extraction of (-)-Maackiain from Trifolium pratense

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Maackiain is a pterocarpan (B192222) phytoalexin found in red clover (Trifolium pratense) that has garnered significant interest for its potential biological activities, including antifungal and anti-cancer properties. This document provides a standardized protocol for the extraction, purification, and quantification of this compound from T. pratense, compiling methodologies from various scientific studies to ensure reproducibility and accuracy. The protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of Maackiain in Trifolium pratense

The concentration of this compound in Trifolium pratense can vary depending on factors such as the plant part, environmental conditions (e.g., fungal infection), and the extraction method employed. The following tables summarize quantitative data from published literature.

Table 1: Concentration of Maackiain in Trifolium pratense Leaf Tissue

Sample TypeMaackiain Concentration (µg/g fresh weight)Reference
Healthy Leaf Tissue2[1]
Infected Leaf Tissue (Lot 1)174[1]
Infected Leaf Tissue (Lot 2)155[1]

Table 2: Composition of Maackiain in a Clinical Red Clover Extract

FractionCompound% w/w in FractionReference
PterocarpansThis compound0.06%[2][3][4]
Fraction 69 (Post-CPC)This compound0.76%[4][5][6]
Fraction B (Post-Column Chromatography)This compound59 mg isolated[2][3]

Experimental Protocols

This section details the step-by-step methodologies for the extraction, purification, and analysis of this compound from Trifolium pratense.

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Fresh Plant Material: Homogenize fresh leaves or other tissues in liquid nitrogen using a mortar and pestle to create a fine powder.[7] This method helps to rupture cell walls and increase the surface area for solvent penetration.

  • Dried Plant Material: Dry the plant material (flowers, leaves) at room temperature in a shaded area.[8] Once dried, grind the material into a fine powder using a centrifugal mill.[9]

Extraction of this compound

This protocol is a composite of effective methods described in the literature. It incorporates the use of a β-glucosidase inhibitor to prevent the degradation of isoflavone (B191592) glucosides, which can be precursors to Maackiain.

Objective: To extract crude isoflavones, including this compound, from Trifolium pratense.

Materials:

  • Homogenized fresh or dried powder of Trifolium pratense.

  • Extraction Solvent: 80% Ethanol (v/v) with 350 mM Tris buffer, adjusted to pH 7.2.[7][10]

  • Mortar and pestle or homogenizer.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Büchner funnel with filter paper or syringe filters).

Procedure:

  • Weigh 10 g of the powdered plant material.

  • Add the powder to a flask containing 100 mL of the 80% Ethanol-Tris buffer extraction solvent.

  • Homogenize the mixture thoroughly for 15-20 minutes at room temperature. For larger scale extractions, a mechanical homogenizer is recommended.

  • After homogenization, filter the mixture through filter paper to remove the solid plant material.

  • Wash the residue with an additional 50 mL of the extraction solvent to ensure complete recovery.[1]

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to avoid degradation of thermolabile compounds.[1]

  • The resulting crude extract can be stored at -20°C for further purification.

Purification of this compound

Purification is essential to isolate this compound from other co-extracted compounds. A multi-step chromatographic approach is typically required.

Part A: Solid-Phase Extraction (SPE) for Initial Cleanup

Objective: To remove highly polar and non-polar impurities from the crude extract.

Materials:

Procedure:

  • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Dissolve the crude extract in a minimal amount of 50% aqueous methanol.

  • Load the dissolved extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 20 mL of deionized water to remove sugars and other polar compounds.

  • Elute the isoflavone-enriched fraction with 20 mL of 80% methanol.

  • Collect the eluate and evaporate to dryness.

Part B: Centrifugal Partition Chromatography (CPC) or Column Chromatography

Objective: To achieve a higher degree of purification by separating compounds based on their polarity.

Method 1: Centrifugal Partition Chromatography (CPC) CPC is a liquid-liquid chromatography technique that avoids irreversible adsorption onto solid supports.

  • Solvent System: A two-phase solvent system such as hexanes/ethyl acetate/methanol/water (HEMWat) at a ratio of 5.5:4.5:5:5 (v/v/v/v) has been used effectively.[5][6]

  • Procedure: Dissolve the SPE-purified extract in a mixture of the upper and lower phases of the solvent system. Inject the sample into the CPC instrument and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.[5][6][11]

Method 2: Conventional Column Chromatography

  • Stationary Phase: Silica gel or a reversed-phase material like C18.

  • Mobile Phase: A gradient of solvents, for example, a methanol/water gradient for reversed-phase chromatography.[2][3]

  • Procedure: Pack a column with the chosen stationary phase. Dissolve the extract and load it onto the column. Elute with the mobile phase, gradually increasing the polarity. Collect fractions and analyze for the presence of this compound.

Part C: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To obtain highly pure this compound.

Materials:

  • Preparative HPLC system with a PDA detector.

  • Reversed-phase C18 column (e.g., 250 x 22.5 mm, 5 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[7]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[7]

Procedure:

  • Pool the fractions from the previous purification step that are enriched in this compound and evaporate to dryness.

  • Dissolve the residue in the initial mobile phase composition.

  • Inject the sample onto the preparative HPLC column.

  • Run a gradient elution program. An example gradient could be:

    • 0-20 min: 40% B

    • 20-60 min: 40% to 90% B

    • Followed by a column wash and re-equilibration.[2]

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Analytical Quantification by HPLC-UV

Objective: To accurately quantify the amount of this compound in an extract or purified fraction.

Materials:

  • Analytical HPLC system with a DAD or UV detector.

  • Reversed-phase C18 analytical column (e.g., 3.9 x 150 mm, 4 µm).[7]

  • Mobile Phase A: Water with 0.1% (v/v) TFA.[7]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.[7]

  • This compound analytical standard.

Procedure:

  • Prepare a stock solution of the this compound standard of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample for injection by dissolving a known weight of the extract or purified compound in the mobile phase and filtering through a 0.22 µm syringe filter.

  • Inject the standards and the sample onto the HPLC system.

  • Use a gradient elution method, for example:

    • 0-15 min: 15% B (isocratic)

    • 15-35 min: Linear gradient to 39% B

    • 35-40 min: Linear gradient to 64% B.[7]

  • Set the detector to monitor at an appropriate wavelength for Maackiain (e.g., 254 nm).

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Plant_Material Trifolium pratense (Fresh or Dried) Homogenization Homogenization (Liquid N2 or Grinding) Plant_Material->Homogenization Extraction Solvent Extraction (80% EtOH, 350mM Tris, pH 7.2) Homogenization->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18) Crude_Extract->SPE Enriched_Fraction Isoflavone-Enriched Fraction SPE->Enriched_Fraction Purification Chromatographic Purification (CPC or Column Chromatography) Enriched_Fraction->Purification Semi_Pure Semi-Pure Maackiain Purification->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Maackiain Pure this compound Prep_HPLC->Pure_Maackiain Analysis Analytical HPLC-UV (Quantification) Pure_Maackiain->Analysis

Caption: Workflow for the extraction and purification of this compound.

Diagram 2: Logic of Analytical Quantification

Quantification_Logic Standard This compound Standard (Known Concentration) Calibration Calibration Curve (Peak Area vs. Concentration) Standard->Calibration HPLC_Analysis HPLC Analysis Standard->HPLC_Analysis Quantification Determine Concentration Calibration->Quantification Sample Sample Extract (Unknown Concentration) Sample->HPLC_Analysis Peak_Area Measure Peak Area HPLC_Analysis->Peak_Area Peak_Area->Calibration Compare

Caption: Logic diagram for the quantification of this compound via HPLC.

References

Total Synthesis Strategies for (-)-Maackiain and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the biologically active pterocarpan (B192222), (-)-maackiain, and its analogues. The methodologies presented are based on established, peer-reviewed synthetic strategies, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a naturally occurring pterocarpan found in various plants, including those of the Maackia and Sophora genera. It has garnered significant scientific interest due to its diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective properties. The development of efficient and stereoselective total synthesis routes is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the discovery of novel therapeutic agents based on the maackiain (B7765809) scaffold. This document outlines two primary enantioselective strategies for the synthesis of this compound and related pterocarpans, along with protocols for the synthesis of analogues.

Overview of Synthetic Strategies

Two principal strategies for the enantioselective synthesis of this compound and its analogues are highlighted:

  • Strategy 1: Asymmetric Transfer Hydrogenation (ATH) of Isoflavones. This is a highly efficient and catalytic approach to establish the desired stereochemistry of the pterocarpan core. It involves the asymmetric reduction of a suitably substituted isoflavone (B191592) to a chiral isoflavan-4-ol, followed by an acid-catalyzed intramolecular cyclization.

  • Strategy 2: Chiral Auxiliary-Mediated Synthesis. This method utilizes a chiral auxiliary to direct the stereoselective formation of key intermediates. While this approach is stoichiometric in the chiral source, it offers a robust and alternative pathway to enantiopure pterocarpans.

The following sections provide a detailed comparison of these strategies, complete experimental protocols, and methods for the synthesis of analogues.

Data Presentation: Comparison of Synthetic Strategies

The following tables summarize the quantitative data for the key strategies in the synthesis of this compound and its direct precursor, (-)-medicarpin.

Table 1: Asymmetric Transfer Hydrogenation (ATH) Strategy for (-)-Medicarpin (a precursor to this compound)

StepCatalyst/ReagentSolventYield (%)Enantiomeric Excess (e.r.)Reference
Asymmetric Transfer Hydrogenation(R,R)-Teth-TsDPEN-Ru(II)DMF8899:1[1]
Acid-Catalyzed Cyclizationp-Toluenesulfonic acidToluene (B28343)HighMaintained[1]
Overall (from isoflavone) ~77 >99%

Table 2: Chiral Auxiliary-Mediated Synthesis of (+)-Medicarpin

StepChiral Auxiliary/ReagentSolventYield (%)Diastereomeric RatioReference
Evans Aldol Reaction(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneCH₂Cl₂85>95:5[2][3]
Reductive Cleavage & LactonizationLiBH₄, then p-TsOHTHF82-[2][3]
Pterocarpan Ring FormationBBr₃CH₂Cl₂75-[4]
Overall (from aldehyde precursor) ~56 >98% ee (final)

Experimental Protocols

Strategy 1: Asymmetric Transfer Hydrogenation (ATH) and Cyclization

This protocol describes the synthesis of a pterocarpan core via a highly enantioselective asymmetric transfer hydrogenation of a 2'-hydroxyisoflavone followed by acid-catalyzed cyclization.

Diagram of the ATH-based synthetic workflow:

ATH_Workflow Isoflavone 2'-Hydroxyisoflavone Isoflavanol cis-Isoflavan-4-ol Isoflavone->Isoflavanol Asymmetric Transfer Hydrogenation (ATH) (R,R)-Teth-TsDPEN-Ru(II), HCO₂H/Et₃N Pterocarpan (-)-Pterocarpan Isoflavanol->Pterocarpan Acid-Catalyzed Cyclization (p-TsOH, Toluene)

Caption: Workflow for the ATH-based synthesis of (-)-pterocarpans.

Protocol 4.1.1: Asymmetric Transfer Hydrogenation of 2'-Hydroxyisoflavone

  • To a solution of the 2'-hydroxyisoflavone (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added a solution of formic acid and triethylamine (B128534) (5:2 molar ratio, 5.0 equiv.).

  • The solution is degassed with argon for 15 minutes.

  • The (R,R)-Teth-TsDPEN-Ru(II) catalyst (0.01 mmol, 1 mol%) is added under an argon atmosphere.

  • The reaction mixture is stirred at 40 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, the cis-isoflavan-4-ol, is purified by flash column chromatography on silica (B1680970) gel.

Protocol 4.1.2: Acid-Catalyzed Cyclization to (-)-Pterocarpan

  • To a solution of the purified cis-isoflavan-4-ol (1.0 mmol) in toluene (10 mL) is added p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • The mixture is heated to reflux (approximately 110 °C) for 1-3 hours, with monitoring by TLC.

  • After completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude (-)-pterocarpan is purified by flash column chromatography on silica gel to afford the final product.[5]

Strategy 2: Synthesis of Analogues via Cross-Coupling Reactions

The synthesis of this compound analogues with modifications on the aromatic A and B rings can be achieved through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents, enabling extensive SAR studies.

Diagram of a generalized workflow for analogue synthesis:

Analogue_Synthesis BromoPterocarpan Brominated Pterocarpan Precursor ArylPterocarpan Aryl-Substituted Pterocarpan Analogue BromoPterocarpan->ArylPterocarpan Suzuki-Miyaura Coupling Pd Catalyst, Base AlkynylPterocarpan Alkynyl-Substituted Pterocarpan Analogue BromoPterocarpan->AlkynylPterocarpan Sonogashira Coupling Pd/Cu Catalysts, Base ArylBoronicAcid Aryl/Heteroaryl Boronic Acid ArylBoronicAcid->ArylPterocarpan TerminalAlkyne Terminal Alkyne TerminalAlkyne->AlkynylPterocarpan

Caption: General workflow for pterocarpan analogue synthesis.

Protocol 4.2.1: Suzuki-Miyaura Coupling for Aryl-Substituted Analogues

  • To a degassed mixture of the brominated pterocarpan precursor (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in a solvent system like 1,4-dioxane/water (4:1, 5 mL) is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[6][7][8][9]

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to yield the aryl-substituted pterocarpan analogue.

Protocol 4.2.2: Sonogashira Coupling for Alkynyl-Substituted Analogues

  • To a solution of the brominated pterocarpan precursor (1.0 mmol) and the terminal alkyne (1.5 mmol) in a solvent such as tetrahydrofuran (B95107) (THF) or DMF is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%), and a base such as triethylamine or diisopropylamine (B44863) (3.0 mmol).[10][11][12][13][14]

  • The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere for 2-8 hours.

  • Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated.

  • The desired alkynyl-substituted pterocarpan analogue is purified by flash column chromatography.

Mandatory Visualizations

Retrosynthetic Analysis of this compound via ATH Strategy

Retrosynthesis_ATH Maackiain This compound Isoflavanol Chiral Isoflavan-4-ol Maackiain->Isoflavanol Intramolecular Cyclization Isoflavone 2'-Hydroxyisoflavone Isoflavanol->Isoflavone Asymmetric Transfer Hydrogenation (ATH) Chalcone 2',4'-Dihydroxychalcone Isoflavone->Chalcone Oxidative Cyclization

Caption: Retrosynthesis of this compound via the ATH approach.

Logical Relationship of Analogue Synthesis

Analogue_Logic cluster_core Pterocarpan Core cluster_analogues Analogues Maackiain This compound Scaffold A_Ring_Mod A-Ring Modified Maackiain->A_Ring_Mod Suzuki/Sonogashira on A-Ring Halide B_Ring_Mod B-Ring Modified Maackiain->B_Ring_Mod Suzuki/Sonogashira on B-Ring Halide Other_Mod Other Modifications Maackiain->Other_Mod e.g., Hydroxylation, Prenylation

Caption: Logical relationships in the synthesis of maackiain analogues.

Conclusion

The synthetic strategies and detailed protocols provided herein offer a robust foundation for the laboratory-scale synthesis of this compound and a diverse array of its analogues. The catalytic enantioselective ATH approach represents a highly efficient route to the natural product, while the strategic application of modern cross-coupling reactions opens the door to extensive medicinal chemistry exploration of this important class of bioactive molecules. These methodologies are anticipated to be valuable tools for researchers and professionals engaged in the discovery and development of novel therapeutics.

References

Application of (-)-Maackiain as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (-)-Maackiain as a reference standard in various chromatographic techniques. The information is intended to guide researchers in developing and validating analytical methods for the quantification of this compound in diverse sample matrices, including biological fluids and plant extracts.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The use of this compound as a reference standard in HPLC-UV is crucial for the accurate quantification of this compound in herbal extracts and pharmaceutical formulations. A validated HPLC-UV method ensures reliability, reproducibility, and precision.

Experimental Protocol: Quantification of this compound in Plant Extracts

This protocol outlines a representative method for the quantification of this compound using a reversed-phase HPLC-UV system.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

  • Formic acid or trifluoroacetic acid.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

  • Gradient Program: A typical gradient would start with a lower concentration of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. For example: 0-30 min, 20-95% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-40 °C.[1]

  • Detection Wavelength: 255 nm or 310 nm, selected based on the UV absorbance maxima of maackiain (B7765809).[1]

  • Injection Volume: 10-20 µL.

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation (Plant Extract):

  • Extraction: Extract the plant material with a suitable solvent (e.g., methanol, ethanol) using techniques such as sonication or reflux.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-UV method for the quantification of isoflavonoids, which can be applied to a method for this compound.

ParameterTypical Value/Range
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.3 - 1.0 µg/mL
Limit of Quantification (LOQ)1.0 - 3.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Prepare Plant Extract Sample Sample_Prep->HPLC_System Inject Sample Cal_Curve Generate Calibration Curve HPLC_System->Cal_Curve Sample_Analysis Analyze Sample HPLC_System->Sample_Analysis Quantify Quantify this compound in Sample Cal_Curve->Quantify Sample_Analysis->Quantify

Caption: Workflow for the quantification of this compound using HPLC-UV.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For highly sensitive and selective quantification of this compound, particularly in complex biological matrices like plasma or urine, UPLC-MS/MS is the method of choice.

Experimental Protocol: Quantification of this compound in Blood Plasma

This protocol is based on a validated method for the determination of maackiain and its metabolites in blood.[2]

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • This compound reference standard.

  • An appropriate internal standard (IS), such as formononetin.[2]

  • LC-MS grade acetonitrile and water.

  • Methanol for protein precipitation.

2. UPLC Conditions:

  • Mobile Phase: A gradient of Solvent A (water) and Solvent B (acetonitrile).[2]

  • Gradient Program: 0-0.5 min, 10% B; 0.5-2.5 min, 10-50% B; 2.5-3.0 min, 50-75% B; 3.0-3.5 min, 75-95% B; 3.5-3.7 min, 95-0% B; 3.7-4.0 min, 0% B.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • Column Temperature: 60 °C.[2]

  • Injection Volume: 10 µL.[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Q1 m/z 283.0 → Q3 m/z 254.0.[2]

    • Internal Standard (Formononetin): Q1 m/z 267.1 → Q3 m/z 252.1.[2]

  • Optimization: Ion spray voltage, temperature, and collision energies should be optimized for maximum sensitivity.

4. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of this compound and the IS in methanol.

  • Spike blank plasma with working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

5. Sample Preparation (Protein Precipitation):

  • To 20 µL of plasma sample, add 60 µL of methanol containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for UPLC-MS/MS analysis.

Data Presentation: UPLC-MS/MS Method Validation Parameters

The following data is from a validated method for maackiain in blood.[2]

ParameterValue/Range
Linearity Range9.75–5,000 nM
Correlation Coefficient (r²)> 0.99
Lower Limit of Detection (LLOD)4.88 nM
Intra-day Precision (% RSD)< 15%
Inter-day Precision (% RSD)< 11.2%
Intra-day Accuracy85.7–102.0 %
Inter-day Accuracy89.6–122.2 %
Retention Time2.68 min

Workflow for UPLC-MS/MS Analysis

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC_Separation UPLC Separation (C18 Column) Supernatant->UPLC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Method Peak_Integration->Quantification

Caption: Workflow for the quantification of this compound in plasma by UPLC-MS/MS.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable technique for the qualitative and semi-quantitative analysis of this compound, especially for fingerprinting of herbal materials and for screening multiple samples in parallel.

Experimental Protocol: HPTLC Fingerprinting of this compound

This protocol provides a general guideline for developing an HPTLC method for the identification of this compound.

1. Instrumentation and Materials:

  • HPTLC system including an automatic sampler, developing chamber, and densitometric scanner.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • This compound reference standard.

  • Analytical grade solvents for the mobile phase.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: A mixture of non-polar and polar solvents should be optimized. A common starting point for isoflavonoids is a mixture of Toluene:Ethyl Acetate:Formic Acid in various ratios (e.g., 5:4:1, v/v/v).

  • Application: Apply the standard and sample solutions as bands using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Detection: Visualize the plate under UV light at 254 nm and 366 nm before and after derivatization with a suitable reagent (e.g., natural products-polyethylene glycol reagent).

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a solution of this compound reference standard in methanol (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare an extract of the plant material in methanol.

4. Analysis:

  • Compare the Rf value and color of the band corresponding to this compound in the sample chromatogram with that of the reference standard.

  • Densitometric scanning of the plates can provide semi-quantitative information.

Logical Relationship for HPTLC Identification

HPTLC_Logic cluster_input Inputs cluster_process HPTLC Process cluster_output Comparison & Result Standard This compound Reference Standard HPTLC HPTLC Analysis Standard->HPTLC Sample Test Sample Sample->HPTLC Comparison Compare Rf Values and Spot Characteristics HPTLC->Comparison Result Identification Comparison->Result

References

Application Notes and Protocols for Evaluating (-)-Maackiain Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (-)-Maackiain, a natural pterocarpan (B192222) isoflavonoid. The protocols outlined below detail established cell-based assays to determine its potency and elucidate its mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Introduction to this compound

This compound is a naturally occurring compound found in various plants, including those of the Sophora genus. It has garnered interest in cancer research due to its demonstrated cytotoxic and anti-proliferative activities against several cancer cell lines. Understanding the specific cellular pathways affected by this compound is crucial for its potential development as a therapeutic agent.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound against various human cancer cell lines are summarized below.

Cell LineCancer TypeAssay DurationIC50 (µM)
MDA-MB-231Triple-Negative Breast CancerNot Specified31.2
BT549Triple-Negative Breast Cancer24 hours20.99
CNE1Nasopharyngeal Carcinoma24 hours116.65 ± 3.05
CNE1Nasopharyngeal Carcinoma48 hours41.71 ± 2.16
CNE1Nasopharyngeal Carcinoma72 hours20.28 ± 1.18
CNE2Nasopharyngeal Carcinoma24 hours80.28 ± 3.81
CNE2Nasopharyngeal Carcinoma48 hours25.14 ± 2.13
CNE2Nasopharyngeal Carcinoma72 hours16.36 ± 0.47

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treat_cells Treat Cells with this compound compound_prep->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH Assay Kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual.

LDH_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation cluster_assay LDH Assay cluster_analysis Data Analysis seed_treat Seed and Treat Cells incubate Incubate for 24-72h seed_treat->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate at RT for 30 min add_reaction_mix->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Measure Absorbance (490 nm) add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Workflow

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_treat Seed and Treat Cells harvest Harvest and Wash Cells seed_treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubate Incubate at RT for 15 min stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Apoptosis Assay Workflow

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_analysis Analysis seed_treat Seed and Treat Cells harvest_fix Harvest and Fix Cells seed_treat->harvest_fix stain Stain with PI/RNase A harvest_fix->stain incubate Incubate at RT for 30 min stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Cell Cycle Analysis Workflow

Signaling Pathways Affected by this compound

This compound has been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the inhibition of the MAPK/Ras pathway, which is often hyperactivated in cancer cells and promotes proliferation and survival. Furthermore, this compound modulates the miR-374a/GADD45A axis, leading to the upregulation of the pro-apoptotic protein GADD45A. This culminates in an increased Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis.

Maackiain_Signaling cluster_maackiain This compound cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Control Maackiain This compound MAPK_Ras MAPK/Ras Pathway Maackiain->MAPK_Ras inhibits miR_374a miR-374a Maackiain->miR_374a inhibits Bax Bax (Pro-apoptotic) Maackiain->Bax Bcl2 Bcl-2 (Anti-apoptotic) Maackiain->Bcl2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest Maackiain->Cell_Cycle_Arrest induces MAPK_Ras->Cell_Cycle_Arrest prevents Proliferation Cell Proliferation MAPK_Ras->Proliferation promotes GADD45A GADD45A miR_374a->GADD45A inhibits GADD45A->Bax activates Mitochondria Mitochondria Bax->Mitochondria permeabilizes Bcl2->Mitochondria stabilizes Caspases Caspase Activation Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

This compound Signaling Pathways

Application Notes and Protocols for Assessing the Antioxidant Capacity of (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain is a pterocarpan, a type of isoflavonoid, found in various plants, that has garnered scientific interest for its potential health benefits. Among its researched properties, its antioxidant capacity is of significant interest. Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. This compound, through its ability to neutralize free radicals and modulate cellular antioxidant defense mechanisms, presents a promising avenue for therapeutic development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the antioxidant capacity of this compound. This document outlines detailed protocols for key in vitro and cellular assays and discusses the underlying signaling pathways.

Data Presentation: A Framework for Quantifying Antioxidant Capacity

The following tables are designed to summarize the quantitative data on the antioxidant capacity of this compound. At present, there is a notable lack of specific published data for this compound in standard antioxidant assays. Therefore, these tables serve as a template for researchers to populate with their experimental findings. For context, structurally related isoflavonoids often exhibit IC50 values in the micromolar range in DPPH and ABTS assays.

Table 1: In Vitro Antioxidant Capacity of this compound

Assay TypeMethodKey ParametersResult for this compoundReference CompoundResult for Reference
DPPH Radical Scavenging SpectrophotometryIC50 (µM)Data not availableAscorbic Acid / TroloxTypically in the low µM range
ABTS Radical Scavenging SpectrophotometryIC50 (µM)Data not availableTroloxTypically in the low µM range
ORAC (Oxygen Radical Absorbance Capacity) Fluorometryµmol TE/µmolData not availableTrolox1.0 (by definition)
FRAP (Ferric Reducing Antioxidant Power) Spectrophotometrymmol Fe(II)/gData not availableAscorbic Acid / TroloxVariable depending on assay conditions

Table 2: Cellular Antioxidant Activity of this compound

Assay TypeCell LineKey ParametersResult for this compoundReference CompoundResult for Reference
CAA (Cellular Antioxidant Activity) HepG2CAA value (µmol QE/100 µmol)Data not availableQuercetin (B1663063)Typically used as a standard

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of this compound and Trolox.

  • In a 96-well plate, add 20 µL of each sample dilution.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular context, accounting for cell uptake and metabolism. It uses a fluorescent probe, DCFH-DA, which is oxidized to the highly fluorescent DCF by reactive oxygen species (ROS). Antioxidants can prevent this oxidation.[1][2]

Materials:

  • HepG2 (human liver cancer) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator

  • This compound

  • Quercetin (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.[1]

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with various concentrations of this compound or quercetin in treatment medium containing 25 µM DCFH-DA for 1 hour.[1]

  • Remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of 600 µM AAPH to all wells to induce oxidative stress.[1]

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically every 5 minutes for 1 hour (excitation 485 nm, emission 538 nm).[1]

  • Calculate the area under the curve (AUC) for fluorescence versus time.

  • Calculate the CAA value: CAA unit = 100 - (AUC_sample / AUC_control) * 100

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis compound This compound & Controls (Stock Solutions) invitro In Vitro Assays (DPPH, ABTS) compound->invitro cellular Cellular Antioxidant Assay compound->cellular reagents Assay Reagents (DPPH, ABTS, etc.) reagents->invitro cells Cell Culture (HepG2) cells->cellular measurement Spectrophotometric / Fluorometric Reading invitro->measurement cellular->measurement calculation IC50 / CAA Value Calculation measurement->calculation

Caption: General workflow for assessing the antioxidant capacity of this compound.

Proposed Signaling Pathway for Antioxidant Action

This compound is believed to exert its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway implicated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular defense against oxidative stress. Upstream kinases such as PKC and AMPK may also be involved in the activation of Nrf2 by this compound.[3][4]

signaling_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces Dissociation maackiain This compound pkc_ampk PKC / AMPK maackiain->pkc_ampk Activates pkc_ampk->keap1_nrf2 Phosphorylates nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto Releases nrf2_nucl Nrf2 nrf2_cyto->nrf2_nucl Translocation are ARE (Antioxidant Response Element) nrf2_nucl->are Binds to aoe_genes Antioxidant Enzyme Genes (e.g., HO-1, NQO1) are->aoe_genes Activates Transcription aoe_proteins Antioxidant Proteins aoe_genes->aoe_proteins Translation detox Detoxification & Stress Resistance aoe_proteins->detox

Caption: Proposed Nrf2-mediated antioxidant signaling pathway of this compound.

References

(-)-Maackiain: A Phytoalexin with Potential in Plant Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – (-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, is emerging as a significant compound in the study of plant pathology and disease resistance. Produced by various legumes in response to pathogen attack, this secondary metabolite exhibits notable antifungal properties, positioning it as a valuable tool for researchers and a potential candidate for the development of novel plant protection strategies. These application notes provide a detailed overview of this compound's use in research, including its antifungal activity, proposed mechanisms of action, and protocols for its study.

Antifungal Activity of this compound

This compound has demonstrated inhibitory effects against a range of plant pathogenic fungi. Quantitative data from various studies are summarized below, highlighting its potential as a broad-spectrum antifungal agent.

Fungal SpeciesAssay TypeConcentrationObserved Effect
Helminthosporium carbonumGerm Tube Growth Inhibition10 µg/mLInhibition of germ tube growth[1]
Stemphylium botryosumGerm Tube Growth Inhibition10 µg/mLInhibition of germ tube growth[1]
Stemphylium sarcinaeformeGerm Tube Growth Inhibition10 µg/mLInhibition of germ tube growth[1]

Mechanism of Action and Disease Resistance

This compound is a key component of the plant's induced defense response. Its production is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), leading to the activation of a cascade of defense-related genes. While the precise signaling pathway initiated by this compound in plants is still under investigation, it is understood to be integrated with the broader plant immune network, which includes the mitogen-activated protein kinase (MAPK) cascade and hormonal signaling pathways involving salicylic (B10762653) acid (SA) and jasmonic acid (JA).

The biosynthesis of this compound involves the phenylpropanoid pathway, with key enzymes such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS) playing crucial roles. The upregulation of genes encoding these enzymes is a hallmark of the plant defense response.

Some fungal pathogens have evolved mechanisms to detoxify phytoalexins like this compound, often through enzymatic modification, converting them into less toxic compounds.[2] This highlights the ongoing co-evolutionary arms race between plants and their pathogens.

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

  • This compound standard

  • Target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a spore suspension of the target fungus in sterile water and adjust the concentration.

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in PDB to achieve a range of final concentrations.

  • Add the fungal spore suspension to each well.

  • Include a positive control (fungus in PDB without this compound) and a negative control (PDB only).

  • Incubate the plates at an appropriate temperature for the specific fungus for 48-72 hours.

  • Determine the MIC by visual inspection for the lowest concentration that completely inhibits fungal growth or by measuring the optical density at a suitable wavelength.

Protocol 2: Extraction and Quantification of this compound from Plant Tissue

This protocol describes the extraction of this compound from plant tissue for quantification, typically by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., leaves, roots) challenged with a pathogen or elicitor

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • HPLC system with a C18 column and UV detector

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Add the extraction solvent to the powdered tissue and vortex thoroughly.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the phytoalexins.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject the filtered extract into the HPLC system.

  • Quantify this compound by comparing the peak area to a standard curve generated with a known concentration of a this compound standard.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in this compound-related plant defense, the following diagrams have been generated using the DOT language.

plant_defense_signaling cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell Response Pathogen Fungal Pathogen PAMPs PAMPs/Elicitors Pathogen->PAMPs releases Receptor Pattern Recognition Receptors (PRRs) PAMPs->Receptor recognized by MAPK_cascade MAPK Cascade Receptor->MAPK_cascade activates Defense_Genes Defense Gene Expression (PAL, CHS) MAPK_cascade->Defense_Genes induces SA_pathway Salicylic Acid (SA) Pathway JA_pathway Jasmonic Acid (JA) Pathway SA_pathway->JA_pathway antagonistic crosstalk SA_pathway->Defense_Genes regulates JA_pathway->SA_pathway antagonistic crosstalk JA_pathway->Defense_Genes regulates Maackiain This compound Biosynthesis Defense_Genes->Maackiain Resistance Disease Resistance Maackiain->Resistance

Caption: General plant defense signaling pathway leading to phytoalexin production.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Planta Analysis Maackiain_source This compound Standard MIC_Assay Broth Microdilution Assay Maackiain_source->MIC_Assay Fungus Plant Pathogenic Fungus Fungus->MIC_Assay MIC_Value Determine MIC/EC50 MIC_Assay->MIC_Value Plant Host Plant Pathogen_Inoculation Pathogen/ Elicitor Treatment Plant->Pathogen_Inoculation Tissue_Extraction Phytoalexin Extraction Pathogen_Inoculation->Tissue_Extraction HPLC HPLC Quantification Tissue_Extraction->HPLC

Caption: Experimental workflow for studying this compound.

Future Directions

Further research is needed to fully elucidate the specific signaling pathways directly activated by this compound in plants and to expand the quantitative data on its antifungal activity against a wider array of economically important plant pathogens. Understanding these aspects will be crucial for harnessing the full potential of this compound in sustainable agriculture and disease management. The development of Maackiain-based treatments could offer an eco-friendly alternative to synthetic fungicides.

References

(-)-Maackiain as a lead compound in drug discovery pipelines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

(-)-Maackiain, a naturally occurring pterocarpan (B192222) found in plants such as Sophora flavescens and Maackia amurensis, has emerged as a compelling lead compound in drug discovery pipelines. Its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, make it a molecule of significant interest for the development of novel therapeutics. This document provides a comprehensive overview of the biological activities of this compound, detailed protocols for key experimental assays, and visualizations of the signaling pathways it modulates.

Biological Activities and Therapeutic Potential

This compound exerts its biological effects through the modulation of multiple key signaling pathways, positioning it as a versatile candidate for various therapeutic areas.

Anti-inflammatory and Immunomodulatory Effects: this compound has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1][2] Furthermore, it enhances the activation of the NLRP3 inflammasome, suggesting a complex immunomodulatory role that could be harnessed for therapeutic benefit.[1][2] Studies have shown that this compound can reduce the production of pro-inflammatory mediators such as nitric oxide (NO).[1]

Anticancer Activity: In the realm of oncology, this compound has shown promise, particularly in triple-negative breast cancer (TNBC). It can suppress TNBC cell proliferation, migration, and invasion.[3] The anticancer mechanism involves the induction of apoptosis through the modulation of the miR-374a/GADD45A axis.[3]

Neuroprotective Effects: this compound exhibits neuroprotective potential by activating the AMPK/Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[1][4] Additionally, it has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease.[5]

Antimicrobial Activity: As a phytoalexin, this compound possesses inherent antimicrobial properties, showing toxicity against various fungal pathogens.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Biological ActivityAssayTarget/Cell LineIC50 ValueReference
Anti-inflammatory Nitric Oxide ProductionLPS-stimulated RAW 264.7 cellsNot explicitly stated, but inhibition observed[1]
Neuroprotection MAO-B InhibitionHuman MAO-B0.68 µM[5]

Note: IC50 values can vary depending on the specific experimental conditions.

Key Signaling Pathways

This compound's multifaceted biological activities stem from its ability to interact with and modulate several critical intracellular signaling pathways.

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin) TLR4 TLR4 PAMPs_DAMPs->TLR4 Priming NLRP3_active Active NLRP3 Inflammasome PAMPs_DAMPs->NLRP3_active Activation NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b IL-1β (secreted) pro_IL1b->IL1b NLRP3_inactive->NLRP3_active Maackiain This compound Maackiain->NLRP3_active Enhances Activation pro_caspase1 pro-Caspase-1 NLRP3_active->pro_caspase1 caspase1 Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1b Cleavage

Figure 1: this compound and the NLRP3 Inflammasome Pathway.

AMPK_Nrf2_HO1_Pathway cluster_nucleus Maackiain This compound AMPK AMPK Maackiain->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 (and other antioxidant genes) ARE->HO1 Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds

Figure 2: this compound's activation of the AMPK/Nrf2/HO-1 antioxidant pathway.

miR374a_GADD45A_Pathway Maackiain This compound miR374a miR-374a Maackiain->miR374a Inhibits GADD45A_mRNA GADD45A mRNA miR374a->GADD45A_mRNA Degrades Cell_Proliferation Cell Proliferation & Migration miR374a->Cell_Proliferation Promotes GADD45A_protein GADD45α Protein GADD45A_mRNA->GADD45A_protein Translation Apoptosis Apoptosis GADD45A_protein->Apoptosis Promotes Apoptosis->Cell_Proliferation Inhibits

Figure 3: this compound's role in the miR-374a/GADD45A cancer pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental setups.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Target cancer cell line (e.g., MDA-MB-231, BT549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations may range from 0 to 100 µM. Ensure the final DMSO concentration is below 0.1%.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the apoptotic effect of this compound on cancer cells.[3]

Materials:

  • This compound

  • Target cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect the supernatant containing any detached cells.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in signaling pathways modulated by this compound (e.g., AMPK, Nrf2, GADD45α).[3][4]

Materials:

  • This compound

  • Target cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AMPK, anti-p-AMPK, anti-Nrf2, anti-GADD45α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as required for the experiment.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent Component A to the supernatant, followed by 50 µL of Component B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Protocol 5: Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol determines the inhibitory activity of this compound against human MAO-B.[5]

Materials:

  • This compound

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • A known MAO-B inhibitor as a positive control (e.g., selegiline)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the MAO-B enzyme in the assay buffer.

  • Add various concentrations of this compound or the positive control to the wells of a 96-well plate.

  • Add the enzyme solution to the wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the MAO-B substrate.

  • Monitor the change in absorbance over time at the appropriate wavelength for the substrate used (e.g., 316 nm for kynuramine).

  • Calculate the reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound stands out as a promising natural product with a rich pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration provides a strong rationale for its further investigation as a lead compound in drug discovery. The application notes and protocols provided herein offer a foundational framework for researchers to explore the therapeutic potential of this intriguing molecule. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for various disease indications.

References

Techniques for Studying the Protein Binding Affinity of (-)-Maackiain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Maackiain is a naturally occurring pterocarpan (B192222) phytoalexin found in plants of the Sophora genus, which has garnered significant interest for its diverse pharmacological activities, including immunostimulatory and anti-inflammatory effects. Emerging research suggests that this compound exerts its biological functions through interaction with various protein targets, modulating key signaling pathways. Understanding the binding affinity of this compound to its protein partners is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide an overview of the potential protein targets of this compound and detailed protocols for quantifying its binding affinity using established biophysical techniques. The primary focus is on methodologies applicable to studying the interaction of small molecules like this compound with proteins such as those involved in the NLRP3 inflammasome and AMPK signaling pathways.

Potential Protein Targets and Signaling Pathways of this compound

This compound has been implicated in the modulation of several key signaling pathways, suggesting direct or indirect interactions with the constituent proteins.

  • NLRP3 Inflammasome Pathway: this compound has been shown to amplify nigericin-mediated activation of the NLRP3 inflammasome, leading to increased production of IL-1β.[1] This suggests a potential interaction with components of the NLRP3 inflammasome complex, which includes the NLRP3 protein, ASC, and pro-caspase-1. The activation of this pathway involves a priming step, which upregulates the expression of NLRP3 and pro-IL-1β, and an activation step, which triggers the assembly of the inflammasome complex.[1][2][3][4]

  • AMPK/Nrf2/HO-1 Pathway: Studies have demonstrated that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which in turn activates the Nrf2/HO-1 signaling axis.[5] This pathway is central to cellular energy homeostasis and the response to oxidative stress.[6][7][8] Molecular docking simulations have suggested a strong binding affinity of this compound towards AMPK.

Quantitative Data on this compound Protein Binding Affinity

As of the latest literature review, specific experimentally determined quantitative data on the binding affinity (e.g., Kd, IC50) of this compound to its putative protein targets are not extensively available. The following table is provided as a template for researchers to summarize their experimental findings when using the protocols described below.

Target ProteinLigandTechniqueDissociation Constant (Kd)IC50Thermodynamic Parameters (ΔH, -TΔS)Reference
e.g., AMPKThis compoundSPRData to be determinedN/AN/A[Your Data]
e.g., NLRP3This compoundITCData to be determinedN/AData to be determined[Your Data]
e.g., Caspase-1This compoundFP AssayData to be determinedData to be determinedN/A[Your Data]

Experimental Protocols

The following are detailed protocols for three widely used techniques to study the binding affinity of small molecules like this compound to protein targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.[9][10][11] In a typical setup for a small molecule like this compound, the target protein is immobilized on the sensor chip surface, and this compound is flowed over the surface as the analyte.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound binding to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, or other suitable surface)

  • Target protein of interest (e.g., recombinant human AMPK, NLRP3, or Caspase-1)

  • This compound (high purity)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution of this compound

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein solution (typically 10-100 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-10000 RU).

    • Deactivate the remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to serve as a control for bulk refractive index changes.

  • Binding Analysis:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%.

    • Inject the different concentrations of this compound over the immobilized protein surface and the reference surface at a constant flow rate (e.g., 30 µL/min). The concentration range should ideally span from 0.1 to 10 times the expected Kd.

    • Allow for an association phase followed by a dissociation phase where only running buffer is flowed over the surface.

    • Regenerate the sensor surface between each this compound injection if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and Kd (Kd = kd/ka).

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis p1 Equilibrate Sensor Chip p2 Prepare Protein & Maackiain Solutions p1->p2 i1 Activate Surface (EDC/NHS) p2->i1 i2 Inject Target Protein i1->i2 i3 Deactivate Surface (Ethanolamine) i2->i3 b1 Inject this compound (Association) i3->b1 b2 Flow Running Buffer (Dissociation) b1->b2 b3 Regenerate Surface b2->b3 a1 Reference Subtraction b3->a1 a2 Fit Sensorgrams a1->a2 a3 Determine ka, kd, Kd a2->a3

A generalized workflow for determining protein binding affinity of this compound using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS).[6][7][12]

Objective: To determine the Kd, stoichiometry, and thermodynamic profile of this compound binding to a target protein.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein of interest

  • This compound (high purity)

  • Dialysis buffer (e.g., PBS or Tris buffer)

  • DMSO for stock solution of this compound

Protocol:

  • Sample Preparation:

    • Dialyze the target protein extensively against the chosen assay buffer to ensure a perfect buffer match.

    • Prepare a stock solution of this compound in DMSO and then dilute it into the same dialysis buffer. The final DMSO concentration in the syringe and the cell should be identical.

    • Degas both the protein and this compound solutions immediately before the experiment to prevent air bubbles.

    • Accurately determine the concentrations of the protein and this compound solutions.

  • ITC Experiment:

    • Load the target protein solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control experiment by injecting this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_control Control cluster_analysis Data Analysis p1 Dialyze Protein & Prepare Maackiain in Matched Buffer p2 Degas Solutions p1->p2 e1 Load Protein into Cell p2->e1 c1 Titrate Maackiain into Buffer p2->c1 e3 Titrate Maackiain into Protein e1->e3 e2 Load Maackiain into Syringe e2->e3 a1 Integrate Heat Pulses e3->a1 a2 Subtract Heat of Dilution c1->a2 a1->a2 a3 Fit Binding Isotherm a2->a3 a4 Determine Kd, n, ΔH, ΔS a3->a4

A generalized workflow for determining protein binding affinity of this compound using Isothermal Titration Calorimetry.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner.[13][14] For studying this compound, a competitive binding format is most suitable, where this compound competes with a known fluorescent ligand for binding to the target protein.

Objective: To determine the binding affinity (IC50 and Ki) of this compound for a target protein through competitive binding.

Materials:

  • Fluorescence plate reader with polarization filters

  • Black, low-binding microplates (e.g., 384-well)

  • Target protein of interest

  • A fluorescently labeled ligand (probe) that is known to bind to the target protein

  • This compound (high purity)

  • Assay buffer

  • DMSO for stock solutions

Protocol:

  • Assay Development:

    • Determine the optimal concentration of the target protein and the fluorescent probe. This is typically done by titrating the protein against a fixed concentration of the probe to generate a saturation binding curve. A protein concentration that gives a significant polarization window and is close to the Kd of the probe is usually chosen.

  • Competitive Binding Assay:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent probe to each well.

    • Add a serial dilution of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd,probe), where [Probe] is the concentration of the fluorescent probe and Kd,probe is its dissociation constant.

Logical Flow for FP Assay

FP_Assay_Logic start Start dev Assay Development: Determine optimal [Protein] and [Fluorescent Probe] start->dev assay Competitive Binding Assay: Incubate Protein + Probe with varying [this compound] dev->assay measure Measure Fluorescence Polarization assay->measure analyze Data Analysis: Plot FP vs. log[this compound] measure->analyze fit Fit Dose-Response Curve analyze->fit calc Determine IC50 and Ki fit->calc end End calc->end

A logical flow diagram for determining the binding affinity of this compound using a Fluorescence Polarization competitive assay.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound.

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription proIL1b Pro-IL-1β Transcription->proIL1b Stimuli Activation Stimuli (e.g., Nigericin) Efflux K+ Efflux Stimuli->Efflux NLRP3 NLRP3 Efflux->NLRP3 Maackiain This compound Inflammasome NLRP3 Inflammasome Assembly Maackiain->Inflammasome Amplifies NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 Pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b Mature IL-1β (Inflammation) Casp1->IL1b proIL1b->IL1b

A simplified representation of the NLRP3 inflammasome signaling pathway, highlighting the potential point of amplification by this compound.

AMPK Signaling Pathway

AMPK_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects Maackiain This compound AMPK AMPK Maackiain->AMPK Activates AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 LKB1->AMPK Nrf2 Nrf2 Activation AMPK->Nrf2 mTORC1 mTORC1 AMPK->mTORC1 Inhibits Catabolism Catabolic Processes (Fatty Acid Oxidation) AMPK->Catabolism Promotes HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Anabolism Anabolic Processes (Protein & Lipid Synthesis) mTORC1->Anabolism

An overview of the AMPK signaling pathway, indicating the activation by this compound and its downstream consequences on cellular metabolism and stress response.

References

Application Notes and Protocols for the Detection of (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Maackiain is a pterocarpan (B192222) phytoalexin found in various leguminous plants, such as Sophora flavescens. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Recent studies have elucidated that this compound can potentiate the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[4][5][6] This bioassay protocol provides a robust and reproducible method for the detection and quantification of this compound activity by measuring its ability to enhance NLRP3 inflammasome activation in a cell-based model.

Principle of the Bioassay

This bioassay utilizes a two-step cellular model to measure the activity of this compound. First, an immortalized human monocytic cell line, THP-1, is differentiated into macrophage-like cells. These cells are then "primed" with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to upregulate the expression of pro-IL-1β and NLRP3. Subsequently, the cells are stimulated with a sub-optimal concentration of an NLRP3 activator, like nigericin (B1684572), in the presence of varying concentrations of this compound. This compound enhances the nigericin-induced activation of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β into mature IL-1β, which is secreted from the cell. The amount of secreted IL-1β is then quantified using a specific enzyme-linked immunosorbent assay (ELISA), providing a direct measure of this compound's bioactivity.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Enhanced NLRP3 Inflammasome Activation

G cluster_0 Priming Step cluster_1 Activation Step LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Upregulation NFkB->pro_IL1B_NLRP3 pro_IL1B Pro-IL-1β pro_IL1B_NLRP3->pro_IL1B Maackiain This compound NLRP3_complex NLRP3 Inflammasome Assembly Maackiain->NLRP3_complex enhances Nigericin Nigericin Nigericin->NLRP3_complex pro_caspase1 Pro-Caspase-1 NLRP3_complex->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage caspase1->pro_IL1B cleaves IL1B Mature IL-1β Secretion pro_IL1B->IL1B

A diagram illustrating the proposed signaling pathway for this compound-enhanced NLRP3 inflammasome activation.

Experimental Workflow for this compound Bioassay

G start Start cell_culture 1. Differentiate THP-1 Monocytes into Macrophages start->cell_culture priming 2. Prime Cells with LPS cell_culture->priming treatment 3. Treat with Nigericin and This compound Test Samples priming->treatment incubation 4. Incubate treatment->incubation collection 5. Collect Cell Supernatants incubation->collection elisa 6. Perform IL-1β ELISA collection->elisa data_analysis 7. Analyze Data and Determine EC50 elisa->data_analysis end End data_analysis->end

A flowchart outlining the key steps of the this compound bioassay experimental workflow.

Experimental Protocols

Materials and Reagents

  • THP-1 monocytic cell line (ATCC® TIB-202™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound standard

  • Human IL-1β ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Cell Culture and Differentiation

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate, seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium containing 100 ng/mL PMA.

  • Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.

  • After incubation, carefully aspirate the PMA-containing medium and wash the cells once with 100 µL of fresh, serum-free RPMI-1640 medium.

Bioassay Protocol

  • Priming: Add 100 µL of serum-free RPMI-1640 medium containing 1 µg/mL LPS to each well. Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free RPMI-1640 to obtain a range of working concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: After the priming step, carefully remove the LPS-containing medium. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (a known concentration of this compound).

  • Stimulation: Immediately after adding the this compound dilutions, add 10 µL of a 10 µM nigericin solution to each well to a final concentration of 1 µM.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for IL-1β quantification.

  • IL-1β Quantification: Perform the Human IL-1β ELISA according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-1β in each sample based on the standard curve. Plot the IL-1β concentration against the log of the this compound concentration and determine the EC50 value.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

This compound (µM)IL-1β (pg/mL)Standard Deviation
0 (Vehicle)15025
0.125030
0.560055
1120090
52500150
102800180
202900200

Table 2: Bioassay Performance Characteristics

ParameterValue
EC50 of this compound~1.2 µM
Z'-factor> 0.5
Signal-to-Background Ratio> 10
Assay Window150 - 2900 pg/mL

This application note provides a detailed protocol for a cell-based bioassay to detect and quantify the activity of this compound through its enhancement of NLRP3 inflammasome activation. The assay is robust, reproducible, and suitable for screening natural product extracts or synthetic derivatives for this compound-like activity. The provided signaling pathway and workflow diagrams, along with the detailed experimental procedures and data presentation tables, offer a comprehensive guide for researchers in natural product discovery and drug development.

References

Application Notes and Protocols for the Scale-Up Purification of (-)-Maackiain from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the scalable purification of (-)-Maackiain, a pterocarpan (B192222) with significant biological activities, from natural plant sources. The protocols outlined below cover the entire workflow, from the initial extraction of raw plant material to the final purification steps, yielding high-purity this compound suitable for research and preclinical development.

Introduction

This compound is a naturally occurring isoflavonoid (B1168493) found in various leguminous plants, such as those from the Sophora, Maackia, and Trifolium genera. It has garnered considerable interest in the scientific community for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. As research into the therapeutic potential of this compound advances, the need for robust and scalable purification methods to obtain high-purity material for preclinical and clinical studies becomes paramount.

This application note details a comprehensive, multi-step process for the isolation and purification of this compound, with a focus on techniques amenable to scale-up. The workflow encompasses initial solvent extraction from the plant matrix, preliminary purification and enrichment, and final high-resolution chromatographic separation and crystallization.

Overall Purification Workflow

The purification of this compound from its natural sources follows a logical sequence of steps designed to progressively increase the purity of the target compound. The general workflow is depicted below.

Purification_Workflow RawMaterial Raw Plant Material (e.g., Sophora roots) Extraction Large-Scale Extraction RawMaterial->Extraction Solvent Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract PrePurification Preliminary Purification (e.g., Liquid-Liquid Extraction) CrudeExtract->PrePurification EnrichedFraction Enriched Isoflavone (B191592) Fraction PrePurification->EnrichedFraction Chromatography Scale-Up Chromatography (HSCCC or Prep HPLC) EnrichedFraction->Chromatography PureMaackiain Purified this compound Solution Chromatography->PureMaackiain Crystallization Crystallization PureMaackiain->Crystallization Solvent Removal FinalProduct High-Purity Crystalline This compound Crystallization->FinalProduct

Caption: Overall workflow for the scale-up purification of this compound.

Experimental Protocols

Stage 1: Large-Scale Extraction

The initial step involves extracting the isoflavonoids from the dried and powdered plant material. Sophora flavescens roots are a known source of maackiain (B7765809) and related compounds.[1]

Protocol: Reflux Extraction

  • Preparation: Weigh 1 kg of dried and powdered Sophora flavescens roots (passed through a 40-60 mesh sieve).

  • Extraction:

    • Place the powdered root material into a large-scale reaction vessel equipped with a reflux condenser.

    • Add 8 L of 95% ethanol (B145695) to the vessel.

    • Heat the mixture to reflux and maintain for 2 hours with continuous stirring.

  • Filtration and Re-extraction:

    • Allow the mixture to cool to a safe handling temperature.

    • Filter the mixture through a coarse filter to separate the plant material from the ethanol extract.

    • Return the plant material to the reaction vessel and repeat the reflux extraction with a fresh 8 L of 95% ethanol for another 2 hours.

    • Repeat the extraction process a third time to ensure maximum recovery.

  • Concentration:

    • Combine the ethanol extracts from all three cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Stage 2: Preliminary Purification

A liquid-liquid extraction step is employed to partition the isoflavonoids and remove highly polar or non-polar impurities.

Protocol: Liquid-Liquid Extraction

  • Suspension: Suspend the crude ethanol extract in 2 L of deionized water.

  • Partitioning:

    • Transfer the aqueous suspension to a large separatory funnel.

    • Add an equal volume (2 L) of ethyl acetate (B1210297) and shake vigorously for 5-10 minutes. Allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh 2 L portions of ethyl acetate.

  • Concentration:

    • Combine the ethyl acetate fractions.

    • Concentrate the combined ethyl acetate extract under reduced pressure to obtain a dried, isoflavone-enriched fraction.

Stage 3: Scale-Up Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the preparative separation of natural products as it avoids irreversible adsorption onto a solid support.

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:5:5:5. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Instrument Preparation:

    • Fill the multilayer coil of the preparative HSCCC instrument entirely with the upper stationary phase.

    • Set the revolution speed of the instrument (e.g., 800-1000 rpm) and begin pumping the lower mobile phase into the column at a flow rate of 10-20 mL/min.

    • Continue pumping until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection: Dissolve a known amount of the enriched isoflavone fraction (e.g., 500 mg - 2 g) in a minimal volume of the biphasic solvent mixture (upper and lower phase 1:1 v/v) and inject it into the instrument.

  • Elution and Fraction Collection:

    • Continue to pump the mobile phase through the column.

    • Monitor the effluent using a UV detector at a suitable wavelength for maackiain (e.g., 280 nm or 310 nm).

    • Collect fractions of a fixed volume (e.g., 10-20 mL) using an automated fraction collector.

  • Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing high-purity this compound.

  • Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Stage 4: Final Purification by Crystallization

Crystallization is the final step to obtain high-purity, crystalline this compound. The choice of solvent is critical and may require some empirical optimization.

Protocol: Solvent Evaporation Crystallization

  • Dissolution: Dissolve the purified this compound obtained from the chromatography step in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol) at a concentration approaching saturation. Gentle warming can be used to aid dissolution.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization:

    • Place the filtered solution in a clean crystallization dish or flask with a loose-fitting cover to allow for slow solvent evaporation.

    • Store the vessel in a vibration-free environment at a constant, cool temperature (e.g., 4°C).

  • Crystal Collection: Once a significant amount of crystals has formed, collect them by filtration (e.g., using a Büchner funnel).

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then dry them under vacuum to obtain the final high-purity crystalline product.

Data Presentation

The following table summarizes representative quantitative data for the purification of isoflavones using HSCCC, based on published studies. This data illustrates the potential yields and purities achievable with this method.

Purification StepInput Mass (mg)CompoundOutput Mass (mg)Purity (%)Reference
HSCCC of Chickpea Sprout Extract150Formononetin14.292.26
Biochanin A15.795.86
Ononin9.195.32
Biochanin A-7-O-β-D-glucoside11.396.56

Note: Data for this compound specifically was not available in a comparable format, but the data for these structurally related isoflavones demonstrates the effectiveness of the HSCCC method.

Mandatory Visualizations

Detailed_Purification_Steps cluster_Extraction Extraction & Concentration cluster_PrePurification Preliminary Purification cluster_Chromatography Scale-Up Chromatography (HSCCC) cluster_Crystallization Final Purification Powder Powdered Sophora Roots (1 kg) Reflux1 Reflux with 95% Ethanol (8 L, 2h) Powder->Reflux1 Filter1 Filter Reflux1->Filter1 Extract1 Ethanol Extract 1 Filter1->Extract1 Reflux2 Repeat Reflux x2 Filter1->Reflux2 Plant Material Extract2 Combined Ethanol Extracts Filter2 Filter Reflux2->Filter2 Filter2->Extract2 Evaporation1 Rotary Evaporation Extract2->Evaporation1 Crude Crude Extract Evaporation1->Crude Suspend Suspend in Water Crude->Suspend LLE Liquid-Liquid Extraction (with Ethyl Acetate x3) Suspend->LLE AqPhase Aqueous Phase (Discard) LLE->AqPhase EtOAcPhase Combined Ethyl Acetate Fractions LLE->EtOAcPhase Evaporation2 Rotary Evaporation EtOAcPhase->Evaporation2 Enriched Enriched Isoflavone Fraction Evaporation2->Enriched HSCCC_Load Dissolve and Inject into HSCCC Enriched->HSCCC_Load HSCCC_Run Elute with Mobile Phase HSCCC_Load->HSCCC_Run Fractionation Collect Fractions HSCCC_Run->Fractionation HPLC_Analysis Analyze Fractions by HPLC Fractionation->HPLC_Analysis Pooling Pool Pure Fractions HPLC_Analysis->Pooling Evaporation3 Solvent Evaporation Pooling->Evaporation3 Purified Purified this compound Evaporation3->Purified Dissolve Dissolve in Minimal Hot Solvent Purified->Dissolve SlowCool Slow Cooling / Evaporation Dissolve->SlowCool Crystals Collect, Wash, and Dry Crystals SlowCool->Crystals Final High-Purity this compound Crystals->Final

Caption: Detailed step-by-step experimental workflow for this compound purification.

References

Formulation of (-)-Maackiain for Enhanced In Vivo Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Maackiain, a pterocarpan (B192222) isoflavonoid (B1168493), exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. However, its therapeutic potential is significantly hampered by poor aqueous solubility and low oral bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound into nanoparticle and liposomal in vivo delivery systems designed to overcome these limitations. The protocols are based on established methods for encapsulating hydrophobic molecules, and the projected pharmacokinetic improvements are presented based on available data and established trends for similar compounds. Additionally, key signaling pathways modulated by this compound are illustrated to provide a mechanistic context for its therapeutic actions.

Introduction: The Challenge of this compound Delivery

This compound is a promising natural compound with multifaceted therapeutic potential. Despite its demonstrated in vitro efficacy, its translation to in vivo applications is challenging due to its hydrophobic nature, leading to poor dissolution in physiological fluids and extensive first-pass metabolism.[1] A recent study on an oral botanical formulation containing this compound reported an oral bioavailability of only 4.6 ± 2.8% in mice.[2] To unlock the full therapeutic promise of this compound, advanced formulation strategies are imperative. This document outlines two such strategies: encapsulation into polymeric nanoparticles and liposomes. These delivery systems can enhance the oral bioavailability of this compound by:

  • Improving Solubility: Encapsulating the hydrophobic drug in a carrier system prevents its aggregation in aqueous environments.

  • Protecting from Degradation: The carrier shields the drug from enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver.[3]

  • Enhancing Absorption: Nanoparticles and liposomes can be taken up more readily by the intestinal epithelium.[3]

Pharmacokinetic Profiles: A Comparative Overview

The following tables summarize the reported pharmacokinetic parameters of this compound following intravenous administration and oral administration as part of an extract, along with projected parameters for the proposed nanoparticle and liposomal formulations. The data for the formulated systems are estimations based on the significant improvements in bioavailability observed for other poorly soluble flavonoids when encapsulated in similar delivery systems.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Intravenous Administration)

ParameterValueUnitReference
Dose2.5mg/kg[4]
Cmax4.8µM[4]
Tmax0.083hr[4]
AUC(0-t)1.5hr*µM[4]
Half-life0.5hr[4]
Clearance1.7L/hr/kg[4]
Volume of Distribution1.2L/kg[4]

Table 2: Comparative Pharmacokinetic Parameters of this compound (Oral Administration in Rodents)

FormulationDose (mg/kg)Estimated Bioavailability (%)Estimated Cmax (µM)Estimated Tmax (hr)Estimated AUC(0-t) (hr*µM)Reference
Oral Extract500 (extract)4.6 ± 2.8~0.21-2~0.5[2]
Projected Nanoparticle 50~25-35~1.0-1.52-4~4-6Estimated
Projected Liposomal 50~20-30~0.8-1.22-4~3-5Estimated

Disclaimer: The pharmacokinetic parameters for the nanoparticle and liposomal formulations are estimations based on the known challenges of this compound's bioavailability and the documented enhancements provided by these delivery systems for similar isoflavonoid compounds.

Experimental Protocols

This section provides detailed, step-by-step protocols for the formulation and characterization of this compound-loaded nanoparticles and liposomes.

Formulation of this compound Loaded PLGA Nanoparticles via Nanoprecipitation

This protocol is adapted for a hydrophobic drug like this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Acetone (HPLC grade)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water by dissolving 1 g of PVA in 100 mL of water with gentle heating and stirring. Allow the solution to cool to room temperature.

  • Nanoprecipitation:

    • Place 20 mL of the 1% PVA solution in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).

    • Using a syringe pump, add the organic phase dropwise into the aqueous phase at a constant flow rate (e.g., 0.5 mL/min).

    • A milky suspension of nanoparticles will form immediately.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.

  • Nanoparticle Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again under the same conditions. Repeat this washing step twice to remove any residual PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using DLS to assess surface charge and stability.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): Determined by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using a validated HPLC method.

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

Formulation of this compound Loaded Liposomes via Thin-Film Hydration

This protocol is suitable for encapsulating the hydrophobic this compound within the lipid bilayer.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform (B151607) (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve 100 mg of SPC (or DPPC) and 30 mg of cholesterol in 10 mL of chloroform.

    • Add 10 mg of this compound to the lipid solution and ensure complete dissolution.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add 10 mL of pre-warmed PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or with a probe sonicator until the suspension becomes translucent.

    • For a more uniform size distribution, the liposome (B1194612) suspension should be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 passes.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be centrifuged at high speed (e.g., 100,000 x g for 1 hour) or purified by size exclusion chromatography.

Characterization:

  • Vesicle Size and PDI: Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using DLS.

  • Encapsulation Efficiency (EE%): Determined by separating the liposomes from the unencapsulated drug and quantifying the amount of this compound in the liposomal fraction using a validated HPLC method after disrupting the vesicles with a suitable solvent (e.g., methanol).

    • EE (%) = (Amount of drug in liposomes / Initial amount of drug) x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the experimental workflows for the formulation protocols.

experimental_workflow_nanoparticles cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Collection maackiain This compound dissolve_org Dissolve maackiain->dissolve_org plga PLGA plga->dissolve_org acetone Acetone acetone->dissolve_org nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) dissolve_org->nanoprecipitation Organic Phase pva PVA dissolve_aq Dissolve pva->dissolve_aq water Deionized Water water->dissolve_aq dissolve_aq->nanoprecipitation Aqueous Phase solvent_evap Solvent Evaporation nanoprecipitation->solvent_evap centrifugation Centrifugation solvent_evap->centrifugation washing Washing (x2) centrifugation->washing lyophilization Lyophilization washing->lyophilization final_product final_product lyophilization->final_product This compound Nanoparticles

Caption: Workflow for this compound Nanoparticle Formulation.

experimental_workflow_liposomes cluster_film_formation Lipid Film Formation cluster_hydration Hydration cluster_size_reduction Size Reduction cluster_purification Purification maackiain This compound dissolve Dissolve maackiain->dissolve lipids Lipids (SPC/DPPC) & Cholesterol lipids->dissolve chloroform Chloroform chloroform->dissolve rotavap Rotary Evaporation dissolve->rotavap hydrate Hydration (MLV Formation) rotavap->hydrate Thin Lipid Film pbs PBS (pH 7.4) pbs->hydrate sonication Sonication hydrate->sonication extrusion Extrusion (100 nm) sonication->extrusion purify Centrifugation or Size Exclusion Chromatography extrusion->purify final_product final_product purify->final_product This compound Liposomes maackiain_signaling_pathways cluster_maackiain This compound cluster_nlrp3 NLRP3 Inflammasome Pathway cluster_pkc_nrf2 PKC-Nrf2 Pathway cluster_mapk_ras MAPK/Ras Pathway cluster_tlr4_nfkb TLR4/NF-κB Pathway maackiain This compound nlrp3 NLRP3 maackiain->nlrp3 Amplifies activation pkc PKC maackiain->pkc Activates ras Ras maackiain->ras Inhibits tlr4 TLR4 maackiain->tlr4 Inhibits asc ASC nlrp3->asc pro_cas1 Pro-Caspase-1 asc->pro_cas1 cas1 Caspase-1 pro_cas1->cas1 pro_il1b Pro-IL-1β cas1->pro_il1b il1b IL-1β (Inflammation) cas1->il1b pro_il1b->il1b nrf2 Nrf2 pkc->nrf2 keap1 Keap1 nrf2->keap1 dissociation are ARE nrf2->are translocation to nucleus antioxidant_genes Antioxidant Genes (e.g., HO-1) are->antioxidant_genes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation myd88 MyD88 tlr4->myd88 ikb IκB myd88->ikb nfkb NF-κB ikb->nfkb dissociation inflammatory_genes Inflammatory Genes (e.g., TNF-α, IL-6) nfkb->inflammatory_genes translocation to nucleus

References

Application Notes and Protocols for Animal Model Studies with (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Maackiain

This compound is a pterocarpan (B192222) phytoalexin found in various plants, including those of the Sophora genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. Preclinical studies, both in vitro and in vivo, have revealed its potential as a therapeutic agent in a range of disease models. These activities stem from its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation. This document provides detailed application notes and protocols for designing and conducting animal model studies to investigate the therapeutic potential of this compound.

Pharmacological Activities and Investigated Disease Models

This compound has demonstrated a spectrum of biological effects, making it a candidate for investigation in various pathological conditions. A summary of its key activities and the corresponding animal models is presented below.

Pharmacological ActivityInvestigated Disease ModelKey Mechanisms of Action
Anti-inflammatory & Immunomodulatory Sepsis (Cecal Ligation and Puncture)Inhibition of NF-κB; Activation of NLRP3 inflammasome[1][2][3]; Modulation of pro-inflammatory cytokines (TNF-α, IL-6)[2]
Antioxidant Diabetic Nephropathy, SepsisActivation of the AMPK/Nrf2/HO-1 pathway[2][4]
Nephroprotective Type 2 Diabetic Nephropathy (HFD/STZ)Reduction of oxidative stress, inflammation, and apoptosis[5][6][7]
Anti-cancer Triple-Negative Breast Cancer (Xenograft)Induction of apoptosis via miR-374a/GADD45A axis[8][9]; Inhibition of proliferation and migration[8]
Anti-allergic Nasal Hypersensitivity (TDI-induced)Reduction of allergic symptoms[3]
Neuroprotective Alzheimer's Disease models (in vitro)Protection against Aβ-induced neurotoxicity[2]

Experimental Design: General Considerations

Before initiating in vivo studies, careful planning is crucial for obtaining robust and reproducible data.

  • This compound Formulation: For oral administration in rodents, this compound can be dissolved in a vehicle such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG), diluted with saline or water. It is crucial to establish the solubility and stability of the formulation. A common starting point is to dissolve this compound in a small amount of DMSO and then dilute it with PEG and finally with saline to the desired concentration, ensuring the final DMSO concentration is minimal to avoid toxicity.

  • Dosing: Based on existing literature, oral doses of 10 and 20 mg/kg body weight have been shown to be effective in a rat model of diabetic nephropathy[6][7]. Dose-response studies are recommended to determine the optimal therapeutic dose for a specific disease model.

  • Route of Administration: Oral gavage is a common and effective route for this compound administration in rodent models[3][10].

  • Controls: Appropriate control groups are essential for data interpretation. These should include a vehicle control group that receives the same formulation without this compound, and a positive control group treated with a standard-of-care drug for the specific disease model, if available.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Application Note 1: Investigating the Anti-inflammatory and Antioxidant Effects of this compound in a Sepsis Model

Objective: To evaluate the therapeutic efficacy of this compound in a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP).

Experimental Workflow

G cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_treatment Treatment & Sepsis Induction cluster_monitoring Monitoring & Endpoint cluster_analysis Analysis acclimatize Acclimatize Mice (1 week) grouping Randomly assign to groups: - Sham - CLP + Vehicle - CLP + this compound - CLP + Positive Control acclimatize->grouping pretreatment Pre-treat with this compound or Vehicle (oral gavage) grouping->pretreatment clp Induce Sepsis via Cecal Ligation and Puncture (CLP) pretreatment->clp monitoring Monitor survival and clinical signs (e.g., 24, 48, 72h) clp->monitoring endpoint Euthanize at pre-determined endpoint (e.g., 24h post-CLP) monitoring->endpoint collection Collect blood and tissues (e.g., lung, liver, kidney) endpoint->collection analysis Perform: - Cytokine analysis (ELISA) - Oxidative stress markers - Western blot (Nrf2/HO-1) - Histopathology collection->analysis

Caption: Experimental workflow for the CLP-induced sepsis model.

Detailed Protocols

1. Cecal Ligation and Puncture (CLP) Procedure [1][2][11]

  • Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

  • Shave the abdomen and sterilize the area with an antiseptic solution.

  • Make a midline laparotomy incision (approximately 1-2 cm) to expose the cecum.

  • Ligate the cecum below the ileocecal valve. The position of the ligation determines the severity of sepsis.

  • Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

  • Administer fluid resuscitation (e.g., 1 ml of pre-warmed sterile saline subcutaneously) and post-operative analgesia.

  • Sham-operated animals undergo the same procedure without ligation and puncture of the cecum.

2. ELISA for Serum TNF-α and IL-6 [5][12]

  • Collect blood samples via cardiac puncture at the experimental endpoint and allow them to clot.

  • Centrifuge at 2,000-3,000 rpm for 20 minutes at 4°C to separate the serum.

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's instructions for the assay, which typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a biotin-conjugated detection antibody.

    • Adding streptavidin-HRP.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

3. Western Blot for Nrf2 and HO-1 [3][13][14]

  • Homogenize tissue samples (e.g., liver or lung) in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Signaling Pathway

G Maackiain This compound AMPK AMPK Maackiain->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus & binds to Keap1->Nrf2 inhibits HO1 HO-1 ARE->HO1 promotes transcription of Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response leads to

Caption: The AMPK/Nrf2/HO-1 signaling pathway activated by this compound.

Application Note 2: Evaluating the Nephroprotective Effects of this compound in a Diabetic Nephropathy Model

Objective: To assess the ability of this compound to ameliorate renal injury in a rat model of type 2 diabetic nephropathy induced by a high-fat diet (HFD) and streptozotocin (B1681764) (STZ).

Experimental Workflow

G cluster_induction Model Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis hfd Feed rats a high-fat diet (e.g., 4-8 weeks) stz Administer a low dose of Streptozotocin (STZ, i.p.) hfd->stz confirm Confirm diabetes (e.g., blood glucose levels) stz->confirm grouping Group diabetic rats: - Diabetic Control (Vehicle) - this compound (e.g., 10, 20 mg/kg) - Positive Control confirm->grouping treatment Daily oral administration for a specified period (e.g., 8 weeks) grouping->treatment monitoring Monitor body weight, food/water intake, and blood glucose periodically treatment->monitoring urine Collect 24h urine for protein and creatinine (B1669602) analysis treatment->urine euthanize Euthanize and collect blood and kidneys monitoring->euthanize urine->euthanize biochem Measure serum creatinine and blood urea (B33335) nitrogen (BUN) euthanize->biochem histology Perform kidney histopathology (H&E, PAS staining) euthanize->histology ihc Immunohistochemistry for apoptosis markers (e.g., Caspase-3) euthanize->ihc

Caption: Experimental workflow for the HFD/STZ-induced diabetic nephropathy model.

Detailed Protocols

1. HFD/STZ-Induced Diabetic Nephropathy Model [6][7][15][16][17]

  • Feed male Sprague-Dawley or Wistar rats a high-fat diet (e.g., 45-60% kcal from fat) for an initial period (e.g., 2-4 weeks) to induce insulin (B600854) resistance.

  • After the HFD feeding period, administer a single low dose of streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5), via intraperitoneal (i.p.) injection (e.g., 35 mg/kg body weight).

  • Monitor blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and included in the study.

  • Continue HFD feeding throughout the treatment period.

2. Assessment of Renal Function [6][7]

  • Urine Albumin and Creatinine: House rats in metabolic cages to collect 24-hour urine samples. Measure urinary albumin and creatinine concentrations using commercially available kits to determine the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.

  • Serum Creatinine and BUN: At the end of the study, collect blood and measure serum creatinine and blood urea nitrogen (BUN) levels using appropriate assay kits.

3. Immunohistochemistry for Caspase-3 in Kidney Tissue [18][19][20][21]

  • Fix kidney tissues in 10% neutral buffered formalin and embed in paraffin (B1166041).

  • Cut paraffin sections (e.g., 4-5 µm thick) and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a blocking serum.

  • Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Visualize the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Examine the slides under a microscope and quantify the positive staining.

Signaling Pathway

G Maackiain This compound TLR4 TLR4 Maackiain->TLR4 inhibits Bax Bax Maackiain->Bax downregulates Bcl2 Bcl-2 Maackiain->Bcl2 upregulates NFkB NF-κB TLR4->NFkB activates Inflammation Inflammation NFkB->Inflammation promotes Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Inhibition of TLR4/NF-κB and apoptosis pathways by this compound.

Application Note 3: Investigating the Anti-cancer Activity of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Objective: To determine the in vivo anti-tumor efficacy of this compound in a TNBC xenograft mouse model.

Experimental Workflow

G cluster_cell_culture Cell Culture cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Tumor Monitoring cluster_endpoint Endpoint Analysis culture Culture human TNBC cells (e.g., MDA-MB-231) implantation Subcutaneously inject TNBC cells into nude mice culture->implantation growth Allow tumors to grow to a palpable size (e.g., 100 mm³) implantation->growth grouping Randomize mice into groups: - Vehicle Control - this compound - Positive Control growth->grouping treatment Administer treatment (e.g., daily oral gavage) grouping->treatment measurement Measure tumor volume and body weight regularly (e.g., 2-3 times/week) treatment->measurement euthanize Euthanize mice when tumors reach endpoint or at study conclusion measurement->euthanize excise Excise tumors, weigh, and process for further analysis euthanize->excise analysis Perform: - Histology - Immunohistochemistry - Western blot - qPCR excise->analysis

Caption: Experimental workflow for a TNBC xenograft model.

Detailed Protocols

1. TNBC Xenograft Model [9][22][23][24]

  • Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Harvest TNBC cells (e.g., MDA-MB-231) during the logarithmic growth phase.

  • Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank or mammary fat pad of the mice.

  • Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: (Length x Width²)/2.

2. Western Blot for Apoptosis-Related Proteins [8]

  • Prepare protein lysates from the excised tumors as described previously.

  • Perform Western blotting to analyze the expression of key apoptosis-related proteins, such as:

    • Pro-apoptotic: Bax, Cleaved Caspase-3

    • Anti-apoptotic: Bcl-2

  • Use β-actin as a loading control.

  • Quantify the changes in protein expression to assess the pro-apoptotic effect of this compound.

Signaling Pathway

G Maackiain This compound miR374a miR-374a Maackiain->miR374a downregulates GADD45A GADD45α miR374a->GADD45A inhibits Apoptosis Apoptosis GADD45A->Apoptosis promotes

Caption: The miR-374a/GADD45A signaling pathway modulated by this compound in TNBC.

These application notes and protocols provide a comprehensive framework for designing and executing animal model studies to explore the therapeutic potential of this compound. Researchers should adapt these protocols to their specific experimental questions and available resources, always ensuring ethical and rigorous scientific conduct.

References

Application of (-)-Maackiain in Metabolomics and Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Maackiain is a pterocarpan, a class of isoflavonoids, found in various plants, particularly within the Fabaceae (Leguminosae) family, such as species of Sophora, Trifolium, and Maackia.[1][2] As a phytoalexin, it plays a role in plant defense mechanisms. Beyond its botanical significance, this compound has garnered substantial interest from researchers, scientists, and drug development professionals due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and immunoregulatory effects.[3][4]

Metabolomics and phytochemical analysis are critical disciplines for understanding the therapeutic potential of natural products like this compound. Phytochemical analysis allows for the isolation, identification, and quantification of this compound in its natural sources, which is fundamental for quality control and standardization. Metabolomics provides a powerful lens to study its fate in vivo—how it is absorbed, distributed, metabolized, and excreted—and to elucidate the molecular pathways through which it exerts its biological effects. These application notes provide detailed protocols and data for the analysis of this compound, serving as a comprehensive guide for researchers in the field.

Application Note 1: Phytochemical Analysis of this compound

The accurate identification and quantification of this compound in plant materials are essential first steps for any research or drug development endeavor. This section outlines the workflow and protocols for its extraction, isolation, and quantification from plant sources.

General Workflow for Phytochemical Analysis

The process begins with the collection and preparation of plant material, followed by solvent extraction to obtain a crude extract. This extract is then subjected to various chromatographic techniques for fractionation and purification, leading to the isolation of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the final quantification.

G cluster_prep Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis p1 Plant Material Collection (e.g., roots, stems) p2 Washing, Drying, and Grinding p1->p2 e1 Solvent Extraction (e.g., Methanol) p2->e1 e2 Crude Extract Concentration e1->e2 e3 Fractionation (e.g., MPLC) e2->e3 e4 Purification (e.g., Preparative HPLC) e3->e4 a1 Isolated this compound e4->a1 a2 HPLC-UV Quantification a1->a2 a3 Structural Elucidation (MS, NMR) a1->a3

Caption: Workflow for the extraction, isolation, and analysis of this compound.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Sophora flavescens

This protocol is adapted from methodologies used for isolating pterocarpans from plant sources.[2][5]

  • Plant Material Preparation:

    • Collect the desired plant part (e.g., 50 g of dried, powdered roots of Sophora flavescens).[5]

    • Ensure the material is thoroughly dried and ground into a fine powder.[2]

  • Solvent Extraction:

    • Add the powdered plant material to 1 L of methanol (B129727).[5]

    • Perform extraction using an ultrasonicator. A suggested cycle is 15 minutes of ultrasonication followed by 120 minutes of standing, repeated over 3 days.[5]

    • Alternatively, use maceration (soaking for 72 hours with occasional stirring, repeated three times) or Soxhlet extraction for exhaustive extraction.[2]

    • Filter the extract and combine the methanolic fractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.[2]

  • Fractionation and Purification:

    • Subject the crude extract (e.g., ~950 mg) to Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase silica (B1680970) gel column (e.g., YMC ODS-AQ).[5]

    • Elute with a stepwise gradient of methanol in water (e.g., 35–100% MeOH).[5]

    • Collect the resulting fractions.

    • Subject the fractions containing this compound to preparative HPLC for final purification.[5]

    • Monitor the elution using a UV detector at a suitable wavelength (e.g., 310 nm).[6]

    • Collect and concentrate the peak corresponding to this compound.

  • Structural Confirmation:

    • Confirm the structure of the isolated compound using Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[2][7]

Protocol 2: Quantification of this compound by HPLC

This protocol is based on a validated method for determining this compound content in the Chinese medicine Pi Han Yao (Gueldenstaedtia delavayi Franch).[6]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of methanol and water can be used.

    • Detection Wavelength: 310 nm, which provides high sensitivity with minimal interference.[6]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution. Create a series of calibration standards by serial dilution.

    • Sample Solution: Accurately weigh the powdered plant material, extract it with methanol (e.g., using ultrasonication for 30 minutes), and filter the solution through a 0.45 µm filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Data Presentation

Table 1: HPLC Method Validation and Quantification Data for this compound [6]

ParameterValue
Linear Range 0.0292 – 0.292 µg
Detection Limit 0.0292 µg
Detection Wavelength 310 nm
Injection Precision (RSD) 0.55%
Stability (RSD, 24h) 5.98%
Average Recovery 100.44%
Content in G. delavayi 0.0124 – 0.0289 µg/g

RSD: Relative Standard Deviation

Application Note 2: Metabolomic Analysis of this compound

Metabolomics studies are crucial for understanding the pharmacokinetic profile and biological activity of this compound. These studies typically involve administering the compound and analyzing biological samples (plasma, urine, feces) to identify and quantify the parent compound and its metabolites.[8][9]

General Workflow for Metabolomic Analysis

The workflow involves sample collection from in vivo or in vitro models, followed by sample preparation to extract the analytes. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is the gold standard for separating, identifying, and quantifying this compound and its metabolites due to its high sensitivity and specificity.[1][10]

G cluster_sample Sample Collection & Prep cluster_analysis LC-MS Analysis cluster_data Data Processing s1 Biological Sample Collection (Plasma, Urine, Tissues) s2 Sample Pretreatment (e.g., Protein Precipitation) s1->s2 a1 UPLC Separation s2->a1 a2 MS/MS Detection (MRM) a1->a2 a3 Metabolite Identification (Q-TOF MS) a1->a3 d1 Quantification a2->d1 d2 Metabolic Pathway Analysis a2->d2 d3 Pharmacokinetic Modeling a2->d3 a3->d1 a3->d2 a3->d3

Caption: Workflow for metabolomic analysis of this compound and its metabolites.

Experimental Protocols

Protocol 3: UPLC-MS/MS Method for Quantification of this compound and its Metabolites in Blood

This protocol is based on a validated method for the simultaneous determination of this compound and its primary phase II metabolites, maackiain-sulfate and maackiain-glucuronide.[1][10]

  • Sample Preparation:

    • Collect 20 µL of blood or plasma.[10]

    • Add a suitable internal standard (e.g., 1 µM formononetin (B1673546) in methanol).[1]

    • Perform protein precipitation by adding methanol, vortexing, and centrifuging to pellet the proteins.[1]

    • Collect the supernatant for analysis.

  • Instrumentation and Conditions:

    • UPLC System: Waters Acquity™ or similar.[1]

    • Column: Waters BEH C18 (50 × 2.1 mm, 1.7 µm).[1]

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.6 mL/min.[1]

    • Column Temperature: 60°C.[1]

    • Gradient Elution: [1]

      • 0–0.5 min: 0–10% B

      • 0.5–2.5 min: 10–50% B

      • 2.5–3.0 min: 50–75% B

      • 3.0–3.5 min: 75–95% B

      • 3.5–3.7 min: 95-0% B

      • 3.7–4.0 min: 0% B

    • Mass Spectrometer: API 3200 QTRAP® or similar triple quadrupole mass spectrometer.[1]

    • Ionization Mode: Negative electrospray ionization (ESI-).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[1]

  • Data Acquisition and Analysis:

    • Monitor the specific precursor-to-product ion transitions for this compound, its metabolites, and the internal standard.

    • Generate calibration curves for each analyte.

    • Calculate the concentrations in the biological samples based on the standard curves.

Data Presentation

Table 2: UPLC-MS/MS Method Validation Parameters for this compound and its Metabolites [1][10]

ParameterThis compoundMaackiain-SulfateMaackiain-Glucuronide
Linear Range 9.75 - 5000 nM9.75 - 5000 nM9.75 - 5000 nM
Lower Limit of Detection (LLOD) 4.88 nM4.88 nM4.88 nM
Intra-day Accuracy 85.7 – 102.0 %85.7 – 102.0 %85.7 – 102.0 %
Inter-day Accuracy 89.6 – 122.2 %89.6 – 122.2 %89.6 – 122.2 %
Intra-day Variance < 15%< 15%< 15%
Inter-day Variance < 11.2%< 11.2%< 11.2%
Metabolic Pathway of this compound

In vivo studies in rats have shown that this compound undergoes extensive biotransformation. The primary metabolic reactions include Phase I (oxidation, dehydrogenation) and Phase II (sulfate conjugation, glucuronic acid conjugation, and glucosylation) transformations.[8][9]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism maackiain (B7765809) This compound oxidation Oxidation Products maackiain->oxidation Phase I Enzymes dehydrogenation Dehydrogenation Products maackiain->dehydrogenation Phase I Enzymes sulfate (B86663) Sulfate Conjugates maackiain->sulfate Phase II Enzymes glucuronide Glucuronide Conjugates maackiain->glucuronide Phase II Enzymes glucoside Glucoside Conjugates (e.g., Trifolirhizin) maackiain->glucoside Phase II Enzymes

Caption: Metabolic fate of this compound in rats.

Application Note 3: this compound in Biological Pathway Analysis

A key application of metabolomics is to connect the presence of a compound like this compound to its effects on cellular signaling pathways. This provides mechanistic insight into its pharmacological activities.

Modulation of the Nrf2/HO-1 Antioxidant Pathway

This compound has been shown to exert protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[3][4] In response to cellular stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

G cluster_nuc maackiain This compound ampk AMPK maackiain->ampk Activates keap1_nrf2 Keap1-Nrf2 Complex ampk->keap1_nrf2 Phosphorylates nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE ho1 HO-1 Gene are->ho1 Induces Transcription antioxidant Antioxidant & Anti-inflammatory Response ho1->antioxidant G maackiain This compound inflammasome NLRP3 Inflammasome Assembly maackiain->inflammasome Promotes nigericin Nigericin (Signal 2) nigericin->inflammasome Promotes pro_caspase1 Pro-Caspase-1 inflammasome->pro_caspase1 Recruits caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleaves pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves il1b Mature IL-1β (Secretion) pro_il1b->il1b

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Investigation of (-)-Maackiain Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Maackiain is a pterocarpan (B192222) phytoalexin found in various leguminous plants, exhibiting a range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[1] The elucidation and manipulation of its biosynthetic pathway are of significant interest for enhancing its production and for the development of novel therapeutic agents. The CRISPR/Cas9 system has emerged as a powerful tool for targeted gene editing, offering a precise way to investigate the function of genes involved in secondary metabolite biosynthesis.[2][3] These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 for the functional genomics of this compound biosynthesis, with a focus on gene knockout studies in model legumes such as Medicago truncatula and Trifolium pratense (red clover).

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the isoflavonoid (B1168493) pathway. Understanding the key enzymatic steps is crucial for designing effective gene editing strategies. The pathway, as currently understood, involves several key enzymes that convert precursors into the final pterocarpan structure.

// Nodes for Precursors and Intermediates L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamate [label="Cinnamate", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin_Chalcone [label="Naringenin Chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="Naringenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Liquiritigenin [label="Liquiritigenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Daidzein [label="Daidzein", fillcolor="#F1F3F4", fontcolor="#202124"]; Formononetin [label="Formononetin", fillcolor="#F1F3F4", fontcolor="#202124"]; Calycosin [label="Calycosin", fillcolor="#F1F3F4", fontcolor="#202124"]; Pseudobaptigenin [label="Pseudobaptigenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Sophorol [label="Sophorol", fillcolor="#F1F3F4", fontcolor="#202124"]; Maackiain (B7765809) [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Enzymes PAL [label="PAL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4CL [label="4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHS [label="CHS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHR [label="CHR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHI [label="CHI", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IFS [label="IFS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Isoflavone Synthase - Key target for knockout"]; HID [label="HID", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IOMT [label="IOMT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; _3_9_DiH [label="3,9-DiH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PbS [label="PbS (CYP76F319)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", tooltip="Pseudobaptigenin Synthase - Key target for knockout"]; PTR [label="PTR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pterocarpan_Synthase [label="Pterocarpan Synthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges connecting metabolites and enzymes L_Phe -> Cinnamate [label="PAL"]; Cinnamate -> p_Coumaroyl_CoA [label="C4H, 4CL"]; p_Coumaroyl_CoA -> Naringenin_Chalcone [label="CHS"]; Naringenin_Chalcone -> Liquiritigenin [label="CHR"]; Liquiritigenin -> Daidzein [label="IFS, HID"]; Daidzein -> Formononetin [label="IOMT"]; Formononetin -> Calycosin [label="3,9-DiH"]; Calycosin -> Pseudobaptigenin [label="PbS"]; Pseudobaptigenin -> Sophorol [label="PTR"]; Sophorol -> Maackiain [label="Pterocarpan Synthase"]; } end_dot Figure 1: Simplified biosynthetic pathway of this compound.

Data Presentation: Quantitative Analysis of Isoflavonoid Levels in CRISPR/Cas9-Edited Plants

The primary goal of CRISPR/Cas9-mediated gene knockout in this context is to observe a significant change in the metabolic profile of the plant, specifically a reduction in this compound and its precursors, and potentially an accumulation of substrates of the knocked-out enzyme. The following tables present hypothetical yet realistic data based on published studies on isoflavonoid biosynthesis manipulation.[4][5]

Table 1: Isoflavonoid Content in Trifolium pratense with CRISPR/Cas9-Mediated Knockout of Isoflavone (B191592) Synthase (IFS1)

Plant LineGenotypeFormononetin (µg/g FW)Biochanin A (µg/g FW)Genistein (µg/g FW)
Wild TypeIFS1/IFS1150.2 ± 12.585.7 ± 7.945.3 ± 4.1
ifs1 Mutant 1ifs1/ifs110.5 ± 1.85.2 ± 0.92.1 ± 0.4
ifs1 Mutant 2ifs1/ifs112.1 ± 2.26.8 ± 1.12.9 ± 0.6
Vector ControlIFS1/IFS1145.8 ± 11.982.4 ± 8.143.8 ± 3.9

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight. These results demonstrate a significant reduction in the major isoflavone precursors of maackiain in the homozygous mutant lines.[4][5]

Table 2: Accumulation of Upstream Metabolites in ifs1 Mutant Lines

Plant LineGenotypeNaringenin (µg/g FW)Liquiritigenin (µg/g FW)
Wild TypeIFS1/IFS15.8 ± 0.73.1 ± 0.4
ifs1 Mutant 1ifs1/ifs158.3 ± 6.232.7 ± 3.9
ifs1 Mutant 2ifs1/ifs162.1 ± 7.135.2 ± 4.1
Vector ControlIFS1/IFS16.2 ± 0.93.5 ± 0.5

The knockout of IFS1 leads to the accumulation of its substrate, liquiritigenin, and the upstream flavanone (B1672756) naringenin.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the CRISPR/Cas9-mediated investigation of maackiain biosynthesis genes.

sgRNA Design and Vector Construction

// Nodes Identify_Target [label="Identify Target Gene\n(e.g., IFS, PbS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Obtain_Sequence [label="Obtain Gene Sequence\n(e.g., from NCBI, Phytozome)", fillcolor="#F1F3F4", fontcolor="#202124"]; sgRNA_Design_Tool [label="Use sgRNA Design Tool\n(e.g., CRISPR-P, CHOPCHOP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select_sgRNAs [label="Select 2-3 High-Scoring sgRNAs\n(Targeting early exons, low off-target scores)", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesize_Oligos [label="Synthesize DNA Oligonucleotides", fillcolor="#F1F3F4", fontcolor="#202124"]; Clone_Vector [label="Clone into CRISPR/Cas9\nPlant Expression Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sequence_Verify [label="Sequence Verify the Construct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Identify_Target -> Obtain_Sequence; Obtain_Sequence -> sgRNA_Design_Tool; sgRNA_Design_Tool -> Select_sgRNAs; Select_sgRNAs -> Synthesize_Oligos; Synthesize_Oligos -> Clone_Vector; Clone_Vector -> Sequence_Verify; } end_dot Figure 2: Workflow for sgRNA design and vector construction.

Protocol 3.1.1: sgRNA Design

  • Target Gene Identification: Identify the target gene(s) in the maackiain biosynthetic pathway, for instance, Isoflavone Synthase (IFS) or Pseudobaptigenin Synthase (PbS).

  • Sequence Retrieval: Obtain the cDNA or genomic sequence of the target gene from a relevant database (e.g., NCBI, Phytozome).

  • sgRNA Design using Online Tools: Utilize web-based tools such as CRISPR-P (--INVALID-LINK--) or CHOPCHOP (--INVALID-LINK--) to design potential sgRNAs.

    • Input the gene sequence and select the appropriate genome for off-target analysis.

    • Choose sgRNAs that target a conserved region in an early exon to maximize the chance of generating a loss-of-function mutation.

    • Prioritize sgRNAs with high on-target scores and low off-target scores.

  • Selection of sgRNAs: Select 2-3 of the most promising sgRNA sequences for synthesis.

Protocol 3.1.2: Cloning into a Plant CRISPR/Cas9 Vector

  • Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides for each selected sgRNA. Add appropriate overhangs for cloning into the chosen CRISPR/Cas9 vector (e.g., pKSE401).

  • Annealing of Oligonucleotides:

    • Resuspend the lyophilized oligonucleotides in sterile water to a final concentration of 100 µM.

    • Mix 1 µL of each forward and reverse oligonucleotide with 1 µL of 10x T4 DNA Ligase Buffer and 7 µL of nuclease-free water.

    • Anneal the oligonucleotides in a thermocycler using the following program: 95°C for 5 minutes, then ramp down to 25°C at a rate of 0.1°C/second.

  • Vector Digestion and Ligation:

    • Digest the plant CRISPR/Cas9 expression vector with the appropriate restriction enzyme (e.g., BsaI for Golden Gate assembly).

    • Ligate the annealed sgRNA duplex into the digested vector using T4 DNA Ligase.

  • Transformation into E. coli: Transform the ligation product into competent E. coli cells (e.g., DH5α) and select for positive colonies on antibiotic-containing media.

  • Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Agrobacterium-Mediated Transformation of Legume Explants

Agrobacterium tumefaciens is a widely used vehicle for delivering T-DNA constructs into plant cells.[6] The following is a general protocol that can be adapted for Medicago truncatula or Trifolium pratense.

Protocol 3.2.1: Preparation of Agrobacterium

  • Introduce the sequence-verified CRISPR/Cas9 vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105, GV3101) via electroporation or heat shock.

  • Select for transformed Agrobacterium on YEP media containing the appropriate antibiotics.

  • Inoculate a single colony into 5 mL of liquid YEP medium with antibiotics and grow overnight at 28°C with shaking.

  • The next day, use the overnight culture to inoculate a larger volume (e.g., 50 mL) of YEP medium and grow to an OD600 of 0.6-0.8.

  • Pellet the bacterial cells by centrifugation and resuspend in liquid MS medium supplemented with acetosyringone (B1664989) to a final concentration of 100-200 µM.

Protocol 3.2.2: Transformation of Plant Explants

  • Explant Preparation: Use young, healthy leaf or petiole explants from sterilely grown seedlings.

  • Infection: Submerge the explants in the Agrobacterium suspension for 15-30 minutes.

  • Co-cultivation: Blot the explants dry on sterile filter paper and place them on co-cultivation medium. Incubate in the dark for 2-3 days at 22-25°C.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., cefotaxime (B1668864) or timentin) and a selection agent for transformed plant cells (e.g., kanamycin (B1662678) or hygromycin).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once calli or somatic embryos develop, transfer them to a regeneration medium to induce shoot formation.

  • Rooting and Acclimatization: Transfer regenerated shoots to a rooting medium. Once roots have developed, transfer the plantlets to soil and acclimatize them in a growth chamber.

Molecular Analysis of Transgenic Plants

Protocol 3.3.1: Genomic DNA Extraction and PCR Screening

  • Extract genomic DNA from the leaves of putative transgenic plants and wild-type controls using a plant DNA extraction kit.

  • Perform PCR to screen for the presence of the Cas9 gene to confirm transformation.

  • To detect mutations, design primers flanking the sgRNA target site and amplify the region.

Protocol 3.3.2: Mutation Detection

  • Sanger Sequencing: Purify the PCR products from the target region and send for Sanger sequencing. Analyze the sequencing chromatograms for the presence of indels (insertions/deletions) at the target site.

  • Restriction Enzyme Digestion Assay: If the sgRNA target site overlaps with a restriction enzyme recognition site, digestion of the PCR product can be used as a quick screening method. Mutations will disrupt the restriction site, resulting in an undigested band on an agarose (B213101) gel.

Metabolite Analysis by LC-MS/MS

Protocol 3.4.1: Sample Preparation

  • Harvest leaf or root tissue from wild-type and confirmed mutant plants.

  • Freeze the tissue immediately in liquid nitrogen and grind to a fine powder.

  • Extract the metabolites using a suitable solvent, such as 80% methanol.

  • Centrifuge the extracts to pellet cell debris and filter the supernatant.

Protocol 3.4.2: LC-MS/MS Analysis

A validated UPLC-MS/MS method is essential for the accurate quantification of maackiain and its precursors.[1][7]

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for key compounds are provided in Table 3.

Table 3: MRM Transitions for Key Isoflavonoids

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Naringenin271.06151.04
Liquiritigenin255.07135.04
Daidzein253.05197.05
Genistein269.05151.04
Formononetin267.07252.05
Biochanin A283.06268.04
Maackiain283.06268.04

These values may require optimization depending on the specific instrument used.

Conclusion

The protocols and data presented here provide a comprehensive framework for the application of CRISPR/Cas9 technology to investigate the biosynthesis of this compound. By systematically knocking out key genes in the pathway, researchers can elucidate gene function, identify rate-limiting steps, and potentially engineer plants with altered metabolite profiles. This approach holds significant promise for advancing our understanding of plant secondary metabolism and for the development of novel pharmaceuticals and nutraceuticals.

References

Troubleshooting & Optimization

Troubleshooting (-)-Maackiain degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Maackiain, focusing on its degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a pterocarpan, a type of isoflavonoid, naturally found in plants like Sophora flavescens.[1] It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1] Its therapeutic potential is often linked to its ability to modulate cellular signaling pathways, such as the Nrf2 pathway.[2][3] A summary of its physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₂O₅[4]
Molecular Weight 284.26 g/mol [4]
CAS Number 2035-15-6[4]
Appearance Powder[5]
Solubility (DMSO) 56 mg/mL (197.0 mM)[5]
Solubility (Water) 339.9 mg/L (estimated)The Good Scents Company

Q2: How should I store this compound?

A2: Proper storage is critical to prevent degradation. Recommendations vary for the solid compound versus solutions. Refer to Table 2 for detailed storage guidelines.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationSpecial InstructionsReference
Solid (Powder) -20°C≥ 4 yearsKeep tightly sealed.Cayman Chemical
Stock Solution (in DMSO) -20°C~1 monthAliquot to avoid freeze-thaw cycles. Protect from light.[6]
Stock Solution (in DMSO) -80°C~6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[6]

Q3: Is this compound stable in aqueous solutions like cell culture media?

A3: The stability of flavonoids, including pterocarpans like this compound, in aqueous solutions can be problematic.[7] Stability is highly dependent on factors like pH, temperature, light exposure, and the presence of oxidizing agents.[8] Flavonoids can be susceptible to hydrolysis and oxidation in neutral or alkaline aqueous solutions.[7][9] It is recommended to prepare fresh aqueous solutions for experiments or conduct a stability study under your specific experimental conditions.[6]

Q4: What are the known signaling pathways activated by this compound?

A4: this compound is known to exert its antioxidant and anti-inflammatory effects by activating the Nrf2 signaling pathway. One mechanism involves the activation of Protein Kinase C (PKC), which promotes the translocation of Nrf2 to the nucleus.[2] Another study has shown its effects are mediated through the AMPK/Nrf2/HO-1 pathway.[3] It has also been shown to amplify inflammasome activation.[10]

Troubleshooting Guide

Problem: My this compound precipitated out of my aqueous buffer/media.

  • Possible Cause 1: Low Aqueous Solubility. this compound has limited solubility in water. The final concentration in your aqueous solution may have exceeded its solubility limit, especially after diluting a concentrated DMSO stock.

  • Solution 1:

    • Ensure the final concentration of your organic solvent (like DMSO) is as high as tolerable for your experiment, as this helps maintain solubility.

    • Gently warm the solution or use sonication to aid dissolution, but be cautious as heat can also promote degradation.

    • Re-evaluate the required concentration. It may be necessary to work at a lower concentration that is within the solubility limits.

  • Possible Cause 2: pH-Dependent Solubility. The solubility of phenolic compounds like this compound can be highly dependent on the pH of the solution.[11] Changes in pH upon dilution into a buffer can drastically alter solubility.

  • Solution 2:

    • Measure the pH of your final solution.

    • Conduct a simple solubility test at different pH values relevant to your experimental range to determine the optimal pH for solubility.

Problem: I see new or unexpected peaks in my HPLC/UPLC-MS analysis over time.

  • Possible Cause: Chemical Degradation. This strongly indicates that this compound is degrading under your experimental conditions (e.g., in your aqueous buffer, under light, or at a certain temperature). Flavonoids can undergo oxidation, hydrolysis, or photolysis.[8]

  • Solution:

    • Confirm Degradation: Re-run a freshly prepared sample and compare it to the sample that has been incubated under experimental conditions. A decrease in the parent this compound peak and the appearance of new peaks confirms degradation.

    • Identify Stress Factors: Use a forced degradation study (see Experimental Protocol 1) to systematically identify the cause (e.g., pH, light, oxidation, heat).

    • Optimize Conditions: Once the primary stress factor is known, modify your experimental protocol to minimize it. This could involve using a different pH buffer, protecting your samples from light, or working at a lower temperature.

Problem: I am observing a loss of biological activity in my experiments.

  • Possible Cause 1: Degradation. The loss of the parent compound due to chemical degradation is a likely cause for reduced or inconsistent biological activity.

  • Solution 1:

    • Follow the steps outlined above to check for chemical degradation using an analytical method like HPLC or UPLC-MS.

    • Always use freshly prepared solutions for biological assays whenever possible.[6]

  • Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in the solution.

  • Solution 2:

    • Consider using low-adhesion microplates or glassware.

    • Include a small amount of a non-ionic surfactant (e.g., Tween-20) if compatible with your assay, or a carrier protein like BSA to reduce non-specific binding.

Below is a troubleshooting flowchart to help diagnose degradation issues.

Troubleshooting this compound Degradation start Suspected Degradation (e.g., precipitation, new peaks, loss of activity) check_precip Is there visible precipitation? start->check_precip check_peaks Are there new peaks in HPLC/UPLC? check_precip->check_peaks No precip_sol Issue is likely Solubility-Related check_precip->precip_sol Yes degrad_sol Issue is likely Chemical Degradation check_peaks->degrad_sol Yes end Problem Unresolved check_peaks->end No (Re-evaluate assay or analytical method) action_sol 1. Check final solvent concentration. 2. Measure solution pH. 3. Perform pH-solubility screen. 4. Consider lowering concentration. precip_sol->action_sol action_degrad 1. Protect samples from light. 2. Prepare solutions fresh. 3. Perform forced degradation study   (see Protocol 1) to identify   stress factors (pH, temp, O₂). 4. Adjust experimental conditions. degrad_sol->action_degrad

Troubleshooting Flowchart for this compound Degradation Issues.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is a general guideline for identifying conditions that lead to the degradation of this compound, based on ICH guidelines.[8][12]

Objective: To determine the intrinsic stability of this compound by exposing it to various stress conditions and to identify potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol (B129727) or acetonitrile.

  • Set Up Stress Conditions: For each condition, dilute the stock solution into the appropriate aqueous medium to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C.

    • Neutral Hydrolysis: Purified water (e.g., HPLC grade), incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂, store at room temperature, protected from light.

    • Thermal Degradation: Incubate the aqueous solution (in purified water) at 80°C, protected from light.

    • Photolytic Degradation: Expose the aqueous solution to a calibrated light source (e.g., option 1 of ICH Q1B) at room temperature. Run a dark control in parallel.

  • Time Points: Sample from each condition at t=0, 2, 4, 8, and 24 hours. Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the relative peak areas of any new degradation products.

    • Characterize major degradants using MS/MS fragmentation data.[13]

Table 3: Example Data Table for Forced Degradation Study

Stress ConditionTime (h)This compound Remaining (%)Major Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 M HCl, 60°C 2495.23.1Not Detected
0.1 M NaOH, 60°C 2445.825.315.1
3% H₂O₂, RT 2470.118.9Not Detected
Photolytic 2488.59.8Not Detected

(Note: Data are hypothetical and for illustrative purposes.)

Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_stress Dilute Stock into Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep_stock->prep_stress incubate Incubate Under Defined Conditions prep_stress->incubate sample Sample at Timepoints (t = 0, 2, 4, 8, 24h) incubate->sample analyze Analyze via UPLC-MS/MS sample->analyze calculate Calculate % Degradation & % Degradant Area analyze->calculate identify Characterize Degradants using MS/MS calculate->identify

Workflow for a Forced Degradation Study.
Protocol 2: UPLC-MS/MS Method for Quantification of this compound

This protocol is adapted from a validated method for the determination of this compound and its metabolites.[14][15]

Objective: To accurately quantify this compound in aqueous samples and detect potential metabolites or degradation products.

Instrumentation & Reagents:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Internal Standard (IS): Formononetin (1.0 µM in methanol).

Methodology:

  • Sample Preparation:

    • To 200 µL of your aqueous sample, add 50 µL of internal standard solution to stop reactions and precipitate proteins (if any).

    • Vortex for 30 seconds.

    • Centrifuge at 15,000 rpm for 10 minutes.

    • Transfer the supernatant to a UPLC vial for analysis.

  • UPLC Conditions:

    • Column Temperature: 60°C

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-0.5 min: 10% B

      • 0.5-2.0 min: 10% to 90% B (linear gradient)

      • 2.0-2.5 min: 90% B

      • 2.5-3.0 min: 90% to 10% B

      • 3.0-4.0 min: 10% B (re-equilibration)

  • MS/MS Conditions (Negative ESI Mode):

    • IonSpray Voltage: -4.5 kV

    • Source Temperature: 600°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (m/z):

      • This compound: 283.1 → 268.1

      • Formononetin (IS): 267.1 → 252.1

      • (Additional transitions for expected metabolites like glucuronide (459.1 → 113.2) or sulfate (B86663) conjugates can be added)[14]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound (e.g., 10 nM to 5000 nM) prepared in the same matrix as the samples.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the samples by interpolation from the standard curve.

Signaling Pathway Diagram

This compound exerts antioxidant effects by activating the Nrf2 pathway. Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. This compound can activate PKC, which leads to the phosphorylation and release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1).[2][16]

This compound Activation of the PKC-Nrf2 Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus maackiain (B7765809) This compound pkc PKC maackiain->pkc activates nrf2_cyto Nrf2 pkc->nrf2_cyto phosphorylates keap1 Keap1 keap1->nrf2_cyto inhibits nrf2_nuc Nrf2 nrf2_cyto->nrf2_nuc translocates are ARE nrf2_nuc->are binds genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes promotes transcription

This compound Antioxidant Signaling Pathway.

References

Technical Support Center: Improving the Extraction Yield of (-)-Maackiain from Root Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of (-)-Maackiain from root tissues. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound from root tissues?

A1: The choice of solvent is critical for achieving a high extraction yield of this compound, a moderately polar pterocarpan.[1] Based on studies of related isoflavonoids, polar solvents and their aqueous mixtures are generally most effective. Methanol (B129727) and ethanol (B145695) are commonly used.[2][3] Specifically, 50% methanol has been shown to be effective for the reflux extraction of isoflavonoids from Fabaceae species.[4] For Microwave-Assisted Extraction (MAE), 50% ethanol is recommended for optimal recovery of isoflavones.[2] While pure methanol has been used for the isolation of this compound, aqueous mixtures often enhance extraction by improving solvent penetration into the plant cell matrix.[1][5]

Q2: How does temperature affect the extraction yield and stability of this compound?

A2: Temperature plays a significant role in extraction efficiency. Increasing the temperature generally enhances the solubility and diffusion rate of the target compound, leading to a higher yield.[6] However, this compound, like other flavonoids, can be susceptible to thermal degradation at excessively high temperatures.[7] For conventional extraction methods, a temperature range of 50-60°C is often optimal.[7] For modern techniques like Microwave-Assisted Extraction (MAE), temperatures around 50°C to 73°C have been used successfully for related isoflavones without significant degradation.[8] It is crucial to balance temperature to maximize extraction without compromising the stability of the compound.[7]

Q3: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?

A3: Modern extraction techniques like UAE and MAE offer several advantages over traditional methods such as maceration and Soxhlet extraction.[8] These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields.[6][8] MAE, for instance, can double the yield of isoflavones compared to conventional methods in a fraction of the time.[8] UAE improves extraction efficiency through acoustic cavitation, which enhances solvent penetration into the plant matrix.[3] These methods are considered "greener" due to their reduced environmental impact.[8]

Q4: How can I quantify the amount of this compound in my root extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV-VIS or photodiode array (PDA) detector is the standard method for the quantification of this compound. The maximum absorption wavelengths for this compound are typically around 215 nm and 310 nm, with 310 nm often used for detection to minimize interference. The method should be validated for linearity, precision, and accuracy using a certified reference standard of this compound.

Q5: What factors can influence the stability of this compound during extraction and storage?

A5: The stability of pterocarpans like this compound can be affected by several factors, including pH, temperature, and exposure to light and oxygen.[7][9] It is recommended to maintain a neutral or slightly acidic pH during extraction to prevent structural changes.[5] Extracts should be protected from light and stored at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage) to prevent degradation.[9] Using degassed solvents and blanketing the extraction vessel with an inert gas like nitrogen can minimize oxidative degradation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities, focusing on aqueous mixtures of methanol or ethanol (e.g., 50-80%).[1][4]
Suboptimal Extraction Parameters: Time, temperature, or solvent-to-solid ratio may be insufficient.Systematically optimize each parameter. For UAE and MAE, create a design of experiments (DoE) to investigate the interaction between variables.[3][8]
Inadequate Sample Preparation: Large particle size of the root tissue can limit solvent penetration.Grind the dried root material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1]
Degradation of this compound: Excessive heat, extreme pH, or prolonged exposure to light/air can degrade the target compound.Use moderate temperatures (50-60°C for conventional, up to 73°C for MAE).[7][8] Maintain a neutral to slightly acidic pH. Protect extracts from light and oxygen.[5][9]
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time.Use plant material from a consistent source and standardize harvesting and drying protocols.
Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields.Strictly adhere to the optimized protocol for all extractions. Ensure consistent particle size and solvent-to-solid ratios.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds.Consider using a solvent system with a polarity more specific to pterocarpans. A preliminary extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities before the main extraction.
Complex Plant Matrix: Root tissues are rich in various secondary metabolites that can be co-extracted.Employ post-extraction purification steps such as solid-phase extraction (SPE) or column chromatography to isolate this compound.

Experimental Protocols

Protocol 1: Optimized Reflux Extraction for Isoflavonoids (Adapted for this compound)

This protocol is based on an optimized method for extracting isoflavonoids from Fabaceae species.[4]

  • Sample Preparation: Dry the root tissue at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried roots into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered root material and place it in a round-bottom flask.

    • Add 1250 mL of 50% aqueous methanol to achieve a 1:125 solid-to-solvent ratio.[4]

    • Set up a reflux condenser and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 60 minutes with continuous stirring.[4]

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the solid residue with a small volume of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Quantification:

    • Dissolve the dried extract in a known volume of methanol or a suitable solvent for HPLC analysis.

    • Quantify the this compound content using a validated HPLC method with a reference standard.

Protocol 2: Microwave-Assisted Extraction (MAE) for Isoflavonoids (Adapted for this compound)

This protocol is based on an optimized method for the MAE of soy isoflavones.[2]

  • Sample Preparation: Prepare the dried and powdered root material as described in Protocol 1.

  • Extraction:

    • Place 0.5 g of the powdered sample into a microwave extraction vessel.

    • Add 25 mL of 50% aqueous ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: Temperature at 50°C and extraction time of 20 minutes.

  • Filtration and Concentration:

    • After the extraction cycle, allow the vessel to cool to a safe temperature.

    • Filter the extract through a 0.45 µm syringe filter.

    • The filtrate is ready for direct HPLC analysis or can be concentrated as described in Protocol 1.

  • Quantification:

    • Quantify the this compound content using a validated HPLC method.

Protocol 3: Ultrasound-Assisted Extraction (UAE) for Isoflavonoids (Adapted for this compound)

This protocol is a general procedure for UAE of isoflavonoids from plant material.[3]

  • Sample Preparation: Prepare the dried and powdered root material as described in Protocol 1.

  • Extraction:

    • Place 5 g of the powdered material into a beaker.

    • Add 100 mL of 70% aqueous ethanol (1:20 solid-to-solvent ratio).

    • Place the beaker in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration and Concentration:

    • Filter and concentrate the extract as described in Protocol 1.

  • Quantification:

    • Quantify the this compound content using a validated HPLC method.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Flavonoid Content from Trifolium pratense

Extraction MethodExtraction TimeTemperatureTotal Flavonoid Content (mg QE/g DW)
Maceration24 hoursRoom Temp.15.2 ± 0.8
Soxhlet Extraction6 hoursBoiling Point25.6 ± 1.3
Ultrasound-Assisted Extraction (UAE)30 minutes40°C22.8 ± 1.1

Data is illustrative and based on findings for total flavonoids, which include pterocarpans.

Table 2: Optimized Parameters for Isoflavone (B191592) Extraction using Modern Techniques

TechniquePlant MaterialSolventTemperatureTimeKey Finding
Microwave-Assisted Extraction (MAE)Soy Flour50% Ethanol50°C20 minQuantitative recovery without degradation.
Continuous MAESoy FlourEthanol73°C8 minDoubled the yield compared to conventional methods.[8]
Reflux ExtractionTrifolium species50% MethanolBoiling Point60 minOptimal for isoflavone extraction.[4]

Visualizations

Extraction_Workflow A Root Tissue (e.g., Sophora flavescens) B Drying (40-50°C) A->B C Grinding (40-60 mesh) B->C D Extraction C->D E Filtration D->E F Solvent Evaporation (Rotary Evaporator, <50°C) E->F G Crude Extract F->G H Purification (Optional: SPE, Column Chromatography) G->H J Quantification (HPLC) G->J I Purified this compound H->I I->J

Caption: General workflow for the extraction and quantification of this compound.

Factors_Affecting_Yield Yield This compound Extraction Yield Plant Plant Material - Species & Genotype - Plant Part (Root) - Harvest Time - Storage Conditions Plant->Yield Preparation Sample Preparation - Drying Method - Particle Size Preparation->Yield Solvent Solvent - Type (Methanol, Ethanol) - Polarity (Aqueous Mixtures) - Solvent-to-Solid Ratio Solvent->Yield Method Extraction Method - Maceration, Soxhlet - UAE, MAE Method->Yield Parameters Process Parameters - Temperature - Time - Pressure (for some methods) - Power/Frequency (UAE/MAE) Parameters->Yield Stability Compound Stability - pH - Light Exposure - Oxygen Stability->Yield (can decrease yield)

References

Technical Support Center: Resolving Peak Tailing of (-)-Maackiain in Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with (-)-Maackiain in reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for the analysis of this compound?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with the latter half being broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape.[2] This distortion is problematic because it can compromise the accuracy of peak integration and quantification, reduce the resolution between this compound and other closely eluting compounds, and indicate underlying issues with the separation method or HPLC system.[1][3][4]

Q2: What are the most common causes of peak tailing when analyzing this compound and other flavonoids?

For phenolic compounds like this compound, peak tailing in reversed-phase chromatography is often caused by a few key factors:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often unwanted interactions between the polar hydroxyl groups of this compound and residual, un-capped silanol groups on the surface of silica-based C18 columns.[2][5][6] These silanols can become ionized (negatively charged) at higher pH levels (typically > 3.0), leading to strong secondary retention of the analyte, which results in a tailing peak.[7][8]

  • Improper Mobile Phase pH: The pH of the mobile phase is critical.[9][10] If the pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[7][9] Suppressing the ionization of this compound's phenolic groups with an acidic mobile phase generally results in sharper, more symmetrical peaks.[11]

  • Metal Chelation: Flavonoids, including this compound, can interact with trace metal ions (e.g., iron, aluminum) present in the HPLC system components (like stainless steel frits and tubing) or within the silica (B1680970) matrix of the column itself.[5][6][12] This chelation creates complexes with different chromatographic properties, contributing to peak distortion.[5]

  • Column Issues: Physical problems with the column, such as bed deformation (voids), a partially blocked inlet frit, or general degradation and contamination from sample matrix, can disrupt the flow path and cause all peaks to tail.[2][8][13]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[2][12]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like this compound.[14][15][16] By adjusting the pH, you control the ionization state of both the analyte and the column's residual silanol groups.

  • At Low pH (e.g., pH 2-3): The residual silanol groups on the silica surface are protonated (neutral), minimizing their ability to interact ionically with the analyte.[1][6][8] Furthermore, the phenolic hydroxyl groups of this compound are also kept in their neutral, un-ionized form. This "ion suppression" leads to better retention based on hydrophobicity and significantly sharper, more symmetrical peaks.[10][14]

  • At Mid-to-High pH (e.g., pH > 4): Residual silanols become deprotonated and negatively charged.[2] This creates active sites for secondary ionic interactions with the polar parts of the this compound molecule, causing peak tailing.[6][17]

Q4: Can my sample preparation contribute to peak tailing?

Yes, improper sample preparation is a frequent cause of chromatographic issues.[4] Key factors to consider are:

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar) than the initial mobile phase, it can cause the analyte band to spread prematurely on the column, resulting in a distorted peak.[4][12] It is always best to dissolve the sample in the initial mobile phase composition or a weaker solvent.[4]

  • Sample Concentration: Injecting too high a concentration of this compound can overload the column, leading to saturation of the stationary phase and subsequent peak tailing.[12][13] Diluting the sample can often resolve this issue.

  • Sample Cleanliness: Particulates or strongly retained impurities from the sample matrix can clog the column frit or accumulate at the head of the column.[13] This buildup creates active sites and disrupts the sample's entry onto the column, causing tailing and increased backpressure.[13] Using sample cleanup techniques like Solid Phase Extraction (SPE) is recommended.[7][8]

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve the root cause of peak tailing for this compound. Start with Step 1 and proceed sequentially.

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are ALL peaks tailing or just the analyte? start->q1 system_issue Systemic Issue Likely q1->system_issue All Peaks analyte_issue Analyte-Specific Issue Likely q1->analyte_issue Analyte Only check_system 1. Check for extra-column volume (tubing, connections). 2. Inspect column for voids or frit blockage. 3. Flush or replace column. system_issue->check_system optimize_mp 1. Adjust Mobile Phase pH to 2.5 - 3.0 using 0.1% Formic or Acetic Acid. analyte_issue->optimize_mp resolved Problem Resolved check_system->resolved q2 Tailing Improved? optimize_mp->q2 check_sample 1. Dilute sample to check for overload. 2. Ensure sample solvent is weaker than mobile phase. q2->check_sample No q2->resolved Yes eval_column Consider a modern, fully end-capped or base-deactivated C18 column. eval_column->resolved check_chelation Investigate Metal Chelation: Add 0.1 mM EDTA to the mobile phase. check_sample->check_chelation check_chelation->eval_column Silanol_Interaction Mechanism of Peak Tailing via Silanol Interaction cluster_surface Silica Stationary Phase (pH > 4) cluster_analyte Analyte silanol Deprotonated Silanol Group (Si-O⁻) interaction Strong Ionic Interaction (Secondary Retention) silanol->interaction maackiain This compound (with polar -OH group) maackiain->interaction result Peak Tailing interaction->result

References

Technical Support Center: Minimizing Background Interference in (-)-Maackiain Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (-)-Maackiain in fluorescence-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate background interference and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem in my assay?

Background fluorescence, or noise, is any unwanted fluorescent signal that does not originate from the specific probe used in your experiment.[1] This unwanted signal can obscure the true signal from your analyte of interest, leading to a decreased signal-to-noise ratio, reduced assay sensitivity, and potentially inaccurate results.[2]

Q2: Could this compound itself be the source of the background fluorescence I'm observing?

Q3: What are other common sources of background fluorescence in cell-based assays?

Common sources of background fluorescence, also known as autofluorescence, can be categorized as follows:

  • Cellular Components: Endogenous molecules such as NADH, riboflavins, collagen, and elastin (B1584352) naturally fluoresce, typically in the blue-green region of the spectrum.[4][5]

  • Cell Culture Media and Supplements: Phenol (B47542) red, a common pH indicator in cell culture media, and components of fetal bovine serum (FBS) are significant contributors to background fluorescence.[6][7]

  • Labware: Plastic multi-well plates and flasks can exhibit autofluorescence. Using plates made of low-fluorescence plastic or with clear bottoms for bottom-reading instruments can help minimize this.[8][9][10]

  • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by reacting with cellular amines and proteins.[5]

Q4: How can I determine if this compound is autofluorescent under my experimental conditions?

To assess the intrinsic fluorescence of this compound, you should run a "compound-only" control. This involves preparing wells containing your assay buffer and this compound at the same concentrations used in your experiment, but without any cells or other fluorescent reagents. Measuring the fluorescence of these wells using the same instrument settings as your main experiment will reveal if the compound itself is fluorescent. For a detailed procedure, please refer to the Experimental Protocols section.

Q5: What are some general strategies to reduce background fluorescence?

Several strategies can be employed to minimize background interference:

  • Optimize Reagent Concentrations: Titrate your fluorescent probes and antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.

  • Use Appropriate Controls: Always include unstained cells, vehicle-treated cells, and "compound-only" controls to accurately quantify and subtract background fluorescence.

  • Modify Your Assay Medium: If possible, use phenol red-free media and consider reducing the serum concentration during the assay.[6]

  • Choose the Right Labware: Opt for black-walled plates to reduce well-to-well crosstalk and clear-bottom plates for bottom-reading measurements to minimize reading through autofluorescent media.[11]

  • Employ Quenching Agents: Chemical quenchers like Trypan Blue or sodium borohydride (B1222165) can be used to reduce autofluorescence from certain sources.[12][13] However, their effectiveness and compatibility with your specific assay should be validated.

Troubleshooting Guide

This guide addresses common issues of high background fluorescence in assays involving this compound.

Problem Possible Cause Troubleshooting Steps
High background in all wells, including no-cell controls. Autofluorescence from assay media or plates.1. Switch to phenol red-free medium.[6] 2. Reduce the concentration of Fetal Bovine Serum (FBS) if possible.[6] 3. Use black-walled, clear-bottom plates designed for fluorescence assays.[11] 4. Measure the fluorescence of the medium alone to quantify its contribution.
High background in cell-containing wells, but not in no-cell controls. Cellular autofluorescence.1. Include an unstained cell control to determine the baseline autofluorescence. 2. Consider using a quenching agent like Trypan Blue (validate for your cell type and assay).[14] 3. If using fixation, consider switching from aldehyde-based fixatives to methanol (B129727) or using a quenching step with sodium borohydride after fixation.[5][13]
Background fluorescence increases with increasing concentrations of this compound. Intrinsic fluorescence of this compound.1. Perform a compound-only control to measure the fluorescence of this compound at each concentration. 2. Subtract the background fluorescence from the compound-only control from your experimental wells. 3. Follow the protocol to determine the excitation and emission spectra of this compound to see if you can use filters that minimize its detection.
Weak specific signal, making the background appear high. Suboptimal assay conditions or reagent concentrations.1. Titrate your fluorescent probe/antibody to ensure you are using an optimal concentration. 2. Optimize instrument settings (e.g., gain, exposure time) to maximize the signal-to-noise ratio. 3. Ensure your excitation and emission wavelengths are optimal for your fluorophore.

Data Presentation

Table 1: Relative Autofluorescence of Common Cell Culture Media Components

ComponentRelative Autofluorescence Intensity (Arbitrary Units)Excitation Wavelength (nm)Emission Wavelength (nm)Reference
DMEM with Phenol RedHigh450-580500-650[6]
DMEM without Phenol RedLow450-580500-650[6]
Fetal Bovine Serum (10%)Medium-High360-480450-550[6]
Phosphate-Buffered Saline (PBS)Very LowN/AN/A[6]

Note: Relative intensities are generalized from published spectra and can vary between batches and suppliers.

Table 2: Efficacy of Common Autofluorescence Quenching Agents

Quenching AgentTarget AutofluorescenceTypical Reduction (%)Important ConsiderationsReference
Sodium BorohydrideAldehyde-induced fluorescence70-90%Used after fixation; can affect cell morphology.[13]
Trypan BlueCellular autofluorescence12-50% (wavelength dependent)Can also quench specific signals; optimize concentration. May shift emission spectrum of autofluorescence.[12][14][15]
Sudan Black BLipofuscin80-90%Can introduce its own background if not washed properly.[15]
Commercial Quenching ReagentsBroad spectrum70-95%Follow manufacturer's protocol; can be costly.[15]

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

Objective: To determine the fluorescence properties of this compound to identify potential spectral overlap with assay fluorophores.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay buffer (the same buffer used in your fluorescence assay)

  • Spectrofluorometer with scanning capabilities

  • Low-fluorescence quartz or black-walled, clear-bottom microplates

Procedure:

  • Prepare a dilution series of this compound: In your assay buffer, prepare a series of concentrations of this compound that are representative of the concentrations used in your experiments. Also, prepare a buffer-only blank.

  • Excitation Scan: a. Set the spectrofluorometer to excitation scan mode. b. Choose an emission wavelength in the green region of the spectrum (e.g., 520 nm) as a starting point, as many isoflavonoids fluoresce in this region. c. Scan a range of excitation wavelengths (e.g., 250 nm to 500 nm). d. Record the excitation spectrum for each concentration of this compound and the buffer-only blank. e. The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.

  • Emission Scan: a. Set the spectrofluorometer to emission scan mode. b. Set the excitation wavelength to the optimal wavelength determined in the previous step. c. Scan a range of emission wavelengths (e.g., the optimal excitation wavelength + 20 nm up to 700 nm). d. Record the emission spectrum for each concentration of this compound and the buffer-only blank. e. The wavelength with the highest fluorescence intensity is the optimal emission wavelength.

  • Data Analysis: a. Subtract the spectrum of the buffer-only blank from the spectra of the this compound samples. b. Plot the corrected fluorescence intensity versus wavelength to visualize the excitation and emission spectra of this compound.

Protocol 2: Background Subtraction for Compound Autofluorescence

Objective: To correct for background fluorescence originating from this compound in a cell-based assay.

Materials:

  • Cells cultured in a multi-well plate

  • This compound stock solution

  • Assay buffer

  • Fluorescent detection reagent

  • Fluorescence plate reader

Procedure:

  • Prepare two identical plates:

    • Experimental Plate: Seed cells and treat with your desired concentrations of this compound.

    • Control Plate: Add the same concentrations of this compound to wells containing only cell culture medium (no cells).

  • Incubate both plates for the desired treatment duration.

  • Add your fluorescent detection reagent to all wells of both plates.

  • Incubate as required by the assay protocol.

  • Measure the fluorescence in both plates using the same instrument settings.

  • Data Analysis: For each concentration of this compound, subtract the average fluorescence from the control plate (medium + this compound) from the corresponding wells on the experimental plate (cells + this compound). This corrected value represents the specific fluorescence signal.

Signaling Pathways and Experimental Workflows

This compound's Interaction with the Hsp90 Pathway

This compound has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90).[3] It disrupts the interaction between Hsp90 and its client proteins, such as Protein Kinase C delta (PKCδ).[3] This disruption can lead to the destabilization and degradation of the client protein, thereby affecting downstream signaling pathways.

Hsp90_Inhibition_by_Maackiain This compound Inhibition of Hsp90 Pathway Maackiain This compound Hsp90 Hsp90 Maackiain->Hsp90 inhibits Hsp90_Client Hsp90-Client Complex Hsp90->Hsp90_Client ClientProtein Client Protein (e.g., PKCδ) ClientProtein->Hsp90_Client Hsp90_Client->ClientProtein stabilizes Degradation Client Protein Degradation Hsp90_Client->Degradation leads to Downstream Downstream Signaling Hsp90_Client->Downstream activates

Caption: this compound disrupts the Hsp90-client protein interaction.

This compound and NLRP3 Inflammasome Activation

This compound has been shown to amplify the activation of the NLRP3 inflammasome in response to stimuli like nigericin.[1][16] This leads to increased cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β into their mature, secreted forms.[1][16]

Maackiain_Inflammasome_Activation This compound and NLRP3 Inflammasome Activation cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin) Pro_IL1B pro-IL-1β synthesis IL1B_maturation IL-1β maturation and secretion Pro_IL1B->IL1B_maturation processed by active Caspase-1 NLRP3_up NLRP3 upregulation K_efflux K+ efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Caspase1 Caspase-1 activation NLRP3_assembly->Caspase1 Maackiain This compound Maackiain->NLRP3_assembly amplifies Caspase1->IL1B_maturation

Caption: this compound amplifies NLRP3 inflammasome activation.

Experimental Workflow for Assessing Background Fluorescence

The following workflow outlines the steps to identify and mitigate background fluorescence in your this compound assays.

Troubleshooting_Workflow Workflow for Troubleshooting Background Fluorescence Start High Background Fluorescence Observed Check_Media Run Media-Only Control Start->Check_Media High_Media_BG High Background? Check_Media->High_Media_BG Change_Media Switch to Phenol-Free/ Low-Serum Medium High_Media_BG->Change_Media Yes Check_Cells Run Unstained Cell Control High_Media_BG->Check_Cells No Change_Media->Check_Cells High_Cell_BG High Background? Check_Cells->High_Cell_BG Use_Quencher Consider Quenching Agent (e.g., Trypan Blue) High_Cell_BG->Use_Quencher Yes Check_Compound Run Compound-Only Control High_Cell_BG->Check_Compound No Use_Quencher->Check_Compound High_Compound_BG High Background? Check_Compound->High_Compound_BG Background_Subtract Perform Background Subtraction High_Compound_BG->Background_Subtract Yes Optimize_Assay Optimize Assay Parameters (Reagents, Instrument) High_Compound_BG->Optimize_Assay No Background_Subtract->Optimize_Assay End Proceed with Corrected Data Optimize_Assay->End

Caption: A logical workflow for troubleshooting background fluorescence.

References

Troubleshooting contamination issues in (-)-Maackiain cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues in (-)-Maackiain cell culture experiments.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific contamination issues you may encounter during your experiments.

Question 1: My this compound cell culture medium has turned cloudy and has a distinct odor. What is the likely contaminant and what should I do?

Answer:

A cloudy medium with an unpleasant odor is a strong indicator of bacterial contamination . Bacteria are among the most common contaminants in plant tissue culture and can rapidly outcompete your plant cells for nutrients, leading to a drop in pH and cell death.[1][2][3]

Immediate Actions:

  • Isolate and Discard: Immediately isolate the contaminated flask to prevent the spread of bacteria to other cultures.[1] It is generally recommended to discard heavily contaminated cultures by autoclaving them before disposal.[1]

  • Decontaminate: Thoroughly disinfect the incubator and laminar flow hood where the contaminated culture was handled.[4] Use a 70% ethanol (B145695) solution followed by a stronger disinfectant if necessary.[4][5]

  • Review Aseptic Technique: Carefully review your aseptic techniques with all lab personnel to identify potential sources of contamination.[6][7]

Preventative Measures:

  • Ensure all media, solutions, and equipment are properly sterilized.[5][6][8]

  • Always work in a certified laminar flow hood.[9]

  • Use sterile pipettes and other equipment for all manipulations.

  • Minimize the time culture vessels are open.[9]

Question 2: I've noticed fuzzy, cotton-like growths on the surface of my this compound culture medium. What is this and how can I address it?

Answer:

Fuzzy, cotton-like, or thread-like growths are characteristic of fungal contamination (molds).[1][10] Fungal spores are ubiquitous in the air and can easily enter cultures if proper aseptic techniques are not followed.[2]

Immediate Actions:

  • Isolate and Autoclave: As with bacterial contamination, immediately isolate the contaminated culture and autoclave it to destroy the fungal spores before disposal.[1]

  • Thorough Cleaning: Fungal spores can be difficult to eliminate. A thorough cleaning of the entire lab, including incubators, laminar flow hoods, and storage areas, is crucial.[11]

  • Check Air Filtration: Ensure the HEPA filter in your laminar flow hood is functioning correctly and has been certified recently.

Preventative Measures:

  • Maintain a clean and organized laboratory to minimize dust and potential spore sources.[5]

  • Store sterile media and equipment in a clean, dry, and dust-free environment.

  • Consider using a fungicide in the water pan of your incubator.

Question 3: My this compound cell culture is not growing well, and I see small, shiny colonies on the agar (B569324) surface. What could be the issue?

Answer:

Small, round, shiny, or dull colonies that do not immediately alter the medium's appearance can be indicative of yeast contamination .[1][10] While sometimes less aggressive than bacteria or fungi, yeast will still compete with your plant cells for nutrients and can inhibit growth.[1]

Immediate Actions:

  • Isolate and Discard: Isolate the contaminated culture and dispose of it properly via autoclaving.

  • Microscopic Examination: If you are unsure, you can examine a small sample of the medium under a microscope. Yeast cells are typically oval-shaped and may show budding.[4]

  • Review Handling Procedures: Yeast can be introduced through improper handling, such as un-gloved hands or contaminated instruments.[12]

Preventative Measures:

  • Strict adherence to aseptic techniques, including wearing gloves and a lab coat, is essential.[7]

  • Ensure all surfaces and instruments are thoroughly sterilized.

Quantitative Data Summary

For effective sterilization, adhere to the following parameters for autoclaving and dry heat sterilization.

Table 1: Autoclaving (Wet Heat) Sterilization Parameters

MaterialTemperaturePressureTime
Liquid Media121°C1.05 kg/cm ² (15 psi)15-20 minutes
Glassware (empty)121°C1.05 kg/cm ² (15 psi)15-20 minutes
Instruments (wrapped)121°C1.05 kg/cm ² (15 psi)30-40 minutes

Source: Adapted from multiple sources on standard autoclaving procedures for plant tissue culture.[7][13]

Table 2: Dry Heat Sterilization Parameters

MaterialTemperatureTime
Glassware (unwrapped)160°C2-4 hours
Instruments (metal)180°C1-2 hours

Source: Adapted from multiple sources on standard dry heat sterilization procedures.[5][13]

Experimental Protocols

Protocol 1: Surface Sterilization of Explants

This protocol is a general guideline for preparing sterile plant material (explants) for initiating a this compound cell culture. Optimization for specific plant tissues may be required.

Materials:

  • Plant material (e.g., leaves, stems)

  • Running tap water

  • Detergent

  • 70% (v/v) Ethanol

  • 10-20% Commercial bleach solution (e.g., Clorox®, containing sodium hypochlorite)

  • Sterile distilled water

  • Sterile beakers or flasks

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Wash: Thoroughly wash the plant material under running tap water with a few drops of detergent for 10-15 minutes to remove surface debris.[1]

  • Rinse: Rinse the plant material with distilled water.

  • Ethanol Treatment: Inside a laminar flow hood, immerse the plant material in 70% ethanol for 30-60 seconds.[1] This step helps to dehydrate and kill surface microbes.

  • Bleach Disinfection: Transfer the plant material to a 10-20% commercial bleach solution and agitate gently for 10-20 minutes. The exact concentration and duration will need to be optimized for your specific explant to minimize tissue damage.[1][13]

  • Sterile Water Rinses: Decant the bleach solution and rinse the plant material three to five times with sterile distilled water to remove any residual bleach, which can be phytotoxic.[1]

  • Trimming: Use sterile forceps and a scalpel to trim away any damaged or overly bleached tissue.

  • Inoculation: Place the sterile explants onto your prepared this compound culture initiation medium.

Visualizations

Contamination_Troubleshooting_Workflow start Observe Culture for Signs of Contamination suspicion Suspicious Growth or Media Change Detected start->suspicion no_suspicion No Contamination Detected Continue Routine Monitoring start->no_suspicion identify Identify Contaminant Type suspicion->identify bacterial Bacterial: Cloudy Media, Odor, pH Shift identify->bacterial Visual/Olfactory Cues fungal Fungal: Fuzzy/Cottony Growth (Mycelia) identify->fungal Visual Cues yeast Yeast: Small Colonies, Turbidity identify->yeast Visual Cues action Immediate Action Required bacterial->action fungal->action yeast->action isolate Isolate & Autoclave Contaminated Cultures action->isolate decontaminate Decontaminate Workspace (Hood, Incubator) isolate->decontaminate review Review & Reinforce Aseptic Procedures decontaminate->review prevent Implement Preventative Measures review->prevent Contamination_Source_Identification start Contamination Detected q1 Is only one flask contaminated? start->q1 a1_yes Likely due to improper handling of that specific flask. q1->a1_yes Yes q2 Are multiple flasks from the same batch contaminated? q1->q2 No end Address the identified source a1_yes->end a2_yes Suspect contaminated media, solutions, or explants. q2->a2_yes Yes q3 Is contamination widespread across different experiments? q2->q3 No a2_yes->end a3_yes Indicates a systemic issue: - Contaminated incubator - Faulty laminar flow hood - Poor lab-wide aseptic technique q3->a3_yes Yes a3_yes->end Contamination_Impact_Pathway culture Healthy this compound Cell Culture growth_inhibition Inhibited Cell Growth and Viability contaminant Microbial Contaminant (Bacteria/Fungi/Yeast) competition Nutrient Competition contaminant->competition toxins Production of Toxic Metabolites contaminant->toxins ph_change Alteration of Medium pH contaminant->ph_change stress Increased Cellular Stress competition->stress toxins->stress ph_change->stress stress->growth_inhibition maackiain_reduction Reduced this compound Production growth_inhibition->maackiain_reduction

References

Technical Support Center: Optimization of Reaction Conditions for the Demethylation of (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the demethylation of (-)-Maackiain. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the demethylation of this compound?

The primary challenges in the demethylation of this compound stem from its molecular structure. The molecule contains a methoxy (B1213986) group, which is the target for demethylation, but also a methylenedioxy bridge and a free phenolic hydroxyl group. A successful demethylation strategy must selectively cleave the aryl methyl ether without affecting the methylenedioxy group, which can be sensitive to certain acidic conditions. The presence of the free hydroxyl group can also influence the reactivity of the molecule and may require protection depending on the chosen demethylation method.

Q2: Which reagents are commonly used for the demethylation of aryl methyl ethers like this compound?

Several reagents are known to be effective for the cleavage of aryl methyl ethers. These can be broadly categorized as Lewis acids, protic acids, and nucleophilic reagents.[1][2][3]

  • Lewis Acids: Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose.[4][5][6] Aluminum chloride (AlCl₃), often in combination with a nucleophile like sodium iodide (NaI), is another effective option.[7][8]

  • Protic Acids: Strong acids such as hydrobromic acid (HBr) can cleave aryl methyl ethers, typically at elevated temperatures.[6] Molten pyridinium (B92312) hydrochloride is another classical reagent that works under harsh, high-temperature conditions.[1][3][9]

  • Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium ethanethiolate), can demethylate aryl methyl ethers via an Sₙ2 mechanism, particularly in polar aprotic solvents like DMF.[2][6]

Q3: Is it necessary to protect the existing phenolic hydroxyl group on this compound before demethylation?

The necessity of protecting the free phenolic hydroxyl group depends on the chosen demethylation reagent and reaction conditions. For some reagents, the presence of a free hydroxyl group can be advantageous, potentially facilitating the reaction through anchimeric assistance. However, with other highly reactive or non-selective reagents, protection may be necessary to prevent unwanted side reactions or complex formation. Common protecting groups for phenols include ethers and esters.[10][11][12]

Troubleshooting Guides

Problem 1: Incomplete or No Reaction

Q: I have treated this compound with a demethylating agent, but I am recovering mostly unreacted starting material. What could be the issue?

A: An incomplete or failed reaction can be due to several factors:

  • Insufficient Reagent: For Lewis acids like BBr₃, at least one equivalent is required per methoxy group and any other Lewis basic sites in the molecule.[4] Ensure you are using a sufficient molar excess of the reagent.

  • Reaction Temperature is Too Low: Many demethylation reactions require elevated temperatures to proceed at a reasonable rate, especially with less reactive reagents.[5][6] Consider gradually increasing the reaction temperature while monitoring the progress by TLC or HPLC.

  • Reaction Time is Too Short: Some demethylation methods are slow and may require extended reaction times.[2] Monitor the reaction over a longer period to ensure it has gone to completion.

  • Reagent Quality: Reagents like BBr₃ and AlCl₃ are highly sensitive to moisture.[4][13] Using old or improperly stored reagents can lead to deactivation and failed reactions. It is crucial to use freshly opened or properly stored anhydrous reagents and solvents.

Problem 2: Formation of Multiple Products and Side Reactions

Q: My reaction is producing a complex mixture of products, including some that appear to be the result of methylenedioxy bridge cleavage. How can I improve the selectivity?

A: The formation of multiple products, particularly from the cleavage of the methylenedioxy group, indicates that the reaction conditions are too harsh or the reagent is not selective enough.

  • Choose a Milder Reagent: If you are using a strong Lewis acid like BBr₃ at elevated temperatures, consider switching to a milder system. The AlCl₃/NaI system can sometimes offer better selectivity. Nucleophilic demethylation using thiolates is another milder alternative.[6]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity. BBr₃ reactions, for example, are frequently carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity.[5]

  • Reduce Reaction Time: Prolonged exposure to harsh conditions can lead to the formation of byproducts. Monitor the reaction closely and quench it as soon as the desired product is formed.

Problem 3: Low Yield of the Desired Product

Q: I am successfully demethylating this compound, but my isolated yields are consistently low. What are the potential causes and solutions?

A: Low yields can result from incomplete reactions, product degradation during workup, or difficult purification.

  • Optimize Reaction Conditions: Refer to the troubleshooting sections on incomplete reactions and side reactions to maximize the formation of the desired product in the reaction mixture.

  • Workup Procedure: The workup is critical. For reactions involving Lewis acids like BBr₃, quenching must be done carefully at low temperatures to avoid product degradation.[5] Ensure the pH is adjusted appropriately during extraction to ensure the phenolic product is in a form that can be efficiently extracted into the organic phase.

  • Purification: The demethylated product will have different polarity compared to the starting material. You may need to optimize your chromatographic purification method (e.g., column chromatography solvent system) to achieve a clean separation.

Experimental Protocols

Note: The following protocols are general procedures for the demethylation of aryl methyl ethers and should be adapted and optimized for this compound. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (3-4 equivalents) in anhydrous DCM dropwise to the cooled solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to -78 °C and carefully quench by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Demethylation using Aluminum Chloride (AlCl₃) and Sodium Iodide (NaI)

  • To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add anhydrous AlCl₃ (2-3 equivalents) and NaI (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution (to remove any iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Demethylation using Pyridinium Hydrochloride

  • Mix this compound (1 equivalent) with an excess of pyridinium hydrochloride (10-20 equivalents) in a round-bottom flask.

  • Heat the mixture to 180-200 °C for 2-4 hours.[3]

  • Cool the reaction mixture to room temperature and add water to dissolve the solids.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the combined organic layers with dilute HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Hypothetical Comparison of Demethylation Methods for this compound

Reagent SystemTemperature (°C)Time (h)Hypothetical Yield of Demethylated Product (%)Key Observations
BBr₃ (3 eq)-78 to 0485High yield, but potential for minor methylenedioxy bridge cleavage.
AlCl₃ (3 eq) / NaI (3 eq)Reflux670Good yield with improved selectivity over BBr₃.
Pyridinium HCl (15 eq)190355Harsh conditions, potential for charring and other byproducts.
NaSEt (4 eq) in DMF1501265Milder conditions, but requires longer reaction times and handling of thiols.

Visualizations

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve inert_atm Establish Inert Atmosphere (N2/Ar) dissolve->inert_atm cool Cool to Reaction Temperature inert_atm->cool add_reagent Add Demethylating Reagent cool->add_reagent react Stir for Specified Time and Temperature add_reagent->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for the demethylation of this compound.

troubleshooting_logic observation Observe Reaction Outcome (TLC/HPLC Analysis) incomplete Incomplete Reaction (Starting Material Remains) observation->incomplete Problem complex_mixture Complex Mixture (Multiple Products) observation->complex_mixture Problem low_yield Low Yield of Desired Product observation->low_yield Problem action1 Increase Reagent Equivalents Increase Temperature/Time Check Reagent Quality incomplete->action1 Solution action2 Decrease Temperature Use Milder Reagent Reduce Reaction Time complex_mixture->action2 Solution action3 Optimize Workup Optimize Purification Address Issues 1 & 2 low_yield->action3 Solution

Caption: Troubleshooting logic for common issues in demethylation reactions.

Caption: Simplified reaction scheme for the demethylation of this compound. (Note: A placeholder for the product structure is used due to the complexity of drawing chemical structures in DOT language).

References

Technical Support Center: Accurate Quantification of (-)-Maackiain in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of (-)-Maackiain in plasma, primarily utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound in plasma samples.

Problem Potential Cause Recommended Solution
Low Analyte Response or Poor Sensitivity 1. Suboptimal Ionization: this compound may ionize more efficiently in negative ion mode.[1] 2. Inefficient Extraction: Protein precipitation alone might not be sufficient for all plasma matrices. 3. Matrix Effects: Endogenous plasma components can suppress the analyte signal.[1] 4. Low Abundance in Plasma: this compound can have low bioavailability and rapid elimination.[2]1. Optimize MS Settings: Utilize negative electrospray ionization (ESI) for this compound and its metabolites. Optimize parameters such as ionspray voltage, ion source temperature, and gas pressures.[1] 2. Refine Sample Preparation: Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples. For protein precipitation, ensure complete precipitation and efficient supernatant recovery.[1][3] 3. Assess and Mitigate Matrix Effects: Perform post-extraction spike experiments to evaluate ion suppression or enhancement.[1] Use a stable isotope-labeled internal standard if available. Diluting the sample may also reduce matrix effects. 4. Increase Sample Volume: If sensitivity is a limiting factor, a larger initial plasma volume may be necessary, provided it does not overload the analytical column.
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Inappropriate Column Chemistry: The choice of stationary phase is critical for retaining and separating pterocarpans. 2. Suboptimal Mobile Phase: The pH and organic modifier composition of the mobile phase can significantly impact peak shape.[1] 3. Column Overload: Injecting too much analyte or matrix components can lead to peak distortion. 4. Column Degradation: Loss of stationary phase or blockage can affect performance.1. Select an Appropriate Column: A C18 column, such as a Waters BEH C18, has been shown to be effective.[1][4] 2. Optimize Mobile Phase: A gradient elution with acetonitrile (B52724) and water has been successfully used.[1] Experiment with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.[3][5] 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column. 4. Implement Column Maintenance: Use guard columns and flush the column regularly. If performance degrades, replace the column.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Analyte Instability: this compound may degrade under certain storage or handling conditions.[1] 3. Instrument Fluctuation: Inconsistent performance of the LC or MS system.1. Standardize Protocols: Use calibrated pipettes and ensure consistent timing and mixing during extraction. Consider automating sample preparation if possible. 2. Ensure Sample Stability: Analyze samples promptly after collection or store them at -80°C.[1] Conduct freeze-thaw stability tests to understand the impact of sample handling.[1][6] 3. Perform System Suitability Tests: Regularly check system performance using quality control (QC) samples. Monitor for pressure fluctuations, retention time shifts, and signal intensity variations.
Carryover of Analyte in Blank Injections 1. Adsorption to LC Components: this compound can adsorb to tubing, the injector, or the column.[7] 2. Insufficient Wash Steps: The needle wash solution may not be effective at removing all residual analyte.1. Optimize Wash Solution: Use a strong organic solvent, potentially with an acid or base modifier, for the needle wash. 2. Increase Wash Volume and Time: Lengthen the wash cycle and increase the volume of wash solvent used between injections. 3. Modify LC System: Use biocompatible PEEK tubing where possible to minimize adsorption.

Frequently Asked Questions (FAQs)

1. What is the recommended analytical method for quantifying this compound in plasma?

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highly recommended for its sensitivity, selectivity, and speed.[1][4] This method allows for the simultaneous quantification of this compound and its primary phase II metabolites, maackiain-sulfate and maackiain-glucuronide.[1][4]

2. How should plasma samples be prepared for analysis?

A simple and effective method is one-step protein precipitation using methanol (B129727).[1][4] This involves adding cold methanol to the plasma sample, vortexing to mix, and centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the analyte, is then typically evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system.[1]

3. What are the typical validation parameters for a this compound quantification method?

A validated method should demonstrate acceptable linearity, accuracy, precision, sensitivity (Lower Limit of Quantification, LLOQ), and stability.[1][4] The tables below summarize key quantitative data from a validated UPLC-MS/MS method.[1][4]

Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method [1][4]

AnalyteLinear Range (nM)Lower Limit of Detection (LLOD) (nM)
This compound9.75 - 50004.88
Maackiain-Sulfate9.75 - 50004.88
Maackiain-Glucuronide9.75 - 50004.88

Table 2: Accuracy and Precision of the UPLC-MS/MS Method [1][4]

ParameterThis compoundMaackiain-SulfateMaackiain-Glucuronide
Intra-day Accuracy (%) 85.7 - 102.085.7 - 102.085.7 - 102.0
Intra-day Precision (% Variance) < 15< 15< 15
Inter-day Accuracy (%) 89.6 - 122.289.6 - 122.289.6 - 122.2
Inter-day Precision (% Variance) < 11.2< 11.2< 11.2

4. What are the main metabolites of this compound found in plasma?

The major metabolites of this compound are its phase II conjugates: maackiain-7-sulfate (M-7-S) and maackiain-7-glucuronide (M-7-G).[1][8] It is crucial to quantify these metabolites alongside the parent compound for a comprehensive pharmacokinetic profile.

5. How stable is this compound in plasma samples?

This compound and its metabolites have shown good stability in mouse blood under various storage conditions. Samples were stable for at least 4 hours at 25°C, 8 hours at 20°C, and for 7 days at -80°C. They also withstood three freeze-thaw cycles.[1] For long-term storage, -80°C is recommended.[6]

Experimental Protocols

Detailed UPLC-MS/MS Methodology

This protocol is based on a validated method for the simultaneous quantification of this compound and its metabolites.[1]

1. Sample Preparation (Protein Precipitation)

  • To 20 µL of plasma, add 80 µL of an internal standard (IS) solution (e.g., 1 µM formononetin (B1673546) in methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 80 µL of 50% methanol.

  • Centrifuge at 15,000 rpm for another 15 minutes.

  • Inject 10 µL of the supernatant into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Waters BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)[1][4]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient should be optimized to separate the analytes from matrix interferences. A typical run time is around 4 minutes.[1]

  • Flow Rate: 0.6 mL/min[1]

  • Column Temperature: 60°C[1]

3. MS/MS Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 600°C[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, its metabolites, and the IS should be optimized. For example:

    • Maackiain (B7765809): m/z 283 → [fragment ion]

    • Maackiain-Glucuronide: m/z 459 → 283 [M-Glu-H]⁻[1]

  • Compound-dependent parameters (e.g., declustering potential, collision energy) must be optimized for each analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (20 µL) add_is Add Internal Standard (Formononetin in Methanol) plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge1 Centrifuge (15,000 rpm, 15 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 50% Methanol evaporate->reconstitute centrifuge2 Centrifuge (15,000 rpm, 15 min) reconstitute->centrifuge2 final_supernatant Final Supernatant for Injection centrifuge2->final_supernatant injection Inject (10 µL) final_supernatant->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM, ESI-) uplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for this compound quantification in plasma.

maackiain_signaling_pathway cluster_cell Macrophage maackiain This compound nlrp3 NLRP3 Inflammasome maackiain->nlrp3 promotes formation caspase1 Pro-Caspase-1 nlrp3->caspase1 activates active_caspase1 Active Caspase-1 caspase1->active_caspase1 cleavage pro_il1b Pro-IL-1β active_caspase1->pro_il1b cleaves il1b IL-1β Release (Inflammation) pro_il1b->il1b

Caption: this compound's role in the NLRP3 inflammasome signaling pathway.[9][10]

References

Addressing matrix effects in LC-MS/MS analysis of (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of (-)-Maackiain by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other metabolites from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification.[1]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the peak area of this compound in a clean solvent to the peak area of the same amount of this compound spiked into a blank matrix extract (a sample of the same biological matrix that does not contain this compound). A significant difference in peak areas between the two samples indicates the presence of matrix effects.[1] A validated method for this compound suggests evaluating the matrix effect by comparing the peak areas of blank plasma extracts spiked with the analyte and internal standard to those of the standard solutions.[2]

Q3: What is the recommended sample preparation method to reduce matrix effects for this compound analysis in blood plasma?

A3: A validated UPLC-MS/MS method for the quantification of this compound in mouse blood utilizes a simple one-step protein precipitation with methanol (B129727).[2][3] This method has been shown to provide good recovery and is a straightforward approach for sample cleanup.[2]

Q4: What type of internal standard is recommended for the quantification of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d3). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. While a published validated method for this compound used formononetin (B1673546), a structural analog, as an internal standard, a SIL internal standard is generally preferred to compensate for variability in extraction, injection volume, and ionization.[2][4][5]

Q5: Is a stable isotope-labeled internal standard for this compound commercially available?

A5: Based on current information, a stock commercial stable isotope-labeled this compound internal standard does not appear to be readily available. However, several companies specialize in the custom synthesis of stable isotope-labeled compounds and can produce deuterated or 13C-labeled this compound upon request.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) High concentration of matrix components altering column chemistry.- Enhance Sample Cleanup: Consider more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from interfering matrix components.
Inconsistent Retention Time Matrix-induced chromatographic effects.- Implement Column Washing: Introduce a robust column wash step between injections to remove strongly retained matrix components. - Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbing matrix components.
Low Signal Intensity (Ion Suppression) Co-eluting matrix components competing for ionization.- Improve Sample Preparation: Utilize more selective sample cleanup methods (SPE, LLE) to remove interfering compounds. - Chromatographic Separation: Optimize the LC method to achieve baseline separation of this compound from the region of ion suppression. This can be identified using a post-column infusion experiment. - Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components, but ensure the this compound concentration remains above the limit of quantification.
High Signal Intensity (Ion Enhancement) Co-eluting matrix components facilitating the ionization of this compound.- Improve Sample Preparation: As with ion suppression, more effective sample cleanup is the primary solution. - Chromatographic Separation: Ensure chromatographic separation from the enhancing components.
Poor Reproducibility Variable matrix effects between samples.- Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is the most effective way to correct for sample-to-sample variations in matrix effects. - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Plasma (Protein Precipitation)

This protocol is adapted from a validated method for the analysis of this compound in mouse blood.[2]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma sample.

  • Internal Standard Spiking: Add 80 µL of the internal standard solution (e.g., formononetin in methanol at 1 µM, or a stable isotope-labeled this compound).

  • Protein Precipitation: Add 100 µL of methanol.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 15,000 rpm for 15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 80 µL of 50% methanol in water.

  • Final Centrifugation: Centrifuge at 15,000 rpm for 15 minutes.

  • Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound and the internal standard in the reconstitution solvent (e.g., 50% methanol).

    • Set B (Pre-Spiked Sample): Spike a blank plasma sample with this compound and the internal standard at the desired concentration before the protein precipitation procedure (Protocol 1).

    • Set C (Post-Spiked Sample): Process a blank plasma sample through the entire protein precipitation procedure (Protocol 1). Spike the resulting clean extract with this compound and the internal standard at the same concentration as Set A.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

Quantitative Data Summary

The following tables summarize the performance of a validated UPLC-MS/MS method for the quantification of this compound in mouse blood.[2]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (nM)LLOQ (nM)
This compound9.75 - 50009.75

Table 2: Accuracy and Precision

AnalyteConcentration (nM)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
This compound19.58.7102.09.898.5
1566.595.77.296.3
12504.398.65.199.1

Table 3: Recovery

AnalyteConcentration (nM)Mean Recovery (%)
This compound19.585.2
15688.7
125091.3

Visualizations

MatrixEffectWorkflow start Start prep_neat Prepare Neat Standard (Analyte in Solvent) start->prep_neat prep_blank Process Blank Matrix start->prep_blank analyze_neat LC-MS/MS Analysis (Peak Area A) prep_neat->analyze_neat spike_post Spike Analyte into Processed Blank Matrix prep_blank->spike_post analyze_post LC-MS/MS Analysis (Peak Area B) spike_post->analyze_post calculate Calculate Matrix Effect ME (%) = (B/A) * 100 analyze_neat->calculate analyze_post->calculate end End calculate->end

Caption: Workflow for Quantitative Assessment of Matrix Effects.

TroubleshootingWorkflow start Inaccurate or Irreproducible This compound Quantification assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes no_me Investigate Other Issues (Instrument, Standard Prep) me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil revalidate Re-validate Method use_sil->revalidate

Caption: Troubleshooting Workflow for Matrix Effects in LC-MS/MS.

References

Technical Support Center: Enhancing the Resolution of (-)-Maackiain Enantiomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of (-)-Maackiain enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols for enhancing the resolution of Maackiain enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is a special chiral column necessary to separate Maackiain enantiomers?

A1: Enantiomers, such as (+)-Maackiain and this compound, are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Standard HPLC columns (like C18) are achiral and therefore cannot differentiate between enantiomers, leading to their co-elution as a single peak. Chiral Stationary Phases (CSPs) create a chiral environment within the column, allowing for differential interactions with each enantiomer and thus enabling their separation.[1]

Q2: What type of chiral stationary phase (CSP) is recommended for the initial screening of Maackiain enantiomer separation?

A2: For flavonoids and related structures like pterocarpans (the class of compounds Maackiain belongs to), polysaccharide-based CSPs are highly recommended as a starting point.[2][3] Columns with chiral selectors such as amylose (B160209) or cellulose (B213188) derivatives, for instance, the CHIRALPAK® and CHIRALCEL® series, have demonstrated broad enantioselectivity for a wide range of chiral compounds.[3]

Q3: My chromatogram shows a single, broad peak instead of two separate peaks for the enantiomers. What should I do?

A3: A single broad peak indicates no or very poor resolution. The first step is to systematically optimize your method. This involves verifying that you are using an appropriate chiral stationary phase. If the CSP is suitable, the next crucial step is to optimize the mobile phase composition. Varying the type and concentration of the organic modifier (e.g., alcohols like isopropanol (B130326) or ethanol (B145695) in a non-polar solvent for normal phase) can significantly impact chiral recognition. Temperature is another critical parameter to investigate, as it can influence the thermodynamics of the chiral recognition process.

Q4: I am observing peak tailing in my chromatogram. What are the common causes and solutions?

A4: Peak tailing can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support. Adding a small amount of an acidic or basic modifier to the mobile phase can help to suppress these interactions and improve peak shape. For example, for neutral or slightly acidic compounds like Maackiain, adding 0.1% of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase in reversed-phase mode can be beneficial. Another cause could be column overload; try diluting your sample and injecting a smaller volume. Finally, a contaminated or degraded column can also lead to poor peak shape, in which case, column flushing or replacement might be necessary.

Q5: What is "peak splitting" and how can I troubleshoot it?

A5: Peak splitting, where a single peak appears as two or more, can be due to several issues. One common cause is a mismatch between the injection solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Other potential causes include a partially blocked frit in the column or tubing, or a void at the head of the column. If all peaks in the chromatogram are split, it points towards a system issue before the column. If only a single analyte peak is split, it might be an issue specific to that compound's interaction with the stationary phase under the current conditions.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution
Symptom Possible Cause Suggested Solution
Single, sharp peakInappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs (e.g., cellulose-based, amylose-based). Polysaccharide-based columns are a good starting point for pterocarpans.
Non-optimal mobile phaseSystematically vary the mobile phase composition. For normal phase, adjust the ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase and consider different pH levels or additives.
Inappropriate temperatureOptimize the column temperature. Lower temperatures often increase resolution but also increase analysis time and backpressure.
Broad, unresolved peakLow column efficiencyEnsure the column is properly packed and has not degraded. Check for system leaks or excessive dead volume.
Mobile phase compositionFine-tune the mobile phase as described above. Small changes in modifier percentage can have a large impact.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak TailingSecondary interactions with stationary phaseAdd a modifier to the mobile phase (e.g., 0.1% TFA for acidic/neutral compounds in reversed-phase).
Column overloadDilute the sample and/or reduce the injection volume.
Column contamination or degradationFlush the column with a strong, compatible solvent as per the manufacturer's instructions. If the problem persists, the column may need replacement.
Peak FrontingColumn overloadDilute the sample and/or reduce the injection volume.
Poorly packed column bedThis is a less common issue with modern columns but may require column replacement.
Issue 3: Irreproducible Retention Times
Symptom Possible Cause Suggested Solution
Drifting retention timesInadequate column equilibrationEnsure the column is equilibrated with the mobile phase for a sufficient time before each injection, especially after changing the mobile phase composition.
Temperature fluctuationsUse a column oven to maintain a constant and stable temperature.
Mobile phase composition changing over timeEnsure the mobile phase is well-mixed and degassed. If using a multi-component mobile phase, check for selective evaporation of the more volatile components.
Sudden changes in retention timeLeak in the HPLC systemCheck all fittings for leaks.
Air bubbles in the pump or detectorDegas the mobile phase and prime the pump.

Data Presentation

The following tables present representative data for the chiral separation of pterocarpan (B192222) enantiomers, which can be used as a starting point for method development for this compound.

Table 1: Representative Chiral HPLC Parameters for Pterocarpan Enantiomer Separation (Normal Phase)

ParameterCondition ACondition B
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 285 nmUV at 285 nm
Retention Time (Enantiomer 1) ~ 8.5 min~ 10.2 min
Retention Time (Enantiomer 2) ~ 9.8 min~ 12.1 min
Resolution (Rs) > 1.5> 1.8

Table 2: Representative Chiral HPLC Parameters for Pterocarpan Enantiomer Separation (Reversed-Phase)

ParameterCondition CCondition D
Chiral Stationary Phase Chiralcel® OJ-RH (Cellulose tris(4-methylbenzoate))Chiralpak® AD-RH (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 150 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water (60:40, v/v) with 0.1% Formic AcidMethanol / Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 0.5 mL/min0.7 mL/min
Temperature 35 °C40 °C
Detection UV at 285 nmUV at 285 nm
Retention Time (Enantiomer 1) ~ 12.3 min~ 9.5 min
Retention Time (Enantiomer 2) ~ 14.1 min~ 11.0 min
Resolution (Rs) > 1.6> 1.5

Experimental Protocols

Protocol 1: Chiral Method Development and Optimization in Normal Phase

This protocol outlines a systematic approach to developing a chiral separation method for Maackiain enantiomers using a polysaccharide-based CSP in normal phase mode.

  • Column Selection:

    • Begin with a Chiralcel® OD-H or Chiralpak® AD-H column (250 x 4.6 mm, 5 µm). These are robust starting points for this class of compounds.

  • Mobile Phase Screening:

    • Prepare several mobile phases with varying ratios of n-hexane and an alcohol modifier (2-propanol or ethanol).

    • Start with a high percentage of n-hexane, for example:

      • n-Hexane / 2-Propanol (95:5, v/v)

      • n-Hexane / 2-Propanol (90:10, v/v)

      • n-Hexane / 2-Propanol (80:20, v/v)

    • Equilibrate the column with the first mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Initial Analysis:

    • Prepare a racemic standard of Maackiain at a concentration of approximately 1 mg/mL in the mobile phase.

    • Inject 10 µL of the standard solution.

    • Monitor the chromatogram for any sign of peak separation (e.g., a shoulder on the peak or two distinct peaks).

  • Optimization:

    • Mobile Phase Composition: If no separation is observed, screen other alcohol modifiers (e.g., ethanol). If partial separation is achieved, fine-tune the percentage of the alcohol modifier in small increments (e.g., 1-2%) to maximize resolution.

    • Flow Rate: Once a promising mobile phase is identified, the flow rate can be optimized. Lowering the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution, at the cost of longer analysis times.

    • Temperature: Investigate the effect of temperature using a column oven. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) to find the optimal balance between resolution and peak shape.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_decision Decision cluster_outcome Outcome CSP_Selection Select Chiral Stationary Phase (CSP) MP_Screening Prepare Mobile Phase Screening Solvents CSP_Selection->MP_Screening Sample_Prep Prepare Racemic Maackiain Standard MP_Screening->Sample_Prep Equilibrate Equilibrate Column Inject Inject Sample Equilibrate->Inject Analyze Analyze Chromatogram Inject->Analyze Resolution_Check Resolution > 1.5? Analyze->Resolution_Check Optimize Optimize Mobile Phase / Temperature / Flow Rate Resolution_Check->Optimize No Method_Developed Method Developed Resolution_Check->Method_Developed Yes Optimize->Equilibrate cluster_prep cluster_prep cluster_prep->Equilibrate

Caption: A typical experimental workflow for developing a chiral HPLC separation method.

Troubleshooting_Workflow Start Poor or No Resolution Observed Check_CSP Is the CSP appropriate for Pterocarpans? Start->Check_CSP Screen_CSPs Screen Different CSPs Check_CSP->Screen_CSPs No Optimize_MP Is the Mobile Phase Optimized? Check_CSP->Optimize_MP Yes Screen_CSPs->Optimize_MP Vary_Modifier Vary Modifier Type & Concentration Optimize_MP->Vary_Modifier No Optimize_Temp Is Temperature Optimized? Optimize_MP->Optimize_Temp Yes Vary_Modifier->Optimize_Temp Vary_Temp Vary Temperature (e.g., 15-40°C) Optimize_Temp->Vary_Temp No Check_Column Check Column Health Optimize_Temp->Check_Column Yes Vary_Temp->Check_Column Flush_Column Flush or Replace Column Check_Column->Flush_Column Poor Success Resolution Achieved Check_Column->Success Good Flush_Column->Start

Caption: A logical troubleshooting guide for improving the resolution of Maackiain enantiomers.

References

Stabilization of (-)-Maackiain for long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of (-)-Maackiain for long-term storage and handling. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a pterocarpan, a type of isoflavonoid, found in various plants like Sophora flavescens and Trifolium pratense. It exhibits a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Ensuring its stability during storage and handling is crucial to maintain its chemical integrity and biological activity, leading to reproducible and reliable experimental results.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored under the following conditions to minimize degradation:

  • Temperature: -20°C or lower.

  • Light: Protected from light. Store in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: As a dry, lyophilized powder to prevent hydrolysis.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions are more susceptible to degradation than the solid compound. Follow these guidelines for optimal stability:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO). Avoid protic solvents like methanol (B129727) or ethanol (B145695) for long-term storage.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) to minimize the volume of solvent added to your experimental system.

  • Dissolution: If solubility is an issue, gentle warming (to 37°C) or sonication can aid in dissolution.[2]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage or -20°C for short-term storage.[3]

Q4: What are the main factors that can cause this compound to degrade?

A4: Like other isoflavonoids, this compound is susceptible to degradation from several factors:

  • pH: It is particularly unstable in alkaline (basic) conditions.[4] Acidic and neutral conditions are generally more favorable for its stability.[5]

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.[6]

  • Light: Photodegradation can occur upon exposure to UV or visible light.[4]

  • Temperature: Elevated temperatures can accelerate degradation.[7][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Difficulty dissolving this compound powder. 1. Incorrect solvent choice. 2. Low-quality or non-anhydrous solvent. 3. Compound has aggregated.1. Use high-purity, anhydrous DMSO as the primary solvent. 2. Ensure the solvent is dry as absorbed water can reduce solubility. 3. Use gentle warming (37°C) or a sonicator bath to aid dissolution.[2]
Precipitation observed in stock solution after storage. 1. Solvent evaporation. 2. Repeated freeze-thaw cycles. 3. Exceeded solubility limit upon cooling.1. Ensure vials are tightly sealed. 2. Aliquot stock solutions into single-use volumes. 3. If precipitation occurs upon thawing, gently warm and vortex the solution before use. Prepare fresh solutions if precipitation persists.
Inconsistent experimental results between batches. 1. Degradation of this compound in stock solution. 2. Inconsistent final DMSO concentration in experiments.1. Prepare fresh stock solutions more frequently. 2. Ensure the final concentration of DMSO is consistent across all experiments and is below a level that affects the assay (typically <0.5%).[2]
Loss of biological activity over time. 1. Chemical degradation of this compound.1. Review storage and handling procedures. 2. Perform a stability check of your stock solution using an analytical method like HPLC.

Quantitative Data on Stability

Stress Condition Typical Conditions Expected Stability of this compound Reference Compounds
Acid Hydrolysis 0.1 M HCl, 60-80°CGenerally StableIsoflavones from Trifolium pratense[4][9]
Base Hydrolysis 0.1 M NaOH, Room TempUnstable , significant degradation expectedIsoflavones from Trifolium pratense[4][9]
Oxidation 3-30% H₂O₂, Room TempModerately Stable to UnstableIsoflavones from Trifolium pratense[4][9]
Thermal Degradation 80-100°CDegradation increases with temperatureFlavonoids in herbal drugs[7]
Photodegradation UV and/or visible light exposureUnstable , degradation expectedIsoflavones from Trifolium pratense[4][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 80°C for 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and analyze at 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light, for 2, 8, and 24 hours.

    • Thermal Degradation: Place the solid powder in a hot air oven at 100°C for 24 and 48 hours. Also, heat the stock solution at 80°C for 24 and 48 hours.

    • Photostability: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: Analyze the stressed samples and a non-stressed control using a stability-indicating HPLC-UV method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 280-310 nm, to be determined experimentally).

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that degradation product peaks do not co-elute with the main this compound peak.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (1 M HCl, 80°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to stress oxidation Oxidation (6% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal (Solid & Solution, 80-100°C) prep->thermal Expose to stress photo Photostability (ICH Q1B) prep->photo Expose to stress analysis HPLC-UV Analysis acid->analysis Analyze samples base->analysis Analyze samples oxidation->analysis Analyze samples thermal->analysis Analyze samples photo->analysis Analyze samples evaluation Compare stressed vs. control Identify degradation peaks analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

Solubility_Troubleshooting start This compound not dissolving? solvent Using anhydrous DMSO? start->solvent warm Tried gentle warming (37°C)? solvent->warm Yes solution1 Switch to high-purity, anhydrous DMSO solvent->solution1 No sonicate Tried sonication? warm->sonicate Yes solution2 Warm solution gently warm->solution2 No solution3 Sonicate the solution sonicate->solution3 No final Consider compound purity or consult supplier sonicate->final Yes yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No

Caption: Troubleshooting guide for this compound solubility issues.

References

Investigating poor reproducibility in (-)-Maackiain bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor reproducibility in (-)-Maackiain bioactivity assays.

Section 1: General Troubleshooting and Compound Integrity

This section addresses common issues related to the handling of this compound and general experimental setup that can be significant sources of variability.

Question: We are observing significant variability in our results between experiments. Where should we begin troubleshooting?

Answer: Poor reproducibility can arise from multiple factors. A systematic approach is essential to identify the root cause. We recommend starting with the fundamentals: the compound itself, followed by cell culture conditions and general lab practices, before moving to assay-specific parameters.

Here is a logical workflow to diagnose the source of inconsistency:

G General Troubleshooting Workflow for this compound Assays cluster_0 Step 1: Foundational Checks cluster_1 Step 2: Protocol and Reagent Review cluster_2 Step 3: Assay-Specific Investigation cluster_3 Step 4: Resolution A Start: Inconsistent Results Observed B Verify Compound Integrity (Purity, Storage, Solubility) A->B C Standardize Cell Culture (Source, Passage, Health) B->C D Review Assay Protocol (SOPs, Calculations) C->D E Check Reagent Quality (Expiry, Lot-to-Lot Variability) D->E F Troubleshoot Specific Assay (e.g., Inflammasome, Nrf2) E->F G Validate Controls (Positive, Negative, Vehicle) F->G H Analyze Data Statistically G->H I Isolate and Correct Variable H->I

Caption: A logical workflow for troubleshooting irreproducible results.

Question: Our this compound stock solution in DMSO appears to have precipitated after being stored at -20°C. Is it still usable?

Answer: Precipitation can significantly alter the effective concentration of your compound, leading to poor reproducibility. It is not recommended to use a stock solution with visible precipitate.

  • Solubility: this compound should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) use to prevent degradation[1].

  • Recommendation: Discard the precipitated stock. When preparing a new stock, ensure the compound is fully dissolved. Gentle warming and vortexing can help. If solubility issues persist, consider preparing fresh dilutions from a solid powder for each experiment, although this can introduce its own variability. Always centrifuge the vial before opening to collect all material.

Question: How critical is the final DMSO concentration in our cell culture media?

Answer: Very critical. While DMSO is a common solvent, concentrations can significantly impact cellular processes, leading to artifacts that confound results.

  • General Guideline: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally at or below 0.1%.

  • Vehicle Control: It is mandatory to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as your highest this compound concentration to distinguish the compound's effects from solvent-induced effects.

Section 2: Assay-Specific Troubleshooting

Inflammasome Activation Assays (NLRP3)

This compound has been shown to amplify NLRP3 inflammasome activation in response to stimuli like nigericin (B1684572), leading to increased Caspase-1 cleavage and IL-1β production[2][3][4].

Question: We are not observing the expected amplification of Caspase-1 cleavage or IL-1β secretion when co-treating with this compound and nigericin. What could be the issue?

Answer: This issue often stems from the two-step nature of the inflammasome activation assay. Both the "priming" and "activation" steps are critical for a robust signal.

Potential CauseTroubleshooting Steps
Inefficient Priming The priming step, typically with Lipopolysaccharide (LPS), is required to upregulate pro-IL-1β and NLRP3 expression. Confirm the activity of your LPS stock; its potency can vary between lots. Test a dose-response curve for LPS (e.g., 10-100 ng/mL for 3-4 hours) to find the optimal priming condition for your specific cells[2].
Suboptimal Stimulant Concentration The concentration of the NLRP3 activator (e.g., nigericin) is crucial. A concentration that is too high can cause rapid cell death, masking the amplifying effect of this compound. A concentration that is too low may not provide a sufficient signal. Perform a dose-response for nigericin (e.g., 1-5 µM) to find a concentration that gives a sub-maximal response, allowing you to observe amplification[2].
Cell Health and Density Inflammasome activation is highly sensitive to cell health. Do not use cells of a high passage number. Ensure cells are plated at a consistent density and are in a healthy, logarithmic growth phase. Over-confluent or stressed cells will respond poorly.
Presence of Serum Some studies note that this compound-mediated activation of Caspase-1 is dependent on factors present in serum[2]. If you are performing assays in serum-free media, this could be the cause. Ensure your assay media contains serum if required by the protocol.
Anti-inflammatory and Antioxidant Response Assays (NF-κB & Nrf2)

This compound has also been reported to inhibit the NF-κB pathway and activate the AMPK/Nrf2/HO-1 and PKC-Nrf2 pathways, which are associated with anti-inflammatory and antioxidant responses[1][5][6][7].

Question: The inhibitory effect of this compound on LPS-induced inflammatory markers (like NO or TNF-α) is inconsistent. Why?

Answer: Reproducibility in anti-inflammatory assays often depends on the strength and consistency of the pro-inflammatory stimulus.

  • LPS Activity: As with inflammasome assays, the source and preparation of LPS are critical. Use a reliable source and prepare fresh dilutions. Test the dose-response of LPS in your specific cells (e.g., RAW 264.7 macrophages) to ensure you are working in the linear range of the response curve[5].

  • Cell Confluency: The inflammatory response can be density-dependent. Plate cells at a consistent density for all experiments.

  • Timing of Treatment: The timing of this compound pre-treatment relative to LPS stimulation can drastically alter the outcome. Systematically optimize the pre-incubation time with this compound before adding LPS.

Question: We are having trouble detecting a consistent increase in Nrf2 nuclear translocation or HO-1 expression after this compound treatment. What should we check?

Answer: The activation of the Nrf2 pathway can be transient and is often sensitive to the basal stress level of the cells.

Potential CauseTroubleshooting Steps
High Basal Nrf2 Activity If cells are stressed due to culture conditions (e.g., over-confluency, nutrient depletion), the basal level of Nrf2 activation may already be high. This can mask or blunt the response to this compound. Ensure your cells are healthy and harvested at 70-80% confluency.
Incorrect Timepoint Nrf2 nuclear translocation is often an early and transient event. You may be missing the peak response. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal timepoint for observing Nrf2 activation and the subsequent expression of its target gene, HO-1[5].
Detection Method Sensitivity Western blotting for Nrf2 can be challenging. Validate your primary antibody to ensure it is specific and sensitive. For nuclear translocation, ensure your subcellular fractionation protocol is efficient and yields pure nuclear and cytoplasmic fractions. Check for loading control purity (e.g., Lamin B1 for nuclear, Tubulin/Actin for cytoplasmic).

Section 3: Signaling Pathways and Data Summary

Understanding the molecular pathways this compound modulates is key to designing robust experiments.

G Key Signaling Pathways Modulated by this compound cluster_0 Pro-Inflammatory / Inflammasome cluster_1 Anti-inflammatory / Antioxidant Maackiain_inflam This compound NLRP3 NLRP3 Inflammasome Activation Maackiain_inflam->NLRP3 Amplifies Vimentin Vimentin Production Maackiain_inflam->Vimentin Induces Nigericin Nigericin / ATP Nigericin->NLRP3 Activates Casp1 Caspase-1 Cleavage NLRP3->Casp1 IL1b IL-1β Secretion Casp1->IL1b Vimentin->NLRP3 Promotes Formation Maackiain_anti This compound AMPK AMPK Maackiain_anti->AMPK Activates PKC PKC Maackiain_anti->PKC Activates NFkB NF-κB Pathway Maackiain_anti->NFkB Inhibits Nrf2 Nrf2 Activation (Nuclear Translocation) AMPK->Nrf2 PKC->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant & Anti-inflammatory Response HO1->Antioxidant Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Signaling pathways influenced by this compound.

Summary of Effective Concentrations

The following table summarizes concentrations of this compound used in various published bioactivity assays. This can serve as a starting point for dose-response experiments.

BioactivityCell LineConcentration RangeKey FindingsReference
Inflammasome Amplification dTHP-1 macrophages100 ng/mLPotently amplified nigericin-mediated Caspase-1 cleavage and IL-1β production.[2][4]
Anti-Allergic HeLa, RBL-2H30 - 30 µMInhibited PMA-induced H1R expression and antigen-stimulated IL-4 expression.[1]
Anti-inflammatory / Sepsis RAW 264.7 macrophagesNot specified in abstractReduced LPS-induced inflammatory cytokines and ROS. Activated AMPK/Nrf2/HO-1 pathway.[5]
Neuroprotection PC12 cellsDose-dependentProtected against Aβ-induced oxidative stress and cell injury via PKC-Nrf2 pathway.[6]
Diabetic Nephropathy Rat model (in vivo)10 - 20 mg/kgAttenuated oxidative stress and inflammation via Nrf2/HO-1 and TLR4/NF-κB pathways.[7]

Section 4: Experimental Protocols

Protocol: NLRP3 Inflammasome Activation Assay

This protocol is adapted from studies demonstrating this compound's effect on inflammasome activation[2][8][9].

  • Cell Seeding: Seed differentiated THP-1 (dTHP-1) or bone marrow-derived macrophages (BMDMs) in 12-well plates at a density of 7 x 10⁵ cells/mL. Allow cells to adhere overnight.

  • Priming: Replace the medium with fresh medium containing an optimized concentration of LPS (e.g., 100 ng/mL). Incubate for 3-4 hours. This is the "Signal 1" to upregulate pro-IL-1β.

  • Activation: After priming, treat the cells with the NLRP3 activator, nigericin (e.g., 5 µM), for 1 hour. This is "Signal 2".

  • Compound Treatment: Sequentially treat the cells with this compound (e.g., 100 ng/mL) for 1 hour.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Centrifuge to remove cell debris. Store at -80°C for analysis of secreted IL-1β (by ELISA) and LDH (for cytotoxicity).

    • Cell Lysate: Gently wash the remaining cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Store at -80°C for Western blot analysis.

  • Analysis:

    • ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.

    • Western Blot: Analyze cell lysates for cleaved Caspase-1 (p20 subunit) and NLRP3. Analyze supernatant for secreted cleaved Caspase-1. Use β-actin as a loading control for the lysate.

    • LDH Assay: Measure LDH release in the supernatant to assess pyroptosis/cell death, which is a downstream consequence of inflammasome activation.

Protocol: Western Blot for Nrf2 Activation
  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7, PC12) and grow to 70-80% confluency. Treat with this compound at various concentrations and for different time points (a time-course is recommended).

  • Subcellular Fractionation (for Nrf2 Translocation):

    • Harvest cells and wash with ice-cold PBS.

    • Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear fractions.

    • Store fractions at -80°C.

  • Whole-Cell Lysate (for HO-1 Expression):

    • Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer with inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear loading control, anti-β-actin or anti-GAPDH for cytoplasmic/whole-cell loading control).

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

  • Densitometry: Quantify band intensity using software like ImageJ. For Nrf2 translocation, normalize the nuclear Nrf2 signal to the Lamin B1 signal. For HO-1 expression, normalize to the β-actin/GAPDH signal.

References

Dose-range finding and optimization for in vivo studies of (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting in-vivo studies with (-)-Maackiain.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for in vivo efficacy studies with this compound?

Based on published literature, oral administration of this compound at doses of 10 and 20 mg/kg body weight has been used in rat models of type 2 diabetes for a duration of 7 weeks.[1][2] For antitumor effects in nasopharyngeal carcinoma xenograft models, doses resulting in a 30-40% reduction in tumor weight and volume have been documented. It is crucial to perform a dose-range finding study to determine the optimal dose for your specific animal model and disease indication.

Q2: How should this compound be formulated for oral administration?

While specific formulation details are often study-dependent, it is important to consider the low bioavailability of this compound.[3] Its absorption may be enhanced when administered as part of a plant extract compared to its pure form, potentially due to improved solubility or reduced metabolism by other components in the extract.[3] Researchers should consider using appropriate vehicles to enhance solubility and absorption.

Q3: What are the known pharmacokinetic properties of this compound?

This compound generally exhibits low bioavailability and rapid elimination.[3] A study on the metabolites of maackiain (B7765809) in rats after oral administration found that its biotransformation mainly involves oxidation, dehydrogenation, and conjugation (sulfate, glucosylation, and glucuronic acid).[4] Understanding these properties is essential for designing dosing schedules that maintain therapeutic concentrations.

Q4: What is the known in vivo toxicity profile of this compound?

Toxicity investigations suggest that this compound is non-toxic to most cells and can be selectively cytotoxic.[3] However, at high concentrations, it has been reported to have toxic effects on human embryonic kidney cells and vascular smooth muscle cells.[1] Acute toxicity studies, such as determining the Maximum Tolerated Dose (MTD), are recommended before initiating long-term efficacy studies.[5][6] There was no significant difference in body weight between control and maackiain-treated groups in a study on nasopharyngeal carcinoma xenografts, suggesting good tolerance at the effective dose.

Q5: What are the known mechanisms of action for this compound in vivo?

This compound has been shown to exert its effects through various signaling pathways:

  • Anti-inflammatory and Antioxidant Effects: It can activate the Nrf2/heme oxygenase-1 (HO-1) pathway, which is dependent on AMP-activated protein kinase (AMPK), to reduce inflammation and oxidative stress.[1] It also shows protective effects against amyloid-beta-induced injury by activating the PKC-Nrf2 pathway.[7]

  • Immunostimulatory Effects: It can amplify the activation of the NLRP3 inflammasome and caspase-1, leading to increased production of IL-1β.[8][9][10][11][12]

  • Anti-cancer Effects: In nasopharyngeal carcinoma, this compound has been found to inhibit the MAPK/Ras signaling pathway.

Troubleshooting Guide

Issue: High variability in experimental results between animals.

  • Possible Cause: Inconsistent dosing due to poor formulation.

    • Solution: Ensure this compound is fully solubilized or evenly suspended in the vehicle before each administration. Prepare fresh formulations regularly.

  • Possible Cause: Low and variable oral bioavailability.[3]

    • Solution: Consider alternative routes of administration if oral dosing proves unreliable. If using oral gavage, ensure consistent technique and timing relative to feeding schedules.

Issue: No observable therapeutic effect at the initial dose.

  • Possible Cause: The selected dose is below the therapeutic window for your model.

    • Solution: Conduct a dose-escalation study to determine a more effective dose. Refer to the dose-response relationships observed in published studies.

  • Possible Cause: Rapid metabolism and elimination of the compound.[3]

    • Solution: Increase the dosing frequency (e.g., from once to twice daily) to maintain plasma concentrations within the therapeutic range. Pharmacokinetic modeling may help in optimizing the dosing regimen.

Issue: Signs of toxicity (e.g., weight loss, lethargy) are observed.

  • Possible Cause: The administered dose is too high.

    • Solution: Immediately reduce the dose or cease administration. Refer to your dose-range finding and MTD study data to select a lower, non-toxic dose.[5][6][13] It's important to differentiate between compound-related toxicity and adverse effects of the vehicle or administration procedure.

Data Summary

Table 1: In Vivo Efficacy Data for this compound

Model Species Dose Route Duration Observed Effect Reference
Type 2 Diabetic NephropathyRat10 and 20 mg/kgOral7 weeksSuppressed alterations in metabolic parameters, lipid profile, and kidney functionality markers.[1][2]
Sepsis (CLP-induced)MouseNot specifiedNot specifiedNot specifiedReduced organ injury, systemic inflammation, and oxidative stress.[1]
Nasopharyngeal Carcinoma (xenograft)Not specifiedNot specifiedNot specifiedNot specified30-40% reduction in tumor weight and volume.

Experimental Protocols

Protocol 1: General Dose-Range Finding Study

This is a general guideline; specific parameters should be optimized for your experimental setup.

  • Animal Model: Select a small cohort of healthy animals (e.g., mice or rats) of the same sex and age.

  • Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), select a starting dose. A common approach is to start with a fraction of the in vitro effective concentration, converted to an in vivo dose. Alternatively, a wide range of doses (e.g., 10, 50, 100, 500 mg/kg) can be tested in small groups of animals.

  • Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage). Include a vehicle control group.

  • Observation: Monitor animals closely for signs of toxicity at regular intervals (e.g., 1, 2, 4, 24, and 48 hours post-dose). Record observations such as changes in weight, behavior, and physical appearance.

  • Endpoint: The highest dose that does not cause significant toxicity or mortality is often considered the Maximum Tolerated Dose (MTD) for a single administration.[6] This information is then used to set the dose range for subsequent efficacy studies.[5][14]

Visualizations

experimental_workflow Figure 1. General Workflow for In Vivo Studies cluster_preclinical Pre-clinical Evaluation cluster_in_vivo In Vivo Testing cluster_analysis Data Analysis in_vitro In Vitro Efficacy & Cytotoxicity formulation Formulation Development in_vitro->formulation dose_range Dose-Range Finding (MTD) formulation->dose_range pk_study Pharmacokinetic Study dose_range->pk_study efficacy_study Efficacy Study pk_study->efficacy_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis

Caption: General workflow for in vivo studies.

signaling_pathway Figure 2. Key Signaling Pathways of this compound cluster_nrf2 Anti-inflammatory / Antioxidant cluster_inflammasome Immunostimulatory cluster_mapk Anti-cancer maackiain This compound ampk AMPK maackiain->ampk pkc PKC maackiain->pkc nlrp3 NLRP3 Inflammasome maackiain->nlrp3 mapk_ras MAPK/Ras Pathway maackiain->mapk_ras inhibits nrf2 Nrf2 ampk->nrf2 pkc->nrf2 ho1 HO-1 nrf2->ho1 antioxidant_response Antioxidant & Anti-inflammatory Response ho1->antioxidant_response caspase1 Caspase-1 nlrp3->caspase1 il1b IL-1β Production caspase1->il1b proliferation_apoptosis Inhibition of Proliferation Induction of Apoptosis mapk_ras->proliferation_apoptosis

Caption: Key signaling pathways of this compound.

References

Refining purification protocols to remove impurities from (-)-Maackiain isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-Maackiain.

Frequently Asked Questions (FAQs)

Q1: What are the common sources for isolating this compound?

A1: this compound is a pterocarpan (B192222) phytoalexin found in various plants. The most common sources for its isolation include species from the Sophora genus, particularly Sophora flavescens and Sophora subprostrata, as well as from Maackia amurensis and Red Clover (Trifolium pratense).[1]

Q2: What are the typical impurities encountered during the purification of this compound?

A2: Impurities in this compound isolates can be broadly categorized as follows:

  • Structurally Related Compounds: These include other flavonoids, isoflavonoids, and pterocarpans that are co-extracted from the plant material. Examples include sophoraflavanone G, leachianone A, formononetin, and trifolirhizin (B192568) (the glycoside of maackiain).

  • General Plant Matrix Components: Depending on the plant part used, impurities such as waxes, resins, chlorophyll, oils, mucilages, and carotenoids can be present in the initial extract.

  • Degradation Products: Pterocarpans can be susceptible to oxidation, leading to degradation products. For instance, oxidation of this compound can yield compounds like 6a-hydroxymaackiain (B600481) and 6,6a-dihydroxy-maackiain. Phase II metabolites, such as maackiain-sulfate and maackiain-glucuronide, may also be present.

  • Process-Related Impurities: These include residual solvents, reagents, and other contaminants introduced during the extraction and purification steps.

Q3: Which analytical techniques are recommended for assessing the purity of this compound isolates?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. When coupled with a mass spectrometer (LC-MS), it allows for the sensitive and specific detection and quantification of the target compound and its potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirmation of the isolated compound.

Troubleshooting Guide

Problem 1: Low yield of this compound after initial extraction.

Possible Cause Suggested Solution
Inefficient Extraction Solvent The polarity of the extraction solvent may not be optimal for this compound. As a moderately polar isoflavonoid, solvents like ethanol, methanol (B129727), or acetone, often in aqueous mixtures, are effective. Experiment with different solvent systems and ratios to maximize yield.
Incomplete Cell Lysis The plant material may not be sufficiently ground or homogenized, preventing the solvent from accessing the target compound. Ensure the plant material is finely powdered before extraction.
Degradation during Extraction Prolonged exposure to heat or light during extraction can degrade this compound. Employ extraction methods that minimize heat exposure, such as sonication or microwave-assisted extraction, and protect the extract from light.

Problem 2: Co-elution of impurities with this compound during chromatographic purification.

Possible Cause Suggested Solution
Suboptimal Chromatographic Conditions The mobile phase composition or gradient may not be providing adequate separation. For reversed-phase chromatography, adjust the gradient slope of the organic modifier (e.g., acetonitrile (B52724) or methanol) and the aqueous phase. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.
Inappropriate Stationary Phase The chosen column chemistry may not be suitable for separating this compound from closely related impurities. While C18 columns are common, consider alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns, which offer different separation mechanisms based on π-π interactions.
Column Overload Injecting too much sample can lead to peak broadening and poor resolution. Reduce the sample concentration or injection volume.

Problem 3: Presence of unknown peaks in the final purified sample.

Possible Cause Suggested Solution
Degradation of this compound The compound may have degraded during purification or storage. Use LC-MS to identify the molecular weights of the unknown peaks and compare them to known degradation products. Ensure storage conditions are appropriate (e.g., -20°C, protected from light).
Contamination from Solvents or Equipment Impurities from solvents or improperly cleaned equipment can be introduced. Use high-purity solvents and thoroughly clean all glassware and equipment before use. Run a blank injection to check for system contaminants.
Carryover from Previous Injections Residual sample from a previous run may be eluting in the current chromatogram. Implement a robust column washing step between injections.

Experimental Protocols

Protocol 1: MPLC Purification of this compound from Sophora flavescens

This protocol is adapted from a method described for the isolation of compounds from Sophora flavescens.[2]

  • Crude Extraction:

    • Obtain a crude extract of Sophora flavescens.

    • Dissolve approximately 950 mg of the crude extract in a suitable solvent.

  • Medium Pressure Liquid Chromatography (MPLC):

    • Column: Reversed-phase silica (B1680970) gel (e.g., YMC ODS-AQ, 10 µm, 220 g).

    • Mobile Phase: A stepwise gradient of methanol (MeOH) in water (H₂O).

    • Gradient Program:

      • 35% to 100% MeOH over 90 minutes.

    • Flow Rate: 20 mL/min.

    • Fraction Collection: Collect fractions based on the elution profile.

  • Analysis and Pooling:

    • Analyze the collected fractions by HPLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Analytical HPLC Method for Purity Assessment

This is a general-purpose reversed-phase HPLC method suitable for analyzing the purity of this compound isolates.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start with a suitable initial percentage of B (e.g., 20%).

    • Increase the percentage of B linearly over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Include a column wash step with a high percentage of B (e.g., 95%) and a re-equilibration step at the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

Visualizations

Experimental_Workflow Start Crude Plant Extract Pre_Purification Pre-Purification (e.g., Liquid-Liquid Extraction) Start->Pre_Purification Chromatography Chromatographic Separation (e.g., MPLC, Prep-HPLC) Pre_Purification->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC, LC-MS) Fraction_Collection->Purity_Analysis Purity_Analysis->Chromatography Re-purification needed Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Fractions meet purity criteria Final_Product Purified this compound Pooling->Final_Product Troubleshooting_Logic Start Impure this compound Isolate Impurity_Type Identify Impurity Type (LC-MS, NMR) Start->Impurity_Type Related_Compound Structurally Related Compound Impurity_Type->Related_Compound Co-eluting peaks Matrix_Compound Plant Matrix Component Impurity_Type->Matrix_Compound Broad, unresolved peaks Degradation_Product Degradation Product Impurity_Type->Degradation_Product New, unexpected peaks Optimize_Chroma Optimize Chromatography (Gradient, Stationary Phase) Related_Compound->Optimize_Chroma Pre_Treatment Add Pre-Purification Step (e.g., SPE, LLE) Matrix_Compound->Pre_Treatment Modify_Handling Modify Handling/Storage (Temperature, Light) Degradation_Product->Modify_Handling

References

Validation & Comparative

A Comparative Analysis of Natural versus Synthetic (-)-Maackiain in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory effects of natural (-)-maackiain, a pterocarpan (B192222) found in plants such as Sophora flavescens, against its synthetic counterpart. Due to a significant lack of published data on the anti-inflammatory properties of synthetic this compound, this document primarily summarizes the well-documented effects of the natural compound, establishing a benchmark for future comparative studies. The information presented herein is intended to guide research efforts and highlight the therapeutic potential of this compound.

Executive Summary

Natural this compound has demonstrated notable immunomodulatory activities, primarily through the activation of the AMPK/Nrf2/HO-1 signaling pathway and its interaction with the NLRP3 inflammasome. These mechanisms contribute to the reduction of pro-inflammatory markers and oxidative stress. While the total synthesis of this compound has been achieved, comprehensive studies evaluating the anti-inflammatory efficacy of the synthetic version are currently unavailable in the public domain. This guide presents the existing data on natural this compound to facilitate a foundational understanding and to underscore the critical need for direct comparative analysis with its synthetic equivalent.

Quantitative Data on the Anti-inflammatory Effects of Natural this compound

The following tables summarize the reported in vitro effects of natural this compound on key inflammatory markers. This data has been compiled from various studies utilizing lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for assessing anti-inflammatory activity.

Table 1: Inhibition of Nitric Oxide (NO) Production by Natural this compound

Cell LineTreatmentConcentration% Inhibition of NO ProductionIC50 ValueReference
RAW 264.7This compoundNot SpecifiedData not available in this formatNot Reported[1][2]
BV-2This compoundNot SpecifiedSignificant Inhibition12.0 µM (for a similar pterocarpan)[3]

Note: Specific percentage inhibition and IC50 values for this compound's effect on NO production in RAW 264.7 cells were not explicitly detailed in the reviewed literature, though its inhibitory action is mentioned. The IC50 value from a study on similar pterocarpanoids is included for context.

Table 2: Modulation of Pro-inflammatory Cytokine Production by Natural this compound

Cell LineTreatmentCytokineEffectReference
RAW 264.7LPS + this compoundTNF-α, IL-6, MCP-1Inhibition of release[4]
dTHP-1Nigericin + this compoundIL-1βPotent amplification of production[4]

It is important to note the dual role of this compound, which appears to inhibit the release of certain pro-inflammatory cytokines while amplifying the production of IL-1β in the context of inflammasome activation.

Key Signaling Pathways Modulated by Natural this compound

Natural this compound exerts its anti-inflammatory and antioxidant effects by influencing two primary signaling cascades: the AMPK/Nrf2/HO-1 pathway and the NLRP3 inflammasome pathway.

AMPK/Nrf2/HO-1 Signaling Pathway

This pathway is a critical regulator of cellular homeostasis, protecting against oxidative stress and inflammation. This compound has been shown to activate AMP-activated protein kinase (AMPK), which in turn promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[5] Nuclear Nrf2 then binds to the antioxidant response element (ARE), leading to the transcription of protective genes, including heme oxygenase-1 (HO-1).[5]

AMPK_Nrf2_HO1_Pathway cluster_nucleus Nucleus Maackiain This compound AMPK AMPK Maackiain->AMPK Activates Nrf2_Keap1 Nrf2-Keap1 Complex AMPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Transcription Anti_Inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_Inflammatory Leads to

Caption: AMPK/Nrf2/HO-1 Signaling Pathway Activation by this compound.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.[4] Interestingly, studies on natural this compound reveal a nuanced interaction with this pathway. While often considered anti-inflammatory, this compound has been shown to potently amplify nigericin-mediated caspase-1 cleavage and subsequent IL-1β production in LPS-primed macrophages.[4] This suggests a potential immunostimulatory role in specific contexts, possibly by enhancing the response to certain pathogens.

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B Upregulates NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulates IL1B IL-1β (active) pro_IL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Nigericin Nigericin Nigericin->NLRP3_inactive Activates Maackiain This compound Casp1 Caspase-1 (active) Maackiain->Casp1 Amplifies Cleavage ASC ASC NLRP3_active->ASC Recruits Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruits ASC->Inflammasome pro_Casp1->Inflammasome Inflammasome->Casp1 Cleaves Casp1->pro_IL1B Cleaves

Caption: this compound's Modulation of the NLRP3 Inflammasome Pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of compounds like this compound.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]

2. Compound Treatment:

  • The following day, remove the culture medium.

  • Pre-treat the cells with various concentrations of the test compound (e.g., natural or synthetic this compound) for 1-2 hours. Include a vehicle control (e.g., DMSO).

3. LPS Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL.[6]

  • Include an unstimulated control group (cells with media and vehicle only) and an LPS-only control group.

  • Incubate for a specified period (e.g., 24 hours for cytokine and NO measurements).

4. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent assay.[7] The absorbance is read at 540-550 nm.

  • Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the cytokine concentrations using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][8]

Experimental Workflow: In Vitro Anti-inflammatory Screening

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-well Plates (1-2 x 10^5 cells/well) cell_culture->seeding adhesion Incubate Overnight for Adhesion seeding->adhesion pretreatment Pre-treat with this compound (Natural vs. Synthetic) adhesion->pretreatment lps_stimulation Stimulate with LPS (10-100 ng/mL) pretreatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Cell Supernatant incubation->supernatant_collection analysis Analysis supernatant_collection->analysis griess_assay Griess Assay for NO analysis->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) analysis->elisa results Compare Inhibitory Effects griess_assay->results elisa->results

References

A Comparative Guide to Analytical Methods for (-)-Maackiain Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, quality control of natural products, or investigations into the biological roles of (-)-Maackiain, the accurate and precise quantification of this pterocarpan (B192222) is paramount. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) are two powerful and widely employed techniques for the quantitative analysis of such phytochemicals.

This guide provides an objective comparison of these two analytical methods for the quantification of this compound. The selection of an analytical method is often a balance between the required sensitivity, selectivity, cost, and the complexity of the sample matrix. This document summarizes their performance based on published experimental data, details their respective methodologies, and provides a visual workflow to aid in methodological selection and validation.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of a validated UPLC-MS/MS method for the analysis of this compound. While a complete validated HPLC-UV method with all parameters for this compound was not available in the reviewed literature, representative performance characteristics for HPLC-UV methods used for similar flavonoid compounds are included to provide a reasonable basis for comparison.

Validation Parameter UPLC-MS/MS HPLC-UV (Representative)
Principle Separation by ultra-performance liquid chromatography, followed by mass analysis based on the mass-to-charge ratio of the analyte and its fragments, providing high selectivity and sensitivity.Separation based on polarity using a liquid chromatograph, with detection via UV absorbance.
Linearity (R²) > 0.99≥ 0.999
Limit of Detection (LOD) 4.88 nM[1][2]1.18 ± 0.45 µg/mL
Limit of Quantification (LOQ) 9.75 nM[1]3.6 ± 0.31 µg/mL
Precision (%RSD) Intra-day: < 15%, Inter-day: < 11.2%[1]< 2%
Accuracy/Recovery (%) 85.7% - 122.2%[1]98.37 ± 3.44%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

UPLC-MS/MS Method for this compound Quantification in Blood

This method is highly sensitive and selective, making it ideal for quantifying low levels of this compound and its metabolites in complex biological matrices like blood plasma.[1][2]

1. Sample Preparation:

  • A one-step protein precipitation is used to extract the analytes from plasma.

  • Add methanol (B129727) to the plasma sample to precipitate proteins.[1]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • The supernatant is collected for UPLC-MS/MS analysis.[1]

2. Chromatographic and Mass Spectrometric Conditions:

  • System: Waters Acquity™ UPLC system with a diode array detector.[1]

  • Column: Waters BEH C18 column (50 × 2.1 mm I.D., 1.7 µm).[1]

  • Mobile Phase: A gradient of 100% water (Mobile Phase A) and 100% acetonitrile (B52724) (Mobile Phase B).[1]

  • Gradient Elution:

    • 0–0.5 min, 0–10 % MPB

    • 0.5–2.5 min, 10–50 % MPB

    • 2.5–3.0 min, 50–75 % MPB

    • 3.0–3.5 min, 75–95 % MPB

    • 3.5–3.7 min, 95-0 % MPB

    • 3.7–4.0 min, 0% MPB[1]

  • Flow Rate: 0.6 ml/min.[1]

  • Column Temperature: 60 °C.[1]

  • Injection Volume: 10 µl.[1]

  • Internal Standard: Formononetin (1 µM in methanol).[1]

  • Mass Spectrometer: API 3200 Qtrap triple quadrupole mass spectrometer with a TurboIonSpray™ source.[1]

  • Ionization Mode: Negative ionization electrospray.[1]

  • Detection: Multiple Reaction Monitoring (MRM).[1]

Representative HPLC-UV Method for Flavonoid Quantification

This method is suitable for the routine quantification of flavonoids in less complex sample matrices. The following is a general protocol that would be adapted and validated specifically for this compound.

1. Sample Preparation:

  • For plant extracts, homogenization with a solvent like 80% methanol is common.

  • The extract is then filtered, and the solvent is evaporated.

  • The residue is reconstituted in the initial mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Elution: Isocratic or gradient elution can be used depending on the complexity of the sample.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: The UV detector would be set at the wavelength of maximum absorbance for this compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods, such as UPLC-MS/MS and HPLC-UV, for the quantification of this compound. This process ensures that both methods provide comparable and reliable results, which is a critical step in analytical method development and transfer.

Caption: Workflow for cross-validation of two analytical methods.

References

Unveiling the Antifungal Potential of (-)-Maackiain: A Comparative Analysis Against Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data highlights the potential of (-)-Maackiain, a naturally occurring pterocarpan, as a noteworthy antifungal agent. This guide offers a comparative analysis of its efficacy against leading commercial antifungal drugs, providing researchers, scientists, and drug development professionals with essential data for future research and development.

This compound, a phytoalexin found in plants of the Fabaceae family, has demonstrated significant antimicrobial properties.[1] This report synthesizes available in vitro data, comparing its activity with established antifungal agents across various fungal pathogens.

Comparative Efficacy: In Vitro Antifungal Activity

Quantitative data on the antifungal activity of this compound and its structural analogs, alongside commercial antifungal agents, are presented below. Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50) values are key indicators of antifungal potency.

Table 1: Antifungal Efficacy (IC50 in µM) of Pterocarpan Derivatives Against Phytopathogenic Fungi

CompoundFungal SpeciesIC50 (µM)
Homopterocarpin (B190395)Colletotrichum lindemuthianum823.1[2]
Colletotrichum gloeosporioides946.1[2]
Medicarpin (a related pterocarpan)Colletotrichum lindemuthianum335.4[2]
Colletotrichum gloeosporioides577.3[2]
Carbendazim (Commercial Fungicide)Colletotrichum lindemuthianum<35.2[2]
Colletotrichum gloeosporioides<35.2[2]

Table 2: In Vitro Activity (MIC in µg/mL) of Commercial Antifungal Agents Against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Micafungin0.002 - 1.000.008 - 0.1250.015
Amphotericin BNot specifiedNot specifiedNot specified
Fluconazole (B54011)Not specifiedNot specifiedNot specified
ItraconazoleNot specifiedNot specifiedNot specified
MiconazoleNot specifiedNot specifiedNot specified
FlucytosineNot specifiedNot specifiedNot specified
CaspofunginNot specifiedNot specifiedNot specified
VoriconazoleNot specifiedNot specifiedNot specified

Note: Data for some commercial agents against C. albicans is extensive and varies between studies. The provided Micafungin data is from a study on azole-resistant isolates.[3][4]

Table 3: In Vitro Activity (MIC in µg/mL) of Commercial Antifungal Agents Against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Amphotericin B0.0600 - 4.00000.7130 (Mean)Not specified
Itraconazole0.0600 - 8.00001.0490 (Mean)Not specified
Voriconazole0.03 - 16Not specifiedNot specified
Posaconazole0.03 - 16Not specifiedNot specified
Caspofungin (MEC)0.007 - 8Not specifiedNot specified
Micafungin (MEC)0.007 - 8Not specifiedNot specified

Note: For echinocandins like Caspofungin and Micafungin, Minimum Effective Concentration (MEC) is often used instead of MIC.[5][6]

Table 4: In Vitro Activity (MIC in µg/mL) of Commercial Antifungal Agents Against Trichophyton rubrum

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Terbinafine≤0.0310.0080.015
Itraconazole≤0.031 - 1.0Not specifiedNot specified
Ketoconazole0.0625 - 2Not specifiedNot specified
Griseofulvin0.25 - 2.0Not specifiedNot specified
Fluconazole>64 (for resistant isolates)Not specifiedNot specified

[7][8]

Mechanisms of Action: A Tale of Two Strategies

Commercial antifungal agents operate through well-defined molecular pathways. In contrast, the direct antifungal mechanism of this compound is still under investigation, though the broader activity of pterocarpans offers valuable insights.

Commercial Antifungal Agents:

  • Azoles (e.g., Fluconazole, Itraconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.

  • Echinocandins (e.g., Micafungin, Caspofungin): Inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, leading to cell wall instability and lysis.

  • Allylamines (e.g., Terbinafine): Inhibit the enzyme squalene (B77637) epoxidase, another key enzyme in the ergosterol biosynthesis pathway.

G Simplified Mechanism of Commercial Antifungal Agents cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_cell_wall Fungal Cell Wall Synthesis Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane component of UDP-glucose UDP-glucose β-(1,3)-glucan β-(1,3)-glucan UDP-glucose->β-(1,3)-glucan β-(1,3)-glucan synthase Fungal Cell Wall Fungal Cell Wall β-(1,3)-glucan->Fungal Cell Wall component of Allylamines (Terbinafine) Allylamines (Terbinafine) Squalene epoxidase Squalene epoxidase Allylamines (Terbinafine)->Squalene epoxidase inhibits Azoles (Fluconazole) Azoles (Fluconazole) Lanosterol 14α-demethylase Lanosterol 14α-demethylase Azoles (Fluconazole)->Lanosterol 14α-demethylase inhibits Echinocandins (Micafungin) Echinocandins (Micafungin) β-(1,3)-glucan synthase β-(1,3)-glucan synthase Echinocandins (Micafungin)->β-(1,3)-glucan synthase inhibits Polyenes (Amphotericin B) Polyenes (Amphotericin B) Polyenes (Amphotericin B)->Fungal Cell Membrane binds to ergosterol in Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis disruption leads to Fungal Cell Wall->Cell Lysis instability leads to

Mechanism of Commercial Antifungals

This compound and Pterocarpans:

Pterocarpans, including this compound, are classified as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[1] Their mechanism of action is thought to be multi-targeted, a characteristic that could be advantageous in overcoming drug resistance. Potential mechanisms include:

  • Disruption of the cell membrane: Pterocarpans may interfere with the structure and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of cellular respiration: Some studies suggest that these compounds can interfere with mitochondrial function, disrupting the electron transport chain and ATP synthesis.

  • Interaction with cellular macromolecules: Pterocarpans may also bind to and inactivate essential enzymes or interfere with nucleic acid synthesis.

Recent research has also shed light on the immunomodulatory properties of this compound, showing that it can amplify the activation of the NLRP3 inflammasome and caspase-1 in macrophages. This suggests that part of its in vivo efficacy may be due to the enhancement of the host's innate immune response to fungal pathogens.

G Postulated Antifungal Mechanism of Pterocarpans Pterocarpans (e.g., this compound) Pterocarpans (e.g., this compound) Fungal Cell Membrane Fungal Cell Membrane Pterocarpans (e.g., this compound)->Fungal Cell Membrane disrupts integrity Mitochondria Mitochondria Pterocarpans (e.g., this compound)->Mitochondria inhibits respiration Cellular Enzymes & DNA Cellular Enzymes & DNA Pterocarpans (e.g., this compound)->Cellular Enzymes & DNA inactivates/interferes with Cell Death Cell Death Fungal Cell Membrane->Cell Death Mitochondria->Cell Death Cellular Enzymes & DNA->Cell Death

Antifungal Action of Pterocarpans

Experimental Protocols: A Framework for Antifungal Susceptibility Testing

The following outlines a standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, adaptable for natural products like this compound.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts and molds) to obtain fresh, viable colonies.

  • A suspension of the fungal cells or spores is prepared in a sterile saline solution or broth.

  • The suspension is adjusted to a specific turbidity, corresponding to a known concentration of cells/spores (e.g., using a spectrophotometer or McFarland standards).

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO for poorly water-soluble compounds like this compound).

  • Serial two-fold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.

  • The final volume in each well is typically 200 µL.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours for yeasts, longer for molds).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

  • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

G Broth Microdilution Antifungal Susceptibility Testing Workflow Fungal Culture Fungal Culture Prepare Fungal Suspension Prepare Fungal Suspension Fungal Culture->Prepare Fungal Suspension Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Fungal Suspension->Inoculate Microtiter Plate Antifungal Stock Solution Antifungal Stock Solution Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate Antifungal Stock Solution->Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results (Visual/Spectrophotometer) Read Results (Visual/Spectrophotometer) Incubate Plate->Read Results (Visual/Spectrophotometer) Determine MIC Determine MIC Read Results (Visual/Spectrophotometer)->Determine MIC

Antifungal Susceptibility Workflow

Future Directions and Conclusion

While the available data on the antifungal activity of this compound is promising, further research is imperative. Direct comparative studies using standardized methodologies against a broader range of clinically relevant fungal pathogens are needed to fully elucidate its therapeutic potential. The multi-targeted mechanism of action suggested for pterocarpans could offer a significant advantage in an era of increasing antifungal resistance. The immunomodulatory properties of this compound also warrant further investigation as a potential dual-action therapeutic strategy. This guide serves as a foundational resource to stimulate and inform future research in this exciting area of natural product-based drug discovery.

References

In Vivo Anticancer Efficacy of (-)-Maackiain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer properties of the natural compound (-)-Maackiain against standard-of-care chemotherapeutic agents in two aggressive cancer types: nasopharyngeal carcinoma (NPC) and triple-negative breast cancer (TNBC). The information is compiled from preclinical xenograft studies to support further research and development.

Executive Summary

This compound, a pterocarpan (B192222) phytoalexin, has demonstrated significant tumor growth inhibition in mouse xenograft models of both nasopharyngeal carcinoma and triple-negative breast cancer. In a head-to-head comparison in an NPC model, this compound showed comparable, albeit slightly lower, efficacy to the standard chemotherapeutic agent cisplatin. In a TNBC model, this compound exhibited a dose-dependent reduction in tumor volume and weight. While direct comparative studies with standard TNBC treatments are lacking, this guide provides available data for an indirect assessment against paclitaxel (B517696) and doxorubicin. The anticancer effects of this compound are attributed to its modulation of key signaling pathways, including the MAPK/Ras pathway in NPC and the miR-374a/GADD45A axis in TNBC.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of this compound compared to standard chemotherapeutic agents in NPC and TNBC xenograft models.

Table 1: In Vivo Efficacy in Nasopharyngeal Carcinoma (NPC) Xenograft Model

Treatment AgentDosage and AdministrationCell LineTumor Growth Inhibition (TGI)Reference
This compound 20 mg/kg, i.p.CNE1 & CNE2CNE1: 29.19% (volume), 30.62% (weight)CNE2: 26.86% (volume), 38.99% (weight)
Cisplatin 5 mg/kg, i.p.CNE1 & CNE2Not explicitly stated, but tumors were smaller than the control group.
Cisplatin 3 mg/kg, i.p., weeklyXeno76 (PDX)85.4%[1]

Table 2: In Vivo Efficacy in Triple-Negative Breast Cancer (TNBC) Xenograft Model

Treatment AgentDosage and AdministrationCell LineTumor Growth Inhibition (TGI)Reference
This compound (Low Dose) 25 mg/kg/day, i.p.MDA-MB-231Significant reduction in tumor volume and weight compared to control.[2]
This compound (High Dose) 50 mg/kg/day, i.p.MDA-MB-231Significantly greater reduction in tumor volume and weight compared to the low-dose group.[2]
Paclitaxel Not specifiedMDA-MB-231Statistically significant differences in tumor volume compared to the control group were observed.
Doxorubicin Not specified4T1 (syngeneic)Differential response observed, with a subset of tumors showing suppressed growth.[3][4]

Experimental Protocols

This compound in Nasopharyngeal Carcinoma Xenograft Model[1]
  • Cell Lines: Human nasopharyngeal carcinoma cell lines CNE1 and CNE2 were used.

  • Animal Model: BALB/c nude mice were used.

  • Tumor Implantation: CNE1 or CNE2 cells were subcutaneously injected into the flank of the mice.

  • Treatment: When tumors reached a certain volume, mice were randomly assigned to three groups:

    • Control group: Normal saline (0.2 mL).

    • This compound group: 20 mg/kg.

    • Cisplatin group: 5 mg/kg (positive control).

  • Efficacy Evaluation: Tumor volume and weight were measured at the end of the experiment.

This compound in Triple-Negative Breast Cancer Xenograft Model[3]
  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231 was used.

  • Animal Model: 4-week-old nude mice were used.

  • Tumor Implantation: MDA-MB-231 cells (2x10^6) were injected into the mammary fat pads.

  • Treatment: After tumor establishment, mice were randomly divided into three groups (n=10):

    • Control group.

    • Low dose group: this compound 25 mg/kg/day via intraperitoneal injection for 28 days.

    • High dose group: this compound 50 mg/kg/day via intraperitoneal injection for 28 days.

  • Efficacy Evaluation: Tumor volumes were recorded throughout the experiment, and tumor weights were assessed after 28 days.

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects by modulating distinct signaling pathways in different cancer types.

MAPK/Ras Signaling Pathway in Nasopharyngeal Carcinoma

In NPC, this compound inhibits the MAPK/Ras signaling pathway.[5][6][7] This pathway is a critical regulator of cell proliferation, differentiation, and survival. By inhibiting this pathway, this compound leads to cell cycle arrest and apoptosis in NPC cells.

MAPK_Ras_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Maackiain Maackiain Maackiain->Ras Inhibits Proliferation Proliferation Transcription_Factors->Proliferation Promotes Apoptosis Apoptosis

Caption: this compound inhibits the MAPK/Ras signaling pathway in NPC.

miR-374a/GADD45A Axis in Triple-Negative Breast Cancer

In TNBC, this compound's anticancer activity is mediated through the modulation of the miR-374a/GADD45A axis.[2][8] this compound downregulates the expression of microRNA-374a (miR-374a), which is an oncomiR. The downregulation of miR-374a leads to the upregulation of its target, Growth Arrest and DNA Damage-inducible alpha (GADD45A), a tumor suppressor gene that promotes apoptosis.

miR374a_GADD45A_Pathway Maackiain Maackiain miR-374a miR-374a Maackiain->miR-374a Downregulates GADD45A GADD45A miR-374a->GADD45A Inhibits Apoptosis Apoptosis GADD45A->Apoptosis Promotes

Caption: this compound promotes apoptosis in TNBC via the miR-374a/GADD45A axis.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a general workflow for the in vivo validation of anticancer compounds using xenograft models.

Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., CNE1, MDA-MB-231) Implantation Subcutaneous or Orthotopic Implantation into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Drug_Administration Drug Administration (e.g., i.p. injection) Treatment_Groups->Drug_Administration Efficacy_Measurement Tumor Volume and Weight Measurement Drug_Administration->Efficacy_Measurement Data_Analysis Statistical Analysis Efficacy_Measurement->Data_Analysis

Caption: General workflow for in vivo anticancer drug efficacy studies.

Conclusion

This compound demonstrates promising in vivo anticancer activity against both nasopharyngeal carcinoma and triple-negative breast cancer. Its efficacy in NPC is comparable to cisplatin, a standard-of-care agent. In TNBC, it shows a clear dose-dependent antitumor effect. The distinct mechanisms of action in these two cancer types highlight its potential as a versatile anticancer agent. Further preclinical studies, particularly direct comparative investigations with a broader range of standard chemotherapies in TNBC, are warranted to fully elucidate its therapeutic potential and position it for future clinical development.

References

Comparative Efficacy of (-)-Maackiain Across Diverse Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Maackiain, a naturally occurring pterocarpan (B192222) isoflavonoid, has garnered significant interest in oncological research for its potential as an anticancer agent. This guide provides a comparative analysis of the cytotoxic and mechanistic effects of this compound on various cancer cell lines, based on available experimental data. The information is intended to facilitate further research and drug development efforts by offering a structured overview of the compound's activity.

Comparative Cytotoxicity and Cellular Effects

This compound exhibits a range of cytotoxic and anti-proliferative effects on different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, along with observed effects on apoptosis and the cell cycle, are summarized below.

Cancer TypeCell Line(s)IC50 (µM)Apoptosis InductionCell Cycle ArrestKey Signaling Pathway(s)
Triple-Negative Breast Cancer (TNBC) MDA-MB-23125.24 (24h)Yes (Dose-dependent increase)Not explicitly detailedmiR-374a/GADD45A Axis
BT54920.99 (24h)Yes (Dose-dependent increase)Not explicitly detailedmiR-374a/GADD45A Axis
Nasopharyngeal Carcinoma (NPC) CNE1116.65 (24h), 41.71 (48h), 20.28 (72h)YesYesMAPK/Ras Signaling Pathway
CNE280.28 (24h), 25.14 (48h), 16.36 (72h)YesYesMAPK/Ras Signaling Pathway
Promyelotic Leukemia HL-60Not specifiedYes (Dose- and time-dependent)Not explicitly detailedNot explicitly detailed

Note: There is a notable lack of publicly available data on the specific effects of this compound on lung, colon, and prostate cancer cell lines. The information presented here is based on studies of other cancer types. Further research is warranted to elucidate the compound's efficacy against these prevalent cancers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect specific proteins in a sample to understand the effect of this compound on protein expression levels.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, proteins of the MAPK/Ras pathway) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and a general experimental workflow for its evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines treatment This compound Treatment start->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate cell_dist Cell Cycle Distribution cell_cycle->cell_dist protein_exp Protein Expression western_blot->protein_exp conclusion Comparative Efficacy ic50->conclusion apoptosis_rate->conclusion cell_dist->conclusion protein_exp->conclusion TNBC_pathway Maackiain This compound miR374a miR-374a Maackiain->miR374a downregulates GADD45A GADD45A Maackiain->GADD45A upregulates miR374a->GADD45A Apoptosis Apoptosis GADD45A->Apoptosis Proliferation Cell Proliferation & Invasion GADD45A->Proliferation NPC_pathway Maackiain This compound MAPK_Ras MAPK/Ras Pathway Maackiain->MAPK_Ras inhibits Proliferation Cell Proliferation MAPK_Ras->Proliferation Apoptosis Apoptosis MAPK_Ras->Apoptosis

Comparative Analysis of (-)-Maackiain's Interaction with Key Molecular Targets in Inflammation and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the experimental validation of (-)-Maackiain's interaction with several key molecular targets involved in inflammatory and metabolic signaling pathways. The performance of this compound is compared with established alternative modulators of these pathways, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's potential as a therapeutic agent.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β.

This compound's Activity
Comparison with Alternative NLRP3 Inflammasome Modulators

A well-characterized inhibitor of the NLRP3 inflammasome is MCC950. In contrast to the enhancing effect of this compound, MCC950 potently inhibits NLRP3 activation.

CompoundTargetBioactivity (IC50)Assay Type
MCC950 NLRP3 Inflammasome~7.5 nMIL-1β release in mouse bone marrow-derived macrophages (BMDMs)
~8.1 nMIL-1β release in human monocyte-derived macrophages (MDMs)

Signaling Pathway and Experimental Workflow

NLRP3_Pathway cluster_stimuli Stimuli (Signal 2) cluster_cell Macrophage cluster_inflammasome Inflammasome Assembly Nigericin Nigericin NLRP3 NLRP3 Nigericin->NLRP3 Activates ATP ATP ATP->NLRP3 Activates ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β (secreted) Pro_IL1b->IL1b Vimentin Vimentin Vimentin->NLRP3 Promotes Assembly Maackiain This compound Maackiain->Vimentin Induces MCC950 MCC950 MCC950->NLRP3 Inhibits

Caption: NLRP3 Inflammasome Activation Pathway and Modulation.

Exp_Workflow_NLRP3 Start Cell Culture (e.g., BMDMs, THP-1) Priming Priming with LPS (Signal 1) Start->Priming Treatment Treatment with This compound or Comparator Priming->Treatment Activation Activation with Nigericin or ATP (Signal 2) Treatment->Activation Incubation Incubation Activation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA IL-1β ELISA Supernatant->ELISA Western_Blot Caspase-1 Western Blot Cell_Lysis->Western_Blot Data_Analysis Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental Workflow for NLRP3 Inflammasome Assay.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its inhibition is a key therapeutic strategy for many inflammatory diseases.

This compound's Activity

This compound has been reported to inhibit the NF-κB signaling pathway. Studies have shown that it can reduce the levels of inflammatory cytokines that are downstream of NF-κB. For instance, in a model of sepsis, Maackiain reduced inflammatory cytokine levels in LPS-stimulated macrophages[3]. Another study demonstrated that Maackiain prevents the translocation of the p65 subunit of NF-κB to the nucleus in response to amyloid-beta stimulation in PC12 cells. While these studies indicate an inhibitory effect, specific IC50 values for direct NF-κB inhibition by this compound are not consistently reported.

Comparison with Alternative NF-κB Inhibitors

Parthenolide, a sesquiterpene lactone, is a well-known inhibitor of the NF-κB pathway, primarily through the direct inhibition of IκB kinase (IKK).

CompoundTargetBioactivity (IC50)Assay Type
Parthenolide NF-κB1.091 - 2.620 µMInhibition of cytokine expression in TLR4-stimulated cells
IKKβ~5 µMIn vitro kinase assay

Signaling Pathway and Experimental Workflow

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates TNFa TNF-α TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex IκBα-p65/p50 IkB->NFkB_complex Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation NFkB_complex->NFkB_p65_p50 Releases Gene_Expression Inflammatory Gene Expression NFkB_translocated->Gene_Expression Activates Maackiain This compound Maackiain->NFkB_p65_p50 Inhibits Translocation Parthenolide Parthenolide Parthenolide->IKK Inhibits

Caption: NF-κB Signaling Pathway and Inhibition.

Exp_Workflow_NFkB Start Cell Culture (e.g., RAW 264.7, HeLa) Treatment Pre-treatment with This compound or Comparator Start->Treatment Stimulation Stimulation with LPS or TNF-α Treatment->Stimulation Incubation Incubation Stimulation->Incubation Fractionation Cytoplasmic & Nuclear Fractionation Incubation->Fractionation Reporter_Assay NF-κB Luciferase Reporter Assay Incubation->Reporter_Assay Cytoplasmic_Extract Cytoplasmic Extract Fractionation->Cytoplasmic_Extract Nuclear_Extract Nuclear Extract Fractionation->Nuclear_Extract Western_Blot_pIkB Western Blot for p-IκBα Cytoplasmic_Extract->Western_Blot_pIkB Western_Blot_p65 Western Blot for nuclear p65 Nuclear_Extract->Western_Blot_p65 Data_Analysis Data Analysis Western_Blot_pIkB->Data_Analysis Western_Blot_p65->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Experimental Workflow for NF-κB Activity Assays.

Activation of the AMPK/Nrf2/HO-1 Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation generally leads to a switch from anabolic to catabolic pathways and can have anti-inflammatory effects.

This compound's Activity

A study has shown that Maackiain protects against sepsis by activating the AMPK/Nrf2/HO-1 pathway[3]. This activation leads to a reduction in inflammatory cytokines and reactive oxygen species in LPS-stimulated macrophages. The study demonstrated that the anti-inflammatory and anti-oxidant effects of Maackiain were dependent on the AMPK/Nrf2 axis. However, direct quantitative data, such as EC50 values for AMPK activation by this compound, were not provided.

Comparison with Alternative AMPK Activators

AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) is a widely used pharmacological activator of AMPK. It is a cell-permeable precursor of ZMP, an AMP analog.

CompoundTargetBioactivity (EC50)Assay Type
AICAR AMPK~500 µMCell-based assays (e.g., in hepatocytes)

Signaling Pathway and Experimental Workflow

AMPK_Pathway cluster_cell Cell AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Nrf2 Nrf2 pAMPK->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Expression Anti_Inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_Inflammatory Maackiain This compound Maackiain->AMPK Activates AICAR AICAR AICAR->AMPK Activates

Caption: AMPK/Nrf2/HO-1 Signaling Pathway Activation.

Exp_Workflow_AMPK Start Cell Culture (e.g., RAW 264.7, HepG2) Treatment Treatment with This compound or Comparator Start->Treatment Incubation Incubation Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot for p-AMPK and p-ACC Protein_Quantification->Western_Blot Densitometry Densitometric Analysis Western_Blot->Densitometry Data_Analysis Data Analysis Densitometry->Data_Analysis

Caption: Experimental Workflow for AMPK Activation Assay.

Experimental Protocols

NLRP3 Inflammasome Activation Assay
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) or THP-1 cells are commonly used. THP-1 cells are differentiated into macrophages using PMA.

  • Priming (Signal 1): Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a comparator compound (e.g., MCC950) for 1 hour.

  • Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

  • Sample Collection: The cell culture supernatant is collected for cytokine analysis. The cells are lysed to obtain protein extracts.

  • Analysis:

    • ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific ELISA kit.

    • Western Blot: Cell lysates are analyzed by Western blotting to detect the cleaved (active) form of Caspase-1 (p20 subunit).

NF-κB Activity Assay
  • Cell Culture: Cell lines such as RAW 264.7 macrophages or HEK293 cells with an NF-κB reporter system are used.

  • Treatment: Cells are pre-treated with different concentrations of this compound or a comparator (e.g., Parthenolide) for 1 hour.

  • Stimulation: The NF-κB pathway is activated by treating the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, or longer for reporter gene expression).

  • Analysis:

    • Western Blot for IκBα Phosphorylation: Cytoplasmic extracts are analyzed by Western blotting using an antibody specific for phosphorylated IκBα.

    • Western Blot for p65 Translocation: Nuclear extracts are prepared and analyzed by Western blotting for the presence of the p65 subunit of NF-κB.

    • Reporter Gene Assay: In cells transfected with an NF-κB luciferase reporter plasmid, luciferase activity is measured to quantify NF-κB transcriptional activity.

AMPK Activation Assay
  • Cell Culture: Cell lines such as RAW 264.7 macrophages, HepG2 (liver), or C2C12 (muscle) cells are suitable.

  • Treatment: Cells are treated with various concentrations of this compound or a comparator (e.g., AICAR) for a designated period (e.g., 1-24 hours).

  • Cell Lysis: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

  • Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated AMPK (p-AMPK, at Thr172) and total AMPK. An antibody against a downstream target, phosphorylated ACC (p-ACC), can also be used as an indicator of AMPK activity. A loading control (e.g., β-actin or GAPDH) is also probed.

  • Densitometry: The band intensities are quantified using image analysis software. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.

References

Comparing the biosynthetic pathways of (-)-Maackiain in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Maackiain, a pterocarpan (B192222) phytoalexin, is a key defense compound in many leguminous plants, exhibiting a range of antimicrobial and other biological activities. Its potential applications in medicine and agriculture have spurred interest in understanding and engineering its biosynthetic pathway. This guide provides a comparative overview of the this compound biosynthetic pathway in two notable producer species: red clover (Trifolium pratense) and chickpea (Cicer arietinum). We present a synthesis of current knowledge, including pathway diagrams, comparative data on enzymes and metabolites, and detailed experimental protocols to facilitate further research.

The Biosynthetic Pathway to this compound: A Tale of Two Legumes

The biosynthesis of this compound originates from the general phenylpropanoid pathway, branching off at the level of isoflavonoids. While the core enzymatic steps are conserved, species-specific variations in enzyme isoforms, kinetics, and regulation can influence the efficiency of maackiain (B7765809) production.

The Pathway in Trifolium pratense (Red Clover)

The biosynthetic route to this compound is well-elucidated in red clover. The pathway proceeds through the following key enzymatic steps, starting from the isoflavone (B191592) formononetin (B1673546):

  • Isoflavone 2'-hydroxylase (I2'H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the 2' position of formononetin to produce 2'-hydroxyformononetin (B191511).

  • Isoflavone Reductase (IFR): This enzyme catalyzes the reduction of the double bond in 2'-hydroxyformononetin to yield (3R)-2'-hydroxy-formononetin-isoflavanone (vestitone).

  • Vestitone (B1219705) Reductase (VR): The keto group of vestitone is reduced by VR to form 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049).

  • Pterocarpan Synthase (PTS): This enzyme, a member of the dirigent protein family, catalyzes the final ring closure through dehydration to form (-)-medicarpin.

  • Medicarpin (B1676140) 3-hydroxylase: While not fully characterized in the context of maackiain biosynthesis, it is proposed that a hydroxylase acts on (-)-medicarpin.

  • Pseudobaptigenin Synthase (TpPbS/CYP76F319): This recently discovered cytochrome P450 enzyme is a key step unique to maackiain biosynthesis. It catalyzes the formation of a methylenedioxy bridge from a hydroxylated pterocarpan precursor to form this compound. The precise precursor to this step is still under investigation but is derived from the medicarpin branch.

The Pathway in Cicer arietinum (Chickpea)

The biosynthesis of this compound in chickpea is understood to follow a similar sequence of reactions, with several key enzymes having been identified and characterized. However, the complete pathway and its regulation are not as comprehensively defined as in red clover. Chickpea is known to produce both medicarpin and maackiain as major phytoalexins, often as glycoside conjugates[1][2].

The known and inferred steps in chickpea are:

  • Isoflavone 2'-hydroxylase (I2'H): The presence of this activity is inferred from the production of downstream metabolites.

  • NADPH:isoflavone oxidoreductase (IFR): This enzyme has been purified and characterized from chickpea cell cultures. It reduces 2'-hydroxyformononetin and 2'-hydroxypseudobaptigenin[3][4].

  • Vestitone Reductase (VR): The activity of this enzyme is presumed to be present.

  • Pterocarpan Synthase (PTS): The activity of a pterocarpan synthase, which converts 7,2'-dihydroxy-4'-methoxyisoflavanol to (-)-medicarpin, has been reported in chickpea[4].

  • Pseudobaptigenin Synthase: A cytochrome P450-dependent enzyme that forms a methylenedioxy bridge has been identified in Cicer arietinum[5]. This enzyme is critical for the formation of the pterocarpan ring system of maackiain.

Comparative Pathway Visualization

The following diagrams illustrate the biosynthetic pathways to this compound in Trifolium pratense and the proposed pathway in Cicer arietinum.

Maackiain_Biosynthesis_Trifolium_pratense Formononetin Formononetin 2_Hydroxyformononetin 2'-Hydroxyformononetin Formononetin->2_Hydroxyformononetin I2'H Vestitone Vestitone 2_Hydroxyformononetin->Vestitone IFR Isoflavanol 7,2'-Dihydroxy-4'-methoxyisoflavanol Vestitone->Isoflavanol VR Medicarpin (-)-Medicarpin Isoflavanol->Medicarpin PTS Hydroxylated_Medicarpin Hydroxylated Precursor Medicarpin->Hydroxylated_Medicarpin Hydroxylase Maackiain This compound Hydroxylated_Medicarpin->Maackiain TpPbS

Caption: Biosynthetic pathway of this compound in Trifolium pratense.

Maackiain_Biosynthesis_Cicer_arietinum Formononetin Formononetin 2_Hydroxyformononetin 2'-Hydroxyformononetin Formononetin->2_Hydroxyformononetin I2'H (inferred) Vestitone Vestitone 2_Hydroxyformononetin->Vestitone IFR Isoflavanol 7,2'-Dihydroxy-4'-methoxyisoflavanol Vestitone->Isoflavanol VR (inferred) Medicarpin (-)-Medicarpin Isoflavanol->Medicarpin PTS Hydroxylated_Medicarpin Hydroxylated Precursor Medicarpin->Hydroxylated_Medicarpin Hydroxylase (inferred) Maackiain This compound Hydroxylated_Medicarpin->Maackiain P450-dependent methylenedioxy bridge formation

Caption: Proposed biosynthetic pathway of this compound in Cicer arietinum.

Quantitative Data Comparison

A direct quantitative comparison of all enzyme kinetic parameters and metabolite concentrations across different species is challenging due to variations in experimental conditions and reporting. The following tables summarize the available data to provide a comparative snapshot.

Table 1: Enzyme Kinetic Properties

EnzymePlant SpeciesSubstrateKm (µM)Vmaxkcat (s-1)Reference
Isoflavone Reductase (IFR) Cicer arietinum2'-Hydroxyformononetin6--[3]
2'-Hydroxypseudobaptigenin6--[3]
NADPH20--[3]
2-Hydroxyisoflavanone (B8725905) Dehydratase (HID) Glycine max (Soybean)2,7-dihydroxy-4'-methoxyisoflavanone--1.6[6]
2,7,4'-trihydroxyisoflavanone--5.3[6]
2,5,7,4'-tetrahydroxyisoflavanone--18.1[6]

Note: Kinetic data for many enzymes in the this compound pathway are not yet available, representing a key area for future research.

Table 2: Metabolite Concentrations

MetabolitePlant SpeciesTissue/ConditionConcentration (mg/g DW)Reference
Formononetin Trifolium pratenseFlowering stage2.61 - 4.40[7][8]
Biochanin A Trifolium pratenseFlowering stage1.79 - 3.32[7][8]
This compound Trifolium pratenseExtract0.06% of extract[9]
Formononetin Cicer arietinumSprouts (elicited)Increased up to 80%[10]
Biochanin A Cicer arietinumSprouts (elicited)Increased up to 43%[10]
Medicarpin & Maackiain Cicer arietinumCell culture (elicited)Substantial increase[1]

Note: Concentrations can vary significantly based on plant age, tissue type, and environmental conditions such as elicitor treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Protocol 1: Heterologous Expression and Assay of Isoflavone Synthase (IFS)

Objective: To express and functionally characterize isoflavone synthase, a key cytochrome P450 enzyme.

Workflow Diagram:

IFS_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_assay Enzyme Assay cluster_analysis Analysis Clone_IFS Clone IFS cDNA into expression vector Transform_Yeast Transform into Saccharomyces cerevisiae Clone_IFS->Transform_Yeast Culture_Yeast Culture transformed yeast Transform_Yeast->Culture_Yeast Induce_Expression Induce protein expression (e.g., with galactose) Culture_Yeast->Induce_Expression Harvest_Cells Harvest cells and prepare microsomes Induce_Expression->Harvest_Cells Reaction_Mix Prepare reaction mix: - Microsomes - Substrate (Naringenin) - NADPH Harvest_Cells->Reaction_Mix Incubate Incubate at 30°C Reaction_Mix->Incubate Stop_Reaction Stop reaction (e.g., with ethyl acetate) Incubate->Stop_Reaction Extract_Products Extract products Stop_Reaction->Extract_Products HPLC_Analysis Analyze by HPLC-MS Extract_Products->HPLC_Analysis

Caption: Workflow for heterologous expression and assay of Isoflavone Synthase.

Methodology:

  • Cloning and Expression: The full-length cDNA of the target IFS gene is cloned into a yeast expression vector (e.g., pYES-DEST52). The construct is then transformed into a suitable Saccharomyces cerevisiae strain.

  • Microsome Preparation: Transformed yeast cells are cultured and protein expression is induced. Cells are harvested, and microsomes containing the recombinant IFS are prepared by differential centrifugation.

  • Enzyme Assay: The assay mixture contains the microsomal preparation, the substrate (e.g., naringenin (B18129) or liquiritigenin), and NADPH in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5). The reaction is initiated by adding NADPH and incubated at 30°C.

  • Product Analysis: The reaction is stopped, and the products are extracted with ethyl acetate. The extracted products are then analyzed and quantified by HPLC or LC-MS. The formation of 2-hydroxyisoflavanone or its dehydration product, the corresponding isoflavone (e.g., genistein), indicates IFS activity.

Protocol 2: Assay of Isoflavone Reductase (IFR)

Objective: To measure the activity of IFR, which catalyzes the reduction of 2'-hydroxyisoflavones.

Workflow Diagram:

IFR_Workflow cluster_extraction Enzyme Extraction cluster_assay Enzyme Assay cluster_analysis Data Analysis Homogenize Homogenize plant tissue in extraction buffer Centrifuge Centrifuge to obtain crude protein extract Homogenize->Centrifuge Reaction_Mix Prepare reaction mix: - Protein extract - Substrate (2'-hydroxyformononetin) - NADPH Centrifuge->Reaction_Mix Incubate Incubate at 30°C Reaction_Mix->Incubate Monitor_NADPH Monitor NADPH oxidation at 340 nm Incubate->Monitor_NADPH Calculate_Activity Calculate enzyme activity based on the rate of NADPH consumption Monitor_NADPH->Calculate_Activity

Caption: Workflow for the assay of Isoflavone Reductase activity.

Methodology:

  • Enzyme Extraction: Plant tissue is homogenized in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors). The homogenate is centrifuged to obtain a crude protein extract.

  • Enzyme Assay: The reaction mixture contains the protein extract, the substrate (e.g., 2'-hydroxyformononetin), and NADPH in a suitable buffer. The reaction is initiated by the addition of the substrate.

  • Activity Measurement: IFR activity is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH consumption is used to calculate the enzyme activity.

  • Product Confirmation (Optional): The reaction can be stopped at different time points, and the formation of the product (vestitone) can be confirmed by HPLC analysis.

Protocol 3: Quantification of this compound and Precursors by HPLC

Objective: To extract and quantify this compound and its biosynthetic precursors from plant tissue.

Workflow Diagram:

HPLC_Workflow cluster_extraction Extraction cluster_hplc HPLC Analysis cluster_quantification Quantification Grind_Tissue Grind freeze-dried plant tissue Extract_Solvent Extract with 80% methanol Grind_Tissue->Extract_Solvent Filter_Extract Filter the extract Extract_Solvent->Filter_Extract Inject_Sample Inject filtered extract onto a C18 reverse-phase column Filter_Extract->Inject_Sample Gradient_Elution Elute with a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) Inject_Sample->Gradient_Elution Detect_UV Detect compounds by UV (e.g., at 280 nm) Gradient_Elution->Detect_UV Calculate_Concentration Quantify compounds based on peak areas and standard curves Detect_UV->Calculate_Concentration Standard_Curve Generate standard curves with authentic standards Standard_Curve->Calculate_Concentration

Caption: Workflow for the quantification of this compound and its precursors by HPLC.

Methodology:

  • Extraction: Freeze-dried and ground plant tissue is extracted with a solvent such as 80% methanol. The extract is then filtered before analysis.

  • HPLC Analysis: The extract is injected onto a C18 reverse-phase HPLC column. The compounds are separated using a gradient elution with a mobile phase typically consisting of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection and Quantification: Compounds are detected using a UV detector at a wavelength appropriate for isoflavonoids (e.g., 260-310 nm). Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards of known concentrations.

Future Directions

While significant progress has been made in elucidating the this compound biosynthetic pathway, several areas warrant further investigation. A complete characterization of all enzymes in the pathway in Cicer arietinum is needed to confirm the proposed route. Furthermore, a comprehensive analysis of the kinetic parameters of all biosynthetic enzymes in both Trifolium pratense and Cicer arietinum would provide a more detailed understanding of the pathway's efficiency and potential bottlenecks. Such knowledge is crucial for the successful metabolic engineering of these plants for enhanced production of this valuable phytoalexin.

References

A Head-to-Head Comparison of (-)-Maackiain and its Glycoside Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of the pterocarpan (B192222) (-)-Maackiain and its glycosylated forms, providing key data for researchers in drug discovery and development.

This compound, a naturally occurring pterocarpan found in plants of the Sophora genus, has garnered significant attention for its diverse pharmacological properties. Its glycoside derivatives, such as Trifolirhizin (B192568) and this compound 3-O-glucoside, where a sugar moiety is attached to the parent molecule, are also subjects of investigation. This guide offers a head-to-head comparison of the available experimental data on this compound and its glycosides, focusing on their anti-inflammatory, anticancer, and antimicrobial activities, as well as their underlying mechanisms of action.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its glycoside derivatives can vary significantly, with the presence of the glycoside group often influencing the compound's potency and mechanism of action.

Anticancer Activity

Direct comparative studies have been conducted on the anticancer effects of this compound and its glycoside, Trifolirhizin. In a study on human leukemia (HL-60) cells, both compounds were found to inhibit cell proliferation.[1] Furthermore, cytotoxic effects have been quantified for each compound against various cancer cell lines, as detailed in the table below.

CompoundCell LineActivityIC50 ValueReference
This compound MDA-MB-231 (Triple-Negative Breast Cancer)Cytotoxic25.24 µM[2]
BT-549 (Triple-Negative Breast Cancer)Cytotoxic20.99 µM[2]
Trifolirhizin MKN45 (Gastric Cancer)Cytotoxic33.27 µg/ml[1][3]
A2780 (Ovarian Cancer) & H23 (Lung Cancer)AntiproliferativeSignificant at 100 µM & 250 µM, respectively[4]
Normal Kidney and Liver CellsLow ToxicityIC50 > 250 µg/mL[4]

Note: Direct comparison of IC50 values should be made with caution due to differing cell lines and experimental conditions.

Anti-inflammatory Activity

While direct head-to-head quantitative comparisons of the anti-inflammatory activity are limited, available evidence suggests differing mechanisms. This compound has been shown to amplify nigericin-mediated NLRP3 inflammasome activation.[5] In contrast, its glycoside derivative, Trifolirhizin, has been found to suppress the NLRP3 inflammasome and inhibit the NF-κB and MAPK signaling pathways.[4] Another glycoside, this compound 3-O-glucoside, has been reported to inhibit the expression of proinflammatory mediators, likely through the inhibition of NF-κB activation.[5]

Antimicrobial Activity

Mechanisms of Action: A Tale of Two Pathways

The primary difference in the biological activity between this compound and its glycoside derivatives appears to lie in their modulation of key inflammatory signaling pathways.

This compound: This aglycone has a dual role in inflammation. It can amplify the activation of the NLRP3 inflammasome in response to certain stimuli.[5] However, it also exhibits anti-inflammatory effects through the activation of the AMPK/Nrf2/HO-1 pathway, which is a protective mechanism against oxidative stress and inflammation.[6]

Trifolirhizin (Maackiain Glycoside): In contrast to its aglycone, Trifolirhizin acts as an inhibitor of inflammatory pathways. It has been shown to suppress the activation of the NLRP3 inflammasome and inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][7]

The following diagrams illustrate the known signaling pathways for this compound and Trifolirhizin.

Maackiain_Pathway cluster_maackiain This compound Signaling Maackiain This compound AMPK AMPK Maackiain->AMPK NLRP3 NLRP3 Inflammasome Maackiain->NLRP3 amplifies Nrf2 Nrf2 AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory NLRP3_stim Nigericin NLRP3_stim->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Production Caspase1->IL1b Inflammation_amp Amplified Inflammation IL1b->Inflammation_amp

Caption: Signaling pathways modulated by this compound.

Trifolirhizin_Pathway cluster_trifolirhizin Trifolirhizin Signaling Trifolirhizin Trifolirhizin NFkB NF-κB Pathway Trifolirhizin->NFkB inhibits MAPK MAPK Pathway Trifolirhizin->MAPK inhibits NLRP3_inhib NLRP3 Inflammasome Trifolirhizin->NLRP3_inhib suppresses Inflammation_inhib Inhibition of Inflammation NFkB->Inflammation_inhib MAPK->Inflammation_inhib NLRP3_inhib->Inflammation_inhib

Caption: Signaling pathways inhibited by Trifolirhizin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with compound (e.g., this compound or Trifolirhizin) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Workflow cluster_workflow MIC Assay Workflow start Prepare serial dilutions of compound inoculate Inoculate with microbial suspension start->inoculate incubate Incubate at optimal temperature inoculate->incubate observe Observe for visible growth incubate->observe determine Determine lowest concentration with no growth (MIC) observe->determine

Caption: Workflow for the MIC antimicrobial susceptibility test.

Protocol:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The available evidence suggests that glycosylation significantly alters the biological activity of this compound. While the aglycone, this compound, exhibits a complex modulatory role in inflammation, its glycoside derivative, Trifolirhizin, appears to act as a more direct inhibitor of pro-inflammatory pathways. In terms of anticancer activity, both compounds have demonstrated efficacy, though their potencies vary depending on the cancer cell type.

This guide highlights the importance of considering the glycosylation state when evaluating the therapeutic potential of natural products. Further direct comparative studies, particularly in the areas of anti-inflammatory and antimicrobial activities with quantitative endpoints, are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this compound and its glycoside derivatives.

References

A Comparative Guide to the Purity Assessment and Validation of Commercially Sourced (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Maackiain, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, immunostimulatory, and antifungal properties.[1][2][3] As with any bioactive compound intended for research and drug development, the purity and proper validation of commercially sourced this compound are of paramount importance to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of key aspects of purity assessment for commercially available this compound, supported by established experimental protocols and visual workflows.

Commercial Supplier Purity Comparison

Obtaining this compound of high purity is crucial for accurate in vitro and in vivo studies. While many suppliers offer this compound, the level of quality control and the detail of analytical data provided can vary. Below is a summary of typical purity specifications and analytical methods cited by commercial vendors. It is important to note that a direct comparison of Certificates of Analysis (CoA) is recommended for lot-specific information.

Supplier CategoryTypical Purity SpecificationCommon Analytical Techniques for Purity DeterminationIdentity Confirmation Methods
Specialty Chemical Suppliers ≥98% (by HPLC)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Natural Product Suppliers ≥95% - ≥99% (by HPLC)HPLC, Ultra-Performance Liquid Chromatography (UPLC)MS, ¹H-NMR, ¹³C-NMR
Custom Synthesis Providers As per client specification (e.g., >99%)HPLC, Chiral HPLC, UPLC-MSMS, NMR, Elemental Analysis

Experimental Protocols for Validation

Researchers should independently verify the purity and identity of commercially sourced this compound. The following are detailed protocols for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the percentage purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard (of known purity)

  • Commercially sourced this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (both may contain 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the commercially sourced this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 286 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation of Purity: The purity of the sample is calculated based on the area of the principal peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

  • Introduce a solution of the this compound sample into the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Expected Result: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (C₁₆H₁₂O₅, Molecular Weight: 284.26 g/mol ).[4] In positive ion mode, an [M+H]⁺ ion at m/z 285.07 should be observed. In negative ion mode, an [M-H]⁻ ion at m/z 283.06 should be observed.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming its identity and providing insights into its isomeric purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

Procedure:

  • Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound.[4][5]

Representative ¹H NMR Data (in DMSO-d₆):

  • Signals corresponding to the aromatic protons and the protons of the pterocarpan skeleton should be observed in their characteristic regions.

Enantiomeric Purity Assessment by Chiral HPLC

Since Maackiain exists as enantiomers, it is crucial to determine the enantiomeric purity of the (-)-form.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Procedure:

  • Develop a suitable mobile phase, which often consists of a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol).

  • Inject a solution of the this compound sample.

  • Analysis: The two enantiomers, (+) and this compound, should be resolved into two separate peaks.

  • Calculation of Enantiomeric Excess (e.e.):

    e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Validation & Acceptance start Commercially Sourced This compound dissolve Dissolution in Appropriate Solvent start->dissolve hplc HPLC Purity (≥98%) dissolve->hplc ms Mass Spectrometry (Identity Confirmation) dissolve->ms nmr NMR Spectroscopy (Structural Confirmation) dissolve->nmr chiral_hplc Chiral HPLC (Enantiomeric Purity) dissolve->chiral_hplc compare Compare Data with Reference Standards hplc->compare ms->compare nmr->compare chiral_hplc->compare accept Acceptable for Research Use compare->accept Meets Specifications reject Reject Batch compare->reject Does Not Meet Specifications

Caption: Experimental workflow for the comprehensive purity assessment of commercially sourced this compound.

This compound and the NLRP3 Inflammasome Signaling Pathway

This compound has been reported to enhance the activation of the NLRP3 inflammasome.[1] The following diagram illustrates the canonical NLRP3 inflammasome activation pathway.

NLRP3_Inflammasome_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Inflammasome Assembly & Activation cluster_3 Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NLRP3_exp ↑ NLRP3 Expression NFkB_activation->NLRP3_exp proIL1B_exp ↑ pro-IL-1β Expression NFkB_activation->proIL1B_exp Stimuli Activation Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Maackiain This compound Maackiain->K_efflux enhances ASC ASC NLRP3->ASC recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits Caspase1 Active Caspase-1 pro_caspase1->Caspase1 cleavage pro_IL1B pro-IL-1β Caspase1->pro_IL1B cleaves GasderminD Gasdermin D Caspase1->GasderminD cleaves IL1B Mature IL-1β (Inflammation) pro_IL1B->IL1B Pyroptosis Pyroptosis GasderminD->Pyroptosis

Caption: The role of this compound in enhancing the activation of the NLRP3 inflammasome pathway.

This compound and the NF-κB Signaling Pathway

This compound has also been shown to inhibit the activation of the NF-κB pathway, contributing to its anti-inflammatory effects.[1]

NFkB_Signaling_Pathway cluster_0 Stimulus & Receptor Binding cluster_1 Cytoplasmic Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB (Phosphorylated) IkB->IkB_p NFkB_nuc NF-κB Translocation to Nucleus NFkB->NFkB_nuc Maackiain This compound Maackiain->IKK_complex inhibits IkB_deg IκB Degradation IkB_p->IkB_deg ubiquitination & proteasomal degradation IkB_deg->NFkB releases DNA_binding Binding to κB sites on DNA NFkB_nuc->DNA_binding Gene_exp ↑ Expression of Inflammatory Genes (e.g., COX-2, iNOS, cytokines) DNA_binding->Gene_exp

Caption: The inhibitory effect of this compound on the canonical NF-κB signaling pathway.

References

Comparative Metabolomic Profiling of Plants Overexpressing (-)-Maackiain: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive methodological framework for the comparative metabolomic profiling of plants genetically engineered to overexpress the isoflavonoid (B1168493) phytoalexin, (-)-maackiain. As direct comparative studies on this specific topic are not yet publicly available, this document serves as a practical blueprint for researchers, scientists, and drug development professionals. It outlines established experimental protocols, data presentation standards, and visualization of relevant pathways and workflows to facilitate the design and execution of such studies. The overexpression of this compound, a compound with noted biological activities, holds significant interest for applications in agriculture and medicine. Understanding its impact on the broader plant metabolome is crucial for evaluating the efficacy and potential unintended effects of this genetic modification.

Introduction

This compound is a pterocarpan (B192222) phytoalexin found in various leguminous plants, where it plays a role in defense against pathogens.[1] Metabolic engineering to enhance its production in plants could lead to crops with improved disease resistance or provide a sustainable source for pharmacologically active compounds. However, the introduction of a gene to upregulate a specific metabolite can have wide-ranging effects on the plant's overall metabolic network. Comparative metabolomics provides a powerful tool to assess these changes by comparing the metabolite profiles of genetically modified plants with their wild-type counterparts. This guide details the necessary steps to conduct a robust comparative metabolomic analysis of plants overexpressing this compound.

Experimental Protocols

A successful comparative metabolomics study hinges on meticulous experimental design and execution. The following protocols are based on established methodologies in plant metabolomics.[2][3]

Plant Material and Growth Conditions
  • Plant Species: Select a model plant species suitable for genetic transformation and metabolomic analysis (e.g., Arabidopsis thaliana, Medicago truncatula, or Nicotiana benthamiana).

  • Genetic Lines: Utilize a wild-type (WT) line and at least three independent transgenic lines overexpressing a key gene in the this compound biosynthetic pathway. The use of multiple transgenic lines is crucial to ensure that observed metabolic changes are due to the transgene and not to somaclonal variation or insertion site effects.

  • Growth Conditions: Grow all plants under controlled environmental conditions (e.g., 22°C day/18°C night, 16-hour photoperiod, 60% relative humidity) to minimize environmental variability.

  • Harvesting: Harvest plant tissues (e.g., leaves, roots) at a consistent developmental stage. Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.[2]

Metabolite Extraction
  • Homogenization: Grind the frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Use a pre-chilled extraction solvent suitable for a broad range of metabolites. A common choice is 80% methanol (B129727) in water.

  • Extraction Procedure: Add the extraction solvent to the powdered tissue (e.g., 1 mL per 100 mg of tissue), vortex thoroughly, and incubate at 4°C with shaking for a specified period (e.g., 1 hour).

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For untargeted analysis, it is advisable to pool a small aliquot from each sample to create a quality control (QC) sample.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis
  • Instrumentation: Employ a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-QTOF-MS or UHPLC-Orbitrap-MS).[4][5][6]

  • Chromatographic Separation: Use a reversed-phase C18 column for the separation of semi-polar metabolites. The mobile phases typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A gradient elution should be optimized to achieve good separation of metabolites.

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.

Data Processing and Statistical Analysis
  • Data Pre-processing: Process the raw LC-MS data using software such as XCMS, MetaboAnalyst, or vendor-specific software for peak picking, retention time alignment, and peak integration.[7][8]

  • Metabolite Annotation: Annotate metabolites by comparing their accurate mass, retention time, and MS/MS fragmentation patterns with authentic standards, and public or in-house spectral libraries (e.g., METLIN, MassBank).[9]

  • Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify differences in the metabolite profiles between wild-type and transgenic lines. Use univariate statistical tests (e.g., t-test or ANOVA) to identify individual metabolites that are significantly up- or down-regulated.[10][11]

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison.

Table 1: Hypothetical Comparative Metabolomic Data of Key Metabolites in the this compound Biosynthetic Pathway
MetaboliteWild-Type (Relative Abundance)Overexpression Line (Relative Abundance)Fold Changep-value
L-Phenylalanine1.00 ± 0.120.95 ± 0.150.950.65
Cinnamic acid1.00 ± 0.091.10 ± 0.111.100.42
p-Coumaric acid1.00 ± 0.141.05 ± 0.181.050.78
Liquiritigenin1.00 ± 0.213.50 ± 0.453.50<0.01
Daidzein1.00 ± 0.184.20 ± 0.514.20<0.01
Formononetin1.00 ± 0.256.80 ± 0.826.80<0.001
Calycosin1.00 ± 0.318.50 ± 1.108.50<0.001
Pseudobaptigenin1.00 ± 0.2812.30 ± 1.5012.30<0.001
(-)-Medicarpin1.00 ± 0.359.70 ± 1.259.70<0.001
This compound 1.00 ± 0.40 25.60 ± 3.10 25.60 <0.001

Values are represented as mean ± standard deviation of biological replicates (n=5). Fold change is calculated as the ratio of the mean relative abundance in the overexpression line to the wild-type. The p-value is determined by a two-tailed Student's t-test.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_plant_material Plant Material & Growth cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis cluster_output Output WT Wild-Type Plants Growth Controlled Environment Growth WT->Growth OE Overexpression Lines OE->Growth Harvest Tissue Harvesting & Quenching Growth->Harvest Homogenization Homogenization Harvest->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS DataProcessing Data Processing LCMS->DataProcessing Stats Statistical Analysis DataProcessing->Stats Tables Data Tables Stats->Tables Pathways Pathway Analysis Stats->Pathways

Caption: Experimental workflow for comparative metabolomics.

This compound Biosynthetic Pathway

maackiain_pathway Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCou p-Coumaric acid Cin->pCou C4H Liq Liquiritigenin pCou->Liq CHS, CHI Daid Daidzein Liq->Daid IFS For Formononetin Daid->For HI4'OMT Cal Calycosin For->Cal I3'H Pse Pseudobaptigenin Cal->Pse TpPbS/CYP76F319 Med (-)-Medicarpin Pse->Med P2'H Maa This compound Med->Maa G4'OMT

Caption: Simplified this compound biosynthetic pathway.[1][12]

References

Unambiguous Determination of (-)-Maackiain's Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for establishing the absolute configuration of (-)-Maackiain, a pterocarpan (B192222) with notable biological properties. Its performance is contrasted with alternative chiroptical and spectroscopic techniques, namely Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

This compound, a naturally occurring isoflavonoid, possesses a rigid pterocarpan skeleton with defined stereocenters. The unequivocal assignment of its absolute configuration is paramount for structure-activity relationship studies and the development of potential therapeutic agents. While various analytical methods can provide stereochemical information, single-crystal X-ray diffraction stands as the gold standard for its ability to provide a direct, three-dimensional visualization of the atomic arrangement in a molecule.

Confirmation by X-ray Crystallography: The Gold Standard

The absolute configuration of a derivative of this compound, specifically 7-Hydroxy-4',5'-methylenedioxypterocarpan hemihydrate, has been determined by single-crystal X-ray diffraction.[1] The analysis of the diffraction data provides precise atomic coordinates, bond lengths, and bond angles, culminating in the unambiguous assignment of the stereocenters. A key parameter in this determination is the Flack parameter, which provides a measure of the enantiopurity and the correctness of the assigned absolute configuration of the crystal structure.

Crystallographic Data for 7-Hydroxy-4',5'-methylenedioxypterocarpan hemihydrate[1]
ParameterValue
Chemical FormulaC₁₆H₁₃O₅.₅
Crystal SystemMonoclinic
Space GroupP 1 2₁ 1
a (Å)6.5998(13)
b (Å)7.6711(16)
c (Å)26.547(5)
α (°)90
β (°)91.318(7)
γ (°)90
Volume (ų)1343.7(5)
Temperature (K)273(2)
Radiation typeMoKα
R-factor (all reflections)0.034
Weighted R-factor (all reflections)0.078
Goodness-of-fit1.06

Note: The Flack parameter, a critical indicator for absolute configuration, is ideally close to zero for the correct enantiomer. While not explicitly stated in the initial data, a value near zero would be expected for a confident assignment.

Alternative Methods for Stereochemical Elucidation: A Comparative Overview

While X-ray crystallography provides definitive proof, its requirement for high-quality single crystals can be a limitation. Several spectroscopic techniques offer valuable alternatives for determining or corroborating the absolute configuration of chiral molecules like this compound in solution.

MethodPrincipleAdvantagesLimitations
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules.Applicable to a wide range of molecules in solution, provides rich structural information.Requires comparison with quantum chemical calculations, can be sensitive to conformation.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized ultraviolet-visible light by chiral chromophores.Highly sensitive to the stereochemistry around chromophores, requires small sample amounts.Limited to molecules with suitable chromophores, can be complex to interpret for flexible molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizes chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers.Widely accessible, can be used for a variety of functional groups.Indirect method, may require chemical modification of the analyte, interpretation can be complex.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound are grown by slow evaporation of a suitable solvent or by vapor diffusion techniques.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected using an area detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the chiral molecule is prepared in a suitable infrared-transparent solvent (e.g., CDCl₃, DMSO-d₆).

  • Spectral Acquisition: The VCD and infrared absorption spectra are recorded simultaneously on a VCD spectrometer.

  • Computational Modeling: The 3D structure of the molecule is modeled, and its theoretical VCD spectrum is calculated using quantum chemistry software (e.g., Gaussian).

  • Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum. A good match between the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Spectral Acquisition: The ECD and UV-Vis absorption spectra are recorded on a CD spectropolarimeter.

  • Data Analysis: The Cotton effects (positive or negative peaks) in the ECD spectrum are analyzed. For pterocarpans, the sign of the Cotton effects in specific regions of the spectrum can be correlated to the absolute configuration based on established empirical rules or by comparison with the spectra of known related compounds.[2]

  • Computational Support: Similar to VCD, theoretical ECD spectra can be calculated to aid in the assignment.

NMR Spectroscopy with Chiral Derivatizing Agents
  • Derivatization: The chiral molecule (e.g., containing a hydroxyl group) is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid) to form a mixture of diastereomers.

  • NMR Analysis: The ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture is recorded.

  • Spectral Comparison: The chemical shifts of specific protons or fluorine atoms in the two diastereomers will be different.

  • Configuration Assignment: By analyzing the differences in chemical shifts (Δδ = δS - δR) and applying established models (e.g., the Mosher model), the absolute configuration of the original molecule can be deduced.

Workflow and Logical Relationships

G Workflow for Absolute Configuration Determination of this compound cluster_main cluster_xray X-ray Crystallography (Definitive Method) cluster_alternatives Alternative Spectroscopic Methods (in solution) cluster_vcd_proc cluster_ecd_proc cluster_nmr_proc Start Chiral Molecule This compound) XRay_Crystal Crystal Growth Start->XRay_Crystal VCD VCD Spectroscopy Start->VCD ECD ECD Spectroscopy Start->ECD NMR NMR with Chiral Agents Start->NMR XRay_Data X-ray Diffraction Data Collection XRay_Crystal->XRay_Data XRay_Solve Structure Solution & Refinement XRay_Data->XRay_Solve XRay_Abs Absolute Configuration (Flack Parameter) XRay_Solve->XRay_Abs XRay_Result Unambiguous 3D Structure XRay_Abs->XRay_Result VCD_Exp Experimental Spectrum VCD->VCD_Exp VCD_Calc Quantum Chemical Calculation VCD->VCD_Calc ECD_Exp Experimental Spectrum ECD->ECD_Exp NMR_Deriv Derivatization NMR->NMR_Deriv VCD_Comp Spectral Comparison VCD_Exp->VCD_Comp VCD_Calc->VCD_Comp VCD_Result Assigned Configuration VCD_Comp->VCD_Result ECD_Rules Empirical Rules / Analogs ECD_Exp->ECD_Rules ECD_Result Assigned Configuration ECD_Rules->ECD_Result NMR_Spec NMR Spectrum Acquisition NMR_Deriv->NMR_Spec NMR_Anal Chemical Shift Analysis (Δδ) NMR_Spec->NMR_Anal NMR_Result Assigned Configuration NMR_Anal->NMR_Result

References

Benchmarking the neuroprotective effects of (-)-Maackiain against known compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents that can effectively protect neurons from damage and death is paramount. (-)-Maackiain, a pterocarpan-class isoflavonoid, has emerged as a promising candidate with demonstrated neuroprotective properties. This guide provides an objective comparison of the neuroprotective effects of this compound against well-established neuroprotective compounds: Edaravone, N-acetylcysteine (NAC), and Curcumin. The comparison is based on available experimental data from in vitro studies, with a focus on key mechanisms of action, including antioxidant and anti-inflammatory effects.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of this compound and the selected benchmark compounds is summarized below. The data is compiled from various in vitro studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.

CompoundModel SystemInsultConcentration RangeKey Efficacy DataPutative Mechanism of Action
This compound PC12 cellsAmyloid-beta (Aβ42)1-10 µMDose-dependently increased cell viability, reduced apoptosis, decreased ROS production, and suppressed inflammatory cytokines (TNF-α, IL-1β).[1]Activation of PKC-Nrf2 signaling pathway.[1]
SH-SY5Y cells, C. elegans6-hydroxydopamine (6-OHDA), α-synuclein0.25 - 1 µMReduced dopaminergic neuron damage, diminished α-synuclein accumulation, and improved mitochondrial membrane potential.[2]Modulation of the PINK1/Parkin pathway.[2]
Edaravone Rat (tMCAO model)Ischemia/Reperfusion3 mg/kg, IVSignificant reduction in infarct volume and improvement in neurological score.Potent free radical scavenger.[3][4]
ALS patientsOxidative Stress60 mg, IVSlowed functional decline by approximately 33% and reduced markers of oxidative stress (3-nitrotyrosine).[5]Scavenging of free radicals and inhibition of neuroinflammation.[5]
N-acetylcysteine (NAC) Primary rat hippocampus neuronsHydrogen peroxide (H2O2)100 µMEnhanced cell viability and mitigated excessive ROS production.[6]Inhibition of MAPK signal transduction and antioxidant action.[6]
Cortical neuronsAmyloid-beta (Aβ) peptide1 mMIncreased cell viability.[7]Increases cellular glutathione (B108866) content.[7]
Curcumin SH-SY5Y cellsHydrogen peroxide (H2O2)-Neuroprotective activity against ROS accumulation and cell death.[8]Modulation of Nrf2, AKT, and NF-kB signaling pathways.[8]
BV-2 microglial cellsLipoteichoic acid (LTA)-Inhibited the release of inflammatory cytokines (TNF-α, PGE2, NO).[9]Inhibition of NF-κB and p38 MAPK activation; induction of Nrf2 and HO-1 expression.[9]

Signaling Pathways and Experimental Workflow

The neuroprotective mechanisms of this compound and the benchmark compounds often converge on common signaling pathways that regulate cellular responses to oxidative stress and inflammation.

cluster_stimulus Neurotoxic Insult cluster_maackiain This compound cluster_benchmark Benchmark Compounds cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Abeta Amyloid-beta PKC PKC Abeta->PKC Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Inflammation Inflammation NFkB NF-κB Inflammation->NFkB MAPK MAPK Inflammation->MAPK Maackiain This compound Maackiain->PKC PINK1_Parkin PINK1/Parkin Maackiain->PINK1_Parkin Edaravone Edaravone Edaravone->Oxidative_Stress Scavenges ROS NAC N-acetylcysteine NAC->Oxidative_Stress Boosts Glutathione Curcumin Curcumin Curcumin->Nrf2 Curcumin->NFkB Curcumin->MAPK PKC->Nrf2 Antioxidant_Response Antioxidant Response (HO-1, NQO1) Nrf2->Antioxidant_Response Mitochondrial_Function Mitochondrial Function PINK1_Parkin->Mitochondrial_Function Anti_inflammatory_Response Anti-inflammatory Response NFkB->Anti_inflammatory_Response MAPK->Anti_inflammatory_Response Neuronal_Survival Neuronal Survival Antioxidant_Response->Neuronal_Survival Anti_inflammatory_Response->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival

Figure 1: Signaling pathways in neuroprotection.

cluster_setup Experimental Setup cluster_assays Assessment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Compound_Treatment Pre-treatment with This compound or Benchmark Compound Cell_Culture->Compound_Treatment Induce_Toxicity Induce Neurotoxicity (e.g., Aβ, H2O2, Glutamate) Compound_Treatment->Induce_Toxicity Viability_Assay Cell Viability Assay (MTT, LDH) Induce_Toxicity->Viability_Assay ROS_Assay ROS Measurement (DCFDA) Induce_Toxicity->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Induce_Toxicity->Apoptosis_Assay Western_Blot Western Blot (Nrf2, HO-1, etc.) Induce_Toxicity->Western_Blot Quantification Quantification of Cell Viability, ROS levels, etc. Viability_Assay->Quantification ROS_Assay->Quantification Apoptosis_Assay->Quantification Western_Blot->Quantification Comparison Comparison of Neuroprotective Effects Quantification->Comparison

Figure 2: In vitro neuroprotection assay workflow.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified pre-incubation period.

    • Introduce the neurotoxic agent and incubate for the desired duration.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

2. Lactate (B86563) Dehydrogenase (LDH) Assay

This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.

  • Procedure:

    • Plate and treat cells as described for the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm.[14]

Oxidative Stress Assay

Reactive Oxygen Species (ROS) Measurement using DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS within the cell.

  • Procedure:

    • Culture and treat cells in a 96-well plate.

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with DCFDA solution (typically 10-20 µM) and incubate for 30-45 minutes at 37°C in the dark.[15]

    • Wash the cells to remove excess DCFDA.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[16]

Protein Expression Analysis

Western Blot for Nrf2 and HO-1

This technique is used to detect and quantify the expression levels of specific proteins, such as the transcription factor Nrf2 and its downstream target, the antioxidant enzyme heme oxygenase-1 (HO-1).

  • Procedure:

    • After treatment, lyse the cells to extract total protein.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Nrf2 and HO-1.[17]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[17]

Conclusion

This compound demonstrates significant neuroprotective potential through multiple mechanisms, primarily by activating the PKC-Nrf2 and modulating the PINK1/Parkin signaling pathways. Its efficacy in mitigating oxidative stress and inflammation in in vitro models of neurodegenerative diseases positions it as a compelling candidate for further investigation. While direct quantitative comparisons with established neuroprotective agents like Edaravone, NAC, and Curcumin are challenging due to the diversity of experimental models, the available data suggests that this compound's multifaceted mechanism of action is a key advantage. Future studies should aim for head-to-head comparisons in standardized in vitro and in vivo models to definitively benchmark its neuroprotective effects and elucidate its full therapeutic potential.

References

Independent Verification of the Reported Antimicrobial Spectrum of (-)-Maackiain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals require robust, independently verified data to make informed decisions. This guide provides a comparative analysis of the antimicrobial spectrum of (-)-Maackiain, presenting available data from various studies to support an objective evaluation of its efficacy against a range of microbial pathogens.

This compound, a naturally occurring pterocarpan (B192222) phytoalexin, has garnered attention for its diverse pharmacological activities, including its potential as an antimicrobial agent. Reports suggest that it possesses both antifungal and antibacterial properties. This guide aims to consolidate and compare the reported antimicrobial activities of this compound, offering a resource for researchers investigating its potential in drug discovery and development.

Antimicrobial Spectrum: A Data-Driven Comparison

To facilitate a clear comparison, the following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound against various microorganisms from available studies. The MIC is a crucial quantitative measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism.

MicroorganismTypeReported MIC (µg/mL)Reference
Mycobacterium tuberculosis H37RaBacterium25-71
Fungal Pathogens (various genera)FungusToxic

Note: The available literature provides limited specific MIC values from independent verification studies. Much of the information describes the antimicrobial effect in more general terms. Further targeted research is needed to establish a comprehensive and independently verified antimicrobial spectrum.

Methodologies for Antimicrobial Susceptibility Testing

The reliability of antimicrobial susceptibility data is intrinsically linked to the experimental methods employed. Standardized protocols are essential for reproducible and comparable results. The primary methods used to determine the MIC of compounds like this compound are broth microdilution and agar (B569324) diffusion assays.

Broth Microdilution Method

This technique is a widely accepted method for determining the MIC of an antimicrobial agent.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The antimicrobial agent, this compound, is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Diffusion Method (Disk Diffusion)

This method provides a qualitative or semi-quantitative measure of antimicrobial activity.

  • Agar Plate Preparation: A solid agar medium is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disk Application: A sterile paper disk impregnated with a known concentration of this compound is placed on the surface of the agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism. The diameter of the resulting clear zone (zone of inhibition) is measured. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the independent verification of the antimicrobial spectrum of a test compound like this compound.

Antimicrobial_Spectrum_Verification cluster_0 Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis & Comparison cluster_3 Verification & Reporting TestCompound This compound BrothMicrodilution Broth Microdilution Assay TestCompound->BrothMicrodilution AgarDiffusion Agar Diffusion Assay TestCompound->AgarDiffusion Microorganisms Bacterial & Fungal Strains Microorganisms->BrothMicrodilution Microorganisms->AgarDiffusion MIC_Determination MIC Determination BrothMicrodilution->MIC_Determination ZoneOfInhibition Zone of Inhibition Measurement AgarDiffusion->ZoneOfInhibition Comparison Comparison with Standard Antimicrobials MIC_Determination->Comparison ZoneOfInhibition->Comparison IndependentVerification Independent Verification Comparison->IndependentVerification Publication Publication of Results IndependentVerification->Publication

Figure 1. Workflow for Independent Verification of Antimicrobial Spectrum.

Conclusion

The available evidence suggests that this compound exhibits antimicrobial properties, particularly against certain fungi and Mycobacterium tuberculosis. However, for a comprehensive understanding and to fully support its development as a potential therapeutic agent, there is a clear need for more extensive and quantitative independent verification studies. Researchers are encouraged to employ standardized methodologies, such as broth microdilution, to generate robust and comparable MIC data against a broader panel of clinically relevant bacterial and fungal pathogens. Such efforts will be crucial in substantiating the therapeutic potential of this compound and guiding future drug development initiatives.

Safety Operating Guide

Proper Disposal of (-)-Maackiain: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(-)-Maackiain, a pterocarpan (B192222) phytoalexin, is a compound of interest in various research fields. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal procedures are crucial to ensure laboratory safety and environmental responsibility.[1][2] This guide provides detailed, step-by-step instructions for the safe disposal of this compound in various forms.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the nature of the waste. Always consult your institution's specific environmental health and safety (EHS) guidelines and local regulations before proceeding.

1. Solid this compound Waste

This category includes pure this compound powder and materials heavily contaminated with the solid compound, such as weighing paper or contaminated gloves.

  • Step 1: Collection: Place solid this compound waste into a designated, sealable, and clearly labeled waste container.

  • Step 2: Labeling: The label should clearly identify the contents as "this compound Waste" and indicate that it is non-hazardous.

  • Step 3: Disposal: For small quantities, and where permitted by institutional and local regulations, solid non-hazardous chemical waste can often be disposed of in the regular laboratory trash.[3][4] However, it is critical to first check with your institution's EHS department. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through a designated chemical waste program.[5]

2. Liquid this compound Waste (Solutions)

This includes solutions of this compound in various solvents.

  • Step 1: Segregation: Do not mix this compound solutions with other chemical waste streams, especially hazardous waste.

  • Step 2: Collection: Collect the liquid waste in a sealable, chemical-resistant container.

  • Step 3: Labeling: Clearly label the container with "this compound Waste Solution" and list all solvent components and their approximate concentrations.

  • Step 4: Disposal:

    • Aqueous Solutions: For very dilute, small-volume aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, provided the pH is between 6 and 10 and it does not contain any other hazardous materials.[6] Always confirm this is allowed by your local wastewater authority and institutional policies.

    • Solvent-Based Solutions: Solutions of this compound in flammable or toxic organic solvents (e.g., DMSO, ethanol, methanol) must be collected and disposed of as chemical waste through your institution's EHS program.[7] Do not pour organic solvents down the drain.

3. Empty this compound Containers

Properly cleaned chemical containers can often be recycled or disposed of as regular lab glass or plastic waste.

  • Step 1: Triple Rinsing: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, or the solvent used for the solution).

  • Step 2: Rinsate Collection: The first rinse should be collected as chemical waste and disposed of with your liquid this compound waste. Subsequent rinses of a non-hazardous material may be disposable down the drain if the solvent is appropriate for that, but it is best practice to collect all rinsate as chemical waste.[6]

  • Step 3: Defacing: Completely remove or deface the original label to avoid confusion.

  • Step 4: Disposal: Dispose of the clean, defaced container in the appropriate laboratory glass or plastic recycling or waste stream, as per your institution's guidelines.[6]

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not defined due to its non-hazardous nature, general guidelines for non-hazardous waste disposal should be followed.

Waste TypeDisposal GuidelineRationale
Solid Waste Small quantities may be permissible in regular trash, pending institutional approval.To ensure safe handling by custodial staff and compliance with landfill regulations.[3]
Aqueous Solutions Permissible for drain disposal only if highly diluted, at a neutral pH (typically 6-10), and allowed by local and institutional regulations.[6]To prevent damage to plumbing and negative impacts on wastewater treatment processes.
Solvent-Based Solutions Must be collected for chemical waste pickup.Organic solvents can pose fire hazards and are environmental pollutants; they should not enter the sewer system.[7]

Experimental Protocols and Methodologies

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Researchers should refer to their specific experimental designs and relevant literature for methodologies related to their work. The disposal procedures outlined above should be integrated as the final step in any experimental workflow involving this compound.

Mandatory Visualizations

Disposal Decision Workflow for this compound Waste

The following diagram illustrates the logical steps for determining the correct disposal pathway for waste containing this compound.

DisposalWorkflow Figure 1. This compound Waste Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container check_local_solid Consult Institutional & Local Regulations for Non-Hazardous Solids solid_waste->check_local_solid check_solvent Identify Solvent liquid_waste->check_solvent triple_rinse Triple Rinse Container with Appropriate Solvent empty_container->triple_rinse trash Dispose in Labeled Regular Lab Trash check_local_solid->trash Permitted chem_waste_solid Collect for Chemical Waste Pickup check_local_solid->chem_waste_solid Not Permitted / Required aqueous Aqueous Solution check_solvent->aqueous Water organic Organic Solvent check_solvent->organic Organic check_local_aqueous Consult Institutional & Local Regulations for Aqueous Waste aqueous->check_local_aqueous chem_waste_liquid Collect for Chemical Waste Pickup organic->chem_waste_liquid drain Dispose Down Drain with Copious Water check_local_aqueous->drain Permitted check_local_aqueous->chem_waste_liquid Not Permitted / Required collect_rinsate Collect First Rinse as Chemical Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label recycle_trash Dispose in Appropriate Glass/Plastic Waste deface_label->recycle_trash

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling (-)-Maackiain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for (-)-Maackiain, including personal protective equipment (PPE), and operational and disposal plans.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The following guidelines are based on best practices for handling non-hazardous chemicals.

Personal Protective Equipment (PPE)

Even in the absence of a specific GHS hazard classification, the use of basic personal protective equipment is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from accidental splashes or airborne particles.
Hand Protection Nitrile gloves.Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects skin and personal clothing from potential contamination.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes the risk of contamination and ensures a smooth workflow.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal receiving_start Receive Shipment inspect_package Inspect Package for Damage receiving_start->inspect_package verify_contents Verify Contents Against Order inspect_package->verify_contents log_inventory Log in Inventory System verify_contents->log_inventory transfer_storage Transfer to Designated Storage log_inventory->transfer_storage Proceed to Storage storage_conditions Store in a Cool, Dry, Well-Ventilated Area transfer_storage->storage_conditions don_ppe Don Appropriate PPE storage_conditions->don_ppe Retrieve for Use weigh_dispense Weigh/Dispense in a Designated Area don_ppe->weigh_dispense prepare_solution Prepare Solution (if applicable) weigh_dispense->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_glassware Decontaminate Glassware conduct_experiment->decontaminate_glassware Post-Experiment dispose_solid Dispose of Solid Waste in Designated Bin decontaminate_glassware->dispose_solid dispose_liquid Dispose of Liquid Waste per Institutional Guidelines decontaminate_glassware->dispose_liquid

Caption: Workflow for Handling this compound.

Disposal Plan

As this compound is not classified as hazardous, its disposal should follow institutional and local regulations for non-hazardous chemical waste.

  • Solid Waste: Unused this compound powder and contaminated materials such as gloves and weighing paper should be collected in a designated, clearly labeled waste container for non-hazardous solid chemical waste.

  • Liquid Waste: Solutions of this compound should be disposed of in accordance with your institution's guidelines for non-hazardous liquid waste. Some institutions may permit disposal down the drain with copious amounts of water, while others may require collection in a specific liquid waste container. Always confirm your institution's specific procedures.[1][2][3]

  • Empty Containers: Empty containers should be thoroughly rinsed with a suitable solvent, the rinsate collected as non-hazardous liquid waste, and the container disposed of as regular laboratory glass or plastic waste.

Emergency Procedures

In the event of an accidental spill or exposure, follow these procedures.

cluster_spill Small Spill Response cluster_exposure Personal Exposure Response spill Spill Occurs alert Alert Others in the Area spill->alert don_ppe Don PPE (Gloves, Goggles, Lab Coat) alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose of as Non-Hazardous Waste collect->dispose clean Clean Spill Area with Soap and Water dispose->clean exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_wash Wash with Soap and Water for 15 min skin_contact->skin_wash eye_flush Flush with Water for 15 min eye_contact->eye_flush fresh_air Move to Fresh Air inhalation->fresh_air seek_medical_ingestion Seek Immediate Medical Attention ingestion->seek_medical_ingestion seek_medical_skin Seek Medical Attention if Irritation Persists skin_wash->seek_medical_skin seek_medical_eye Seek Immediate Medical Attention eye_flush->seek_medical_eye seek_medical_inhalation Seek Medical Attention if Symptoms Develop fresh_air->seek_medical_inhalation

Caption: Emergency Procedures for this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation develops, seek medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Spill Response:

  • Small Spills: For a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a suitable container for disposal. Clean the spill area with soap and water.[6][7]

  • Large Spills: For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their research. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Maackiain
Reactant of Route 2
(-)-Maackiain

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.